Methyl 3-amino-2-hydroxypropanoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-2-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYHFYSWICSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-00-0 | |
| Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-amino-2-hydroxypropanoate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-hydroxypropanoate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis, serves as a critical intermediate for a variety of active pharmaceutical ingredients (APIs). Its stereospecific structure, featuring both a hydroxyl and an amino group, makes it an invaluable synthon, particularly in the development of chiral drugs where enantiomeric purity is paramount for therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes to this compound, focusing on the esterification of L-serine. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will delve into the mechanistic underpinnings, comparative analysis of common methodologies, detailed experimental protocols, and critical safety considerations, all grounded in authoritative references.
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of modern drug development. This compound, often referred to as L-serine methyl ester hydrochloride when derived from L-serine, is a prime example of such a crucial intermediate.[1] Its utility is demonstrated in the synthesis of beta-blockers for cardiovascular conditions, as well as in the construction of complex antibiotics and other therapeutic agents where precise molecular architecture dictates biological activity.[2] The hydrochloride salt form enhances the compound's stability and solubility in various reaction media, facilitating its use in subsequent synthetic steps.
This guide will focus on the three most industrially and academically relevant methods for its synthesis via the esterification of L-serine:
-
Method A: Thionyl Chloride-Mediated Esterification
-
Method B: Fischer Esterification with Hydrogen Chloride
-
Method C: Trimethylchlorosilane (TMSCl)-Mediated Esterification
Each method will be evaluated based on efficiency, safety, scalability, and the purity of the resulting product.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is often a balance between yield, reaction conditions, cost, and safety. The following table provides a high-level comparison of the three primary methods discussed in this guide.
| Parameter | Method A: Thionyl Chloride | Method B: Fischer (HCl) | Method C: TMSCl |
| Reagent | Thionyl Chloride (SOCl₂) in Methanol | Anhydrous HCl in Methanol | Trimethylchlorosilane (TMSCl) in Methanol |
| Typical Yield | Excellent (>90%) | Good to Excellent (80-95%) | Good to Excellent (85-98%) |
| Reaction Conditions | Low to moderate temp. (0-40°C) | Reflux temperature | Room temperature |
| Key Advantages | High yield, efficient, widely used | Cost-effective, straightforward | Mild conditions, simple workup |
| Key Disadvantages | Toxic & corrosive reagent, byproduct disposal | Requires anhydrous HCl gas or solution | Moisture sensitive reagent |
| Scalability | Proven for industrial scale | Scalable, but handling HCl gas can be challenging | Suitable for lab scale, scalability can be costly |
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the reaction mechanism is critical for troubleshooting, optimization, and ensuring the safety of a chemical process. While all three methods achieve the same net transformation—the esterification of a carboxylic acid—the pathways differ significantly.
The Role of Thionyl Chloride: In Situ Acid Catalyst Generation
A common misconception is that thionyl chloride directly converts the carboxylic acid to an acyl chloride, which is then esterified. In the presence of a large excess of methanol as the solvent, the primary reaction is between thionyl chloride and methanol to generate methyl chlorosulfite and, more importantly, anhydrous hydrogen chloride (HCl) in situ. This generated HCl then acts as the catalyst for a classic acid-catalyzed Fischer esterification.
The key steps are:
-
Generation of HCl: SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
-
Protonation of the Carbonyl: The carboxylic acid oxygen of serine is protonated by the newly formed HCl, activating the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer and Water Elimination: A proton is transferred to one of the hydroxyl groups, which is then eliminated as water, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester.
-
Amine Protonation: The basic amino group is protonated by the excess HCl in the solution to form the stable hydrochloride salt.
Caption: Mechanism of Thionyl Chloride-Mediated Esterification.
Fischer Esterification: The Classic Approach
This method involves bubbling anhydrous HCl gas through a suspension of L-serine in methanol or using a pre-prepared solution of HCl in methanol.[3] The mechanism is identical to the esterification steps outlined above, with the primary difference being the source of the acid catalyst.
Trimethylchlorosilane (TMSCl): A Mild Alternative
The TMSCl/methanol system is a convenient and mild method for esterification.[4][5] Similar to the thionyl chloride method, TMSCl reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification.
Reaction: (CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl
This method's primary advantage is its mildness, as the reaction proceeds efficiently at room temperature, which can be beneficial for sensitive substrates.[4]
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis. All operations involving corrosive and volatile reagents should be performed in a certified chemical fume hood.
Method A: Thionyl Chloride-Mediated Esterification (Industrial & Lab Adaptation)
This method is highly efficient and scalable, making it a preferred choice in many industrial settings.[6]
Materials:
-
L-Serine (1.0 eq)
-
Anhydrous Methanol (approx. 6-10 mL per gram of L-Serine)
-
Thionyl Chloride (SOCl₂) (1.2-1.5 eq)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases).
-
Reagent Preparation: Charge the flask with anhydrous methanol and cool the flask to 0-5°C using an ice-water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled methanol via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition, as the reaction is exothermic.
-
Substrate Addition: Once the thionyl chloride addition is complete, add L-serine to the solution in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and maintain this temperature for 24-48 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.
-
Crystallization: The resulting crude product, often an oil or a semi-solid, can be crystallized. While some industrial processes achieve crystallization by cooling the reaction mixture directly, a common laboratory practice is to dissolve the residue in a minimum amount of hot methanol and then add a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed.[7] Cool the mixture to 0-4°C to facilitate complete crystallization.
-
Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Caption: Workflow for Thionyl Chloride-Mediated Synthesis.
Method C: Trimethylchlorosilane (TMSCl)-Mediated Esterification
This method offers the advantage of mild reaction conditions and a simpler setup.[4]
Materials:
-
L-Serine (1.0 eq)
-
Anhydrous Methanol (approx. 10 mL per gram of L-Serine)
-
Trimethylchlorosilane (TMSCl) (2.0 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-serine in anhydrous methanol.
-
TMSCl Addition: Slowly add trimethylchlorosilane to the suspension at room temperature.
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction is typically monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.
-
Purification: The product can be purified by recrystallization as described in Method A.
Product Validation: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The data below serves as a benchmark for product validation.
Spectroscopic Data
| Technique | Characteristic Peaks and Assignments |
| ¹H NMR (D₂O) | δ ~4.3 ppm (t, 1H, -CH(OH)-) δ ~3.9 ppm (d, 2H, -CH₂-NH₃⁺) δ ~3.8 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (D₂O) | δ ~171 ppm (C=O, ester) δ ~68 ppm (-CH(OH)-) δ ~58 ppm (-CH₂-OH) δ ~53 ppm (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch) ~3000-2800 cm⁻¹ (broad, N-H stretch of NH₃⁺) ~1740 cm⁻¹ (strong, C=O stretch of ester) ~1100 cm⁻¹ (C-O stretch) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
The FT-IR spectrum confirms the presence of the key functional groups. A strong, broad absorption around 3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. The broad absorption in the 3000-2800 cm⁻¹ region is indicative of the stretching vibrations of the protonated amine (-NH₃⁺). A very strong and sharp peak around 1740 cm⁻¹ is the most telling signal, corresponding to the carbonyl (C=O) stretch of the newly formed ester group.[8][9]
Safety and Handling: A Prerequisite for Synthesis
The reagents used in these syntheses are hazardous and must be handled with appropriate safety precautions.
| Reagent | Key Hazards | Recommended Handling Practices |
| Thionyl Chloride (SOCl₂) | Highly corrosive, toxic by inhalation, reacts violently with water. | Always handle in a fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Ensure no contact with water or moisture. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills. |
| Trimethylchlorosilane (TMSCl) | Flammable, corrosive, moisture sensitive. | Handle in a fume hood away from ignition sources. Use moisture-free glassware and reagents. Wear appropriate PPE. |
| Anhydrous HCl | Highly corrosive, severe respiratory irritant. | Handle only in a well-ventilated fume hood. Use a gas trap when bubbling HCl gas. Wear appropriate PPE, including acid-resistant gloves and a face shield.[2] |
| Methanol (CH₃OH) | Flammable, toxic if ingested, inhaled, or absorbed through the skin. | Use in a well-ventilated area, away from ignition sources. Avoid contact with skin and eyes. Wear appropriate gloves and eye protection.[6] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Conclusion: Selecting the Optimal Path Forward
The synthesis of this compound is a well-established and critical process in pharmaceutical development. This guide has detailed three robust methods, each with distinct advantages and considerations.
-
The thionyl chloride method stands out for its high efficiency and proven scalability, making it a workhorse for both academic and industrial labs despite the hazardous nature of the reagent.
-
The classic Fischer esterification with HCl is a cost-effective alternative, though handling anhydrous HCl gas can present logistical challenges.
-
The trimethylchlorosilane (TMSCl) method provides a mild and convenient option, particularly suitable for smaller-scale syntheses or when dealing with sensitive substrates.
The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety infrastructure, and cost. By understanding the mechanistic principles and practical considerations outlined in this guide, scientists and drug development professionals can confidently select and execute the most appropriate synthetic strategy to access this valuable chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]
- 9. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 3-amino-2-hydroxypropanoate Hydrochloride for Advanced Research Applications
This document provides an in-depth technical examination of Methyl 3-amino-2-hydroxypropanoate hydrochloride, a versatile chiral building block pivotal in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to offer field-proven insights into the compound's properties, characterization, synthesis, and handling. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Molecular Identity and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of isoserine. Its structure incorporates a primary amine, a secondary hydroxyl group, and a methyl ester, making it a trifunctional molecule with significant synthetic potential. The hydrochloride form enhances stability and aqueous solubility, simplifying its use in various reaction media.
Nomenclature and Identifiers
A clear identification is the foundation of any rigorous scientific work. The compound is recognized by several identifiers across chemical databases and regulatory bodies.
| Identifier | Value | Source |
| CAS Number | 186393-00-0 | [1][2][3][4] |
| IUPAC Name | methyl 3-amino-2-hydroxypropanoate;hydrochloride | [1] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][4] |
| SMILES | COC(=O)C(CN)O.Cl | [1][4][5] |
| InChIKey | VHMGYHFYSWICSP-UHFFFAOYSA-N | [1] |
Chemical Structure
The spatial arrangement of functional groups is critical to the molecule's reactivity and its utility as a chiral synthon.
Caption: 2D Structure of this compound.
Core Physicochemical Data
The following table summarizes key physical and computed properties essential for experimental design, from calculating molar equivalents to predicting solubility behavior.
| Property | Value | Source |
| Molecular Weight | 155.58 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [6] |
| Typical Purity | ≥98% | [4] |
| Topological Polar Surface Area (TPSA) | 72.55 Ų | [4] |
| Computed LogP | -1.0992 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Conditions | Store at 4°C in a cool, dry place. Keep container tightly sealed. | [2][4][7] |
Spectroscopic Characterization: An Analytical Guide
Validating the identity and purity of starting materials is a non-negotiable aspect of chemical research. This section details the expected spectroscopic signatures of this compound and provides standardized protocols for data acquisition.
Predicted ¹H NMR Spectroscopy
Proton NMR provides a definitive fingerprint of a molecule's hydrogen framework. For this compound, dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆, we anticipate four distinct signals.
Expected ¹H NMR Signals (400 MHz, D₂O):
-
δ ~3.75 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃). Its singlet nature arises from the absence of adjacent protons for coupling.
-
δ ~4.30 ppm (Triplet or Doublet of Doublets, 1H): This multiplet represents the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-). It will couple with the two diastereotopic protons on the adjacent methylene group.
-
δ ~3.20-3.40 ppm (Multiplet, 2H): These are the two protons of the methylene group adjacent to the amine (-CH₂-NH₃⁺). They are diastereotopic due to the adjacent chiral center, and each will couple with the methine proton, resulting in a complex multiplet.
-
Note: The labile protons from the -OH and -NH₃⁺ groups will typically exchange with D₂O and become invisible or appear as a broad HOD peak. In DMSO-d₆, they would appear as broad, exchangeable signals.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard single-pulse proton spectrum. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to confirm the proton ratios.
Predicted ¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments within the molecule.
Expected ¹³C NMR Signals (100 MHz, D₂O):
-
δ ~173 ppm: The ester carbonyl carbon (C=O), typically found furthest downfield.
-
δ ~70 ppm: The carbon atom bonded to the hydroxyl group (-CH(OH)-).
-
δ ~52 ppm: The methyl ester carbon (-OCH₃).
-
δ ~45 ppm: The methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹ (Strong, Broad): O-H stretch from the hydroxyl group.
-
~3000-2800 cm⁻¹ (Broad): N-H stretch from the primary ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.
-
~1745 cm⁻¹ (Strong, Sharp): C=O stretch from the ester carbonyl group. This is a highly diagnostic peak.
-
~1200-1000 cm⁻¹ (Strong): C-O stretches from the ester and alcohol moieties.
Synthesis and Chemical Reactivity
Understanding how a molecule is synthesized and how it behaves in reactions is crucial for its application.
Synthetic Pathway: Fischer Esterification
A common and robust method for synthesizing this compound is the Fischer esterification of the parent amino acid, isoserine (3-amino-2-hydroxypropanoic acid), using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also acts as a dehydrating agent.
Caption: Synthetic workflow for Methyl 3-amino-2-hydroxypropanoate HCl.
Experimental Protocol: Synthesis [8]
-
Setup: Suspend isoserine (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Cool the suspension in an ice bath (0°C). Add thionyl chloride (1.2-1.5 equivalents) dropwise via a syringe. Causality Note: This exothermic reaction generates HCl gas; slow, cooled addition is critical for safety and control.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.
Reactivity Profile
The molecule's three functional groups offer distinct sites for chemical modification, making it a versatile intermediate.
Caption: Key reactivity pathways for the core molecule.
-
Primary Amine (-NH₂): Acts as a nucleophile. It readily undergoes acylation to form amides, alkylation, and reductive amination. Protecting this group (e.g., as a Boc or Cbz derivative) is often a key first step in a multi-step synthesis.
-
Secondary Alcohol (-OH): Can be acylated to form esters or alkylated to form ethers. Its nucleophilicity is lower than the amine's.
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with other amines to form different amides.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
This compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before use.
| GHS Classification | Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[2]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]
Long-Term Storage and Stability
For maximum shelf-life, store the compound in a tightly sealed container in a refrigerator (4°C) or a cool, dry place away from incompatible substances like strong oxidizing agents.[2][4][7] Its hydrochloride form provides good stability against degradation under these conditions.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral building block for synthesizing complex, high-value molecules.
-
Pharmaceutical Intermediates: It is a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final drug product.
-
Chiral Synthesis: It is employed in the preparation of beta-blockers, which are used to manage cardiovascular conditions.[6] Furthermore, it serves as a synthon for creating certain antibiotics and other therapeutic agents where precise molecular architecture is essential.[6]
References
- 1. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 186393-00-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 186393-00-0 | LHA39300 [biosynth.com]
- 6. Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride
Abstract
(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride, a chiral building block of significant interest in the pharmaceutical and fine chemical industries, demands synthetic strategies that are both efficient and stereoselective. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of chiral pool synthesis, asymmetric synthesis, and biocatalytic routes, offering not just procedural details but also the underlying chemical principles that govern these transformations. This guide emphasizes field-proven insights and self-validating protocols to ensure technical accuracy and practical applicability.
Introduction: The Significance of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride
(R)-methyl 3-amino-2-hydroxypropanoate hydrochloride, also known as (R)-isoserine methyl ester hydrochloride, is a valuable chiral intermediate. Its structure, featuring a primary amine, a secondary alcohol, and a methyl ester on a three-carbon backbone with a defined stereocenter, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This includes but is not limited to novel β-amino acids, peptidomimetics, and various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic steps.
The stereochemical integrity of the C2 hydroxyl group is paramount for the biological activity of many target molecules derived from this building block. Consequently, the development of synthetic routes that provide high enantiomeric purity is a critical focus of research and process development. This guide will explore the most prominent and effective strategies to achieve this.
Chiral Pool Synthesis: A Practical Approach from D-Serine
The "chiral pool" is a collection of abundant, enantiopure natural products that serve as readily available starting materials for asymmetric synthesis.[1] D-serine, a naturally occurring amino acid, is an ideal and cost-effective starting material for the synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride. This approach leverages the inherent chirality of D-serine to establish the desired stereochemistry in the final product.
The synthesis involves a two-step process:
-
Esterification: Protection of the carboxylic acid of D-serine as a methyl ester.
-
Stereoretentive Deamination: Conversion of the α-amino group to a hydroxyl group with retention of configuration.
Step 1: Esterification of D-Serine
The esterification of D-serine is most commonly achieved by reacting it with methanol in the presence of an acid catalyst, with thionyl chloride (SOCl₂) being a particularly effective reagent.[2] The reaction proceeds smoothly to yield D-serine methyl ester hydrochloride.
Mechanism: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid of D-serine, activating it towards nucleophilic attack by methanol. The amino group is also protonated to form the ammonium hydrochloride salt.
Caption: Esterification of D-Serine to its methyl ester hydrochloride.
Experimental Protocol: Synthesis of D-Serine Methyl Ester Hydrochloride [2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-serine (e.g., 10.0 g, 95.1 mmol) in anhydrous methanol (e.g., 100 mL).
-
Reagent Addition: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (e.g., 7.60 mL, 104.2 mmol) dropwise to the stirred suspension, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 24 hours or gently reflux (35-40 °C) for 20-48 hours until the reaction is complete (monitored by TLC).[2][3]
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.
-
Purification: Wash the solid with a non-polar solvent such as hexane (e.g., 3 x 25 mL) and dry under vacuum to yield D-serine methyl ester hydrochloride.[2]
| Parameter | Value | Reference |
| Starting Material | D-Serine | [2] |
| Reagents | Methanol, Thionyl Chloride | [2] |
| Reaction Time | 24 h (RT) or 20-48 h (reflux) | [2][3] |
| Yield | ~97% | [2] |
Step 2: Stereoretentive Deamination of D-Serine Methyl Ester Hydrochloride
The conversion of the α-amino group of D-serine methyl ester to a hydroxyl group with retention of configuration is the crucial step in this synthesis. This is typically achieved through diazotization with a nitrite salt (e.g., sodium nitrite) in an acidic aqueous solution, followed by nucleophilic substitution by water.
Mechanism of Stereoretention: The diazotization of primary aliphatic amines typically proceeds through an unstable diazonium intermediate, which can lead to a carbocation and subsequent racemization.[4] However, in the case of α-amino acids with a β-hydroxyl group like serine, neighboring group participation can occur. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the diazonium group to form a transient α-lactone or epoxide-like intermediate. Subsequent attack by water on this intermediate proceeds with inversion of configuration at the reaction center. Since the formation of the intermediate also involved an inversion, the net result is retention of the original stereochemistry.
Caption: Stereoretentive deamination of D-serine methyl ester.
Experimental Protocol: Synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride
-
Reaction Setup: Dissolve D-serine methyl ester hydrochloride (e.g., 10.0 g, 64.3 mmol) in water (e.g., 50 mL) in a round-bottom flask and cool to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (e.g., 5.3 g, 76.8 mmol) in water (e.g., 20 mL) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Work-up: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) to yield (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride.
| Parameter | Value |
| Starting Material | D-Serine Methyl Ester HCl |
| Reagents | Sodium Nitrite, HCl |
| Reaction Temperature | 0-5 °C |
| Expected Product | (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride |
Asymmetric Synthesis: The Sharpless Aminohydroxylation
For situations where a chiral pool starting material is not desired or available, de novo asymmetric synthesis provides a powerful alternative. The Sharpless Asymmetric Aminohydroxylation (AA) is a highly effective method for the stereoselective synthesis of 1,2-amino alcohols from alkenes.[5]
This approach would utilize a readily available achiral starting material, such as methyl acrylate, and introduce both the hydroxyl and amino functionalities in a single, stereocontrolled step.
Reaction Principle: The Sharpless AA reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source.[6] The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, thus determining the absolute stereochemistry of the product.
Caption: Sharpless Asymmetric Aminohydroxylation of methyl acrylate.
Conceptual Protocol for Sharpless Asymmetric Aminohydroxylation
-
Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), combine the nitrogen source (e.g., a chloramine salt) and the chiral ligand (e.g., (DHQ)₂PHAL).
-
Catalyst Addition: Add the osmium tetroxide catalyst.
-
Substrate Addition: Add methyl acrylate to the reaction mixture.
-
Reaction: Stir the reaction at a controlled temperature (often room temperature or below) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification (e.g., chromatography) to isolate the N-protected amino alcohol. Subsequent deprotection and salt formation would yield the final product.
Advantages and Considerations:
-
High Enantioselectivity: The Sharpless AA is renowned for its ability to deliver products with high enantiomeric excess.
-
Convergent: Both the amino and hydroxyl groups are introduced in a single step.
-
Reagent Cost and Toxicity: Osmium tetroxide is toxic and expensive, which can be a consideration for large-scale synthesis.
| Parameter | Value | Reference |
| Starting Material | Methyl Acrylate | [5] |
| Key Reagents | OsO₄, Chiral Ligand, Nitrogen Source | [6] |
| Stereocontrol | Chiral Ligand | [6] |
| Product | N-protected precursor of the target molecule | [1] |
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis.[7] Enzymes can catalyze reactions with high stereoselectivity under mild conditions, often in aqueous media. For the synthesis of (R)-methyl 3-amino-2-hydroxypropanoate, several biocatalytic strategies can be envisioned.
One promising approach involves the use of ene-reductases for the asymmetric bioreduction of a suitable prochiral precursor.[3] For instance, the reduction of methyl 2-(aminomethyl)acrylate could potentially yield the desired product.
Caption: Biocatalytic synthesis using an ene-reductase.
Conceptual Biocatalytic Protocol
-
Enzyme and Substrate Preparation: Prepare a buffered aqueous solution containing the chosen enzyme (as a whole-cell catalyst or a purified enzyme) and the prochiral substrate.
-
Reaction: Incubate the mixture under controlled temperature and pH with gentle agitation. A co-factor regeneration system may be required.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC.
-
Work-up and Purification: Once the reaction is complete, separate the biocatalyst (e.g., by centrifugation for whole cells). Extract the product from the aqueous phase and purify as needed.
Advantages and Considerations:
-
High Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run at or near ambient temperature and pressure in aqueous media.
-
Environmental Sustainability: This approach avoids the use of harsh reagents and organic solvents.
-
Substrate Scope and Enzyme Availability: The applicability of this method depends on the availability of a suitable enzyme that can act on the specific substrate.
Characterization of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present (O-H, N-H, C=O).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the enantiomeric purity of the product.
Conclusion
The synthesis of (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride can be effectively achieved through several distinct strategies. The chiral pool approach starting from D-serine offers a practical and cost-effective route that is well-suited for many applications. For instances where a de novo synthesis is preferred, the Sharpless Asymmetric Aminohydroxylation provides a highly stereoselective, albeit more complex, alternative. Looking towards the future, biocatalytic methods hold great promise for developing more sustainable and efficient manufacturing processes for this valuable chiral building block. The choice of the optimal synthetic route will ultimately depend on factors such as scale, cost, available resources, and the specific purity requirements of the final application.
References
- 1. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
A Comprehensive Technical Guide to the Starting Materials for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
Introduction: The Significance of Methyl 3-amino-2-hydroxypropanoate Hydrochloride in Modern Drug Development
This compound, also known as isoserine methyl ester hydrochloride, is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile intermediate for creating complex molecules with specific stereochemistry, which is often critical for biological activity and therapeutic efficacy.[1] This guide provides an in-depth exploration of the primary and alternative starting materials for the synthesis of this valuable compound, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of different synthetic strategies to inform rational and efficient synthesis design.
Primary Synthetic Route: Esterification of 3-Amino-2-hydroxypropanoic Acid (Isoserine)
The most direct and conventional approach to this compound is the esterification of its parent amino acid, 3-amino-2-hydroxypropanoic acid, commonly known as isoserine. This method is widely employed for the synthesis of amino acid esters due to its straightforward nature and generally high yields.
Starting Material Focus: 3-Amino-2-hydroxypropanoic Acid (Isoserine)
Isoserine is a non-proteinogenic α-hydroxy-β-amino acid and an isomer of the more common amino acid, serine.[2] Unlike serine, isoserine is not found in naturally occurring proteins and is primarily produced synthetically.[1] The availability and purity of isoserine are paramount for the successful synthesis of its methyl ester.
Several synthetic routes to isoserine have been reported. A notable method involves a two-step process starting from L-asparagine.[3] In this process, the primary amino group of L-asparagine is selectively converted to a hydroxyl group using sodium nitrite in aqueous acetic acid, yielding (S)-3-carbamoyl-2-hydroxypropionic acid.[3] Subsequent Hofmann rearrangement of this intermediate affords (S)-isoserine in good yield.[3][4] Other approaches include the enzymatic conversion of L-threonine.[5]
The Fischer-Speier Esterification: A Reliable Workhorse
The conversion of isoserine to its methyl ester hydrochloride is typically achieved through a Fischer-Speier esterification. This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst. The acid serves a dual purpose: it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, and it protonates the amino group, forming the hydrochloride salt and preventing it from interfering with the reaction.
Two of the most common acid catalysts employed for this transformation are thionyl chloride (SOCl₂) and anhydrous hydrogen chloride (HCl) gas.
Method 1: Thionyl Chloride in Methanol
This is a highly effective method for amino acid esterification as the reagents are readily available and the reaction byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 3-amino-2-hydroxypropanoic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If crystallization is slow, the addition of a co-solvent like diethyl ether or methyl tert-butyl ether can facilitate precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Causality and Insights:
The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid and also generates HCl in situ, which acts as the catalyst and forms the hydrochloride salt. The refluxing in methanol provides the necessary thermal energy to overcome the activation energy of the esterification. The final product precipitates as the hydrochloride salt, which is typically less soluble in the methanolic ether mixture, facilitating its isolation.
Method 2: Anhydrous HCl in Methanol
This classic method involves bubbling anhydrous HCl gas through methanol to generate a solution of methanolic HCl, which is then used to esterify the amino acid.
Experimental Protocol:
-
Prepare a saturated solution of anhydrous HCl in methanol by bubbling dry HCl gas through anhydrous methanol cooled in an ice bath. The concentration can be determined by titration.
-
Suspend 3-amino-2-hydroxypropanoic acid (1 equivalent) in the prepared methanolic HCl solution.
-
Stir the mixture at room temperature or under gentle reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oil can be triturated with diethyl ether to induce crystallization.
-
Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality and Insights:
This method avoids the use of the corrosive and hazardous thionyl chloride. However, it requires the handling of anhydrous HCl gas, which has its own safety considerations. The reaction times are generally longer compared to the thionyl chloride method. The workup is straightforward, primarily involving the removal of the solvent and excess HCl.
Comparative Analysis of Esterification Methods
| Parameter | Thionyl Chloride Method | Anhydrous HCl Method |
| Reagents | 3-Amino-2-hydroxypropanoic acid, Methanol, Thionyl Chloride | 3-Amino-2-hydroxypropanoic acid, Methanol, Anhydrous HCl |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Reflux (~65 °C) | Room Temperature to Reflux |
| Yield | Generally high (>90%) | Good to high |
| Safety | Requires careful handling of SOCl₂ (corrosive, toxic fumes) | Requires handling of anhydrous HCl gas (corrosive) |
| Byproducts | SO₂, HCl (gaseous) | None (excess HCl removed by evaporation) |
Diagram of the Esterification Workflow
Caption: Workflow for the synthesis of this compound via esterification.
Alternative Synthetic Route: Aminohydroxylation of an Unsaturated Ester
An alternative strategy to construct the Methyl 3-amino-2-hydroxypropanoate backbone is through the aminohydroxylation of an α,β-unsaturated ester, such as methyl acrylate. This approach builds the molecule from a simpler, achiral starting material and introduces the amino and hydroxyl functionalities in a single step.
Starting Material Focus: Methyl Acrylate
Methyl acrylate is a readily available and inexpensive bulk chemical, making it an attractive starting point from an industrial perspective. It provides the three-carbon backbone and the methyl ester functionality required for the target molecule.
The Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of 1,2-amino alcohols from alkenes.[6] By applying this methodology to methyl acrylate, it is possible to introduce the amino and hydroxyl groups in a stereocontrolled manner.
The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand (derivatives of dihydroquinine or dihydroquinidine) and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate.[6]
Diagram of the Aminohydroxylation Route
Caption: Alternative synthesis via Sharpless Asymmetric Aminohydroxylation.
Causality and Insights:
This route offers the significant advantage of potentially establishing the desired stereochemistry directly from an achiral precursor. The choice of the chiral ligand dictates the enantioselectivity of the reaction. However, this method involves the use of the highly toxic and volatile osmium tetroxide, which requires specialized handling procedures. The initial product is an N-protected amino alcohol, which would necessitate a subsequent deprotection step to yield the free amine, followed by hydrochloride salt formation.
Purification and Characterization
Regardless of the synthetic route, the final product, this compound, is typically a crystalline solid. Purification is most commonly achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether.
Characterization of the final product should include:
-
Melting Point: To assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, hydroxyl, amine hydrochloride).
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion: Strategic Selection of Starting Materials
The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost-effectiveness, and scalability of the process.
-
3-Amino-2-hydroxypropanoic acid (Isoserine) represents the most direct and well-established starting material. The esterification reaction is robust and generally high-yielding. The primary consideration for this route is the availability and cost of isoserine.
-
Methyl acrylate offers an alternative, convergent approach that can potentially control stereochemistry from an achiral precursor. This route is attractive from a raw material cost perspective but involves more complex and hazardous reagents.
For laboratory-scale synthesis and applications where isoserine is readily accessible, the esterification route is often preferred for its simplicity and reliability. For industrial-scale production, a thorough evaluation of the costs and scalability of both the isoserine synthesis and the asymmetric aminohydroxylation route would be necessary to determine the most economically viable pathway. This guide provides the fundamental knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.
References
- 1. Isoserine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-2-hydroxypropanoate hydrochloride
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for methyl 3-amino-2-hydroxypropanoate hydrochloride (CAS No. 186393-00-0).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chemical intermediate.
Introduction: A Profile of this compound
This compound is a bifunctional organic molecule featuring a methyl ester, a hydroxyl group, and an amine hydrochloride salt. Its structure presents inherent stability challenges that necessitate a thorough understanding for its effective use in research and manufacturing.
Chemical Structure:
Figure 1: Chemical structure of this compound.
This guide will delve into the critical aspects of the compound's stability, including its physicochemical properties, potential degradation pathways, and the analytical methodologies required for its assessment.
Physicochemical Properties and Their Impact on Stability
A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| CAS Number | 186393-00-0 | [1][2][3][4] |
| Physical Form | Solid | |
| Hygroscopicity | As a hydrochloride salt, it is expected to be hygroscopic. | [5] |
The presence of the hydrochloride salt significantly influences the compound's properties, most notably its hygroscopicity.[5] The propensity to absorb atmospheric moisture is a critical factor that can initiate and accelerate degradation processes.[5]
Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the chemical behavior of a molecule under stress conditions.[6][7] For this compound, the following degradation pathways are of primary concern:
Figure 2: Potential Degradation Pathways.
Hydrolysis
The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction would yield 3-amino-2-hydroxypropanoic acid and methanol. The rate of hydrolysis is expected to be catalyzed by both acid and base. Given that the compound is a hydrochloride salt, the initial pH in an aqueous solution will be acidic, which can influence the hydrolysis rate. The hygroscopic nature of the salt makes moisture a critical parameter to control.[5][8]
Oxidation
The secondary alcohol and the primary amine in the molecule are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion impurities. This can lead to the formation of a variety of degradation products, including ketones, aldehydes, and carboxylic acids.
Photodegradation
Amino acid derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[9][10] The absorbed energy can lead to the formation of reactive species and subsequent degradation of the molecule.[9] Photostability studies are therefore crucial to determine the need for protection from light during storage and handling.
Thermolysis
Elevated temperatures can provide the energy required to initiate degradation reactions. For a related compound, methyl 3-hydroxypropanoate, thermal decomposition can lead to the formation of methyl acrylate and water via a unimolecular elimination reaction.[11] Similar or other thermal degradation pathways could be possible for this compound.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rate of all potential degradation reactions, particularly thermolysis. |
| Humidity | Keep in a tightly sealed container in a dry place.[5] | To prevent moisture absorption, which can lead to hydrolysis and other moisture-induced degradation.[5] |
| Light | Protect from light. | To prevent photodegradation.[9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
| Incompatible Materials | Avoid contact with strong bases and oxidizing agents. | To prevent chemical reactions that would degrade the compound. |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Proposed Stability-Indicating HPLC Method
The following is a proposed starting point for the development of a stability-indicating HPLC method. Method optimization and validation would be required.
Figure 3: Proposed HPLC Method Workflow.
Rationale for Method Choices:
-
C18 Column: A versatile reversed-phase column suitable for separating polar to moderately nonpolar compounds.
-
Acidified Mobile Phase: The use of formic acid helps to ensure good peak shape for the amine-containing analyte by suppressing the ionization of residual silanols on the stationary phase.
-
Gradient Elution: A gradient of water and acetonitrile will likely be necessary to elute the polar parent compound and any less polar degradation products.
-
UV Detection at 210 nm: The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Forced Degradation Study Protocol
A forced degradation study is a critical component of validating a stability-indicating method and understanding the degradation profile of the compound.[6]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 1 hour. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the main peak in all chromatograms to ensure that no degradation products are co-eluting.
-
Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure and physicochemical properties. As a hygroscopic hydrochloride salt containing ester, alcohol, and amine functionalities, it is susceptible to degradation via hydrolysis, oxidation, photolysis, and thermolysis. Adherence to the recommended storage conditions—low temperature, protection from moisture and light, and storage under an inert atmosphere—is critical for preserving its purity and integrity. The implementation of a validated, stability-indicating analytical method, such as the proposed HPLC method, is essential for monitoring the compound's stability over time and ensuring its suitability for its intended application in research and development.
References
- 1. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 186393-00-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 186393-00-0 | LHA39300 [biosynth.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reasons.org [reasons.org]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
A Technical Guide to the Spectroscopic Profile of Methyl 3-amino-2-hydroxypropanoate hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-amino-2-hydroxypropanoate hydrochloride, a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and related molecules.
Introduction
This compound, with the chemical formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol , is a bifunctional molecule containing a methyl ester, a primary amine, and a secondary alcohol.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent. Accurate spectroscopic characterization is paramount for its quality control and to understand its reactivity in synthetic transformations. This guide will delve into the expected and observed spectral features that confirm its unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. All NMR data presented here are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD) due to the presence of exchangeable protons and the salt's solubility.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A standard single-pulse experiment is used with a sufficient relaxation delay (1-5 seconds) to ensure quantitative integration.
Predicted ¹H NMR Data (in D₂O):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | dd | 1H | -CH(OH)- |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.45 | dd | 1H | -CH₂-NH₃⁺ (diastereotopic) |
| ~3.25 | dd | 1H | -CH₂-NH₃⁺ (diastereotopic) |
Interpretation and Rationale:
-
-CH(OH)- (a): The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent aminomethyl group.
-
-OCH₃ (d): The methyl ester protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of methyl esters.
-
-CH₂-NH₃⁺ (b, c): The two protons on the carbon adjacent to the ammonium group are diastereotopic because of the neighboring stereocenter (-CH(OH)-). Therefore, they will have slightly different chemical shifts and will appear as two separate signals, each as a doublet of doublets. They couple with each other (geminal coupling) and with the methine proton. The electron-withdrawing ammonium group causes a downfield shift.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon.
Predicted ¹³C NMR Data (in D₂O):
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~70 | -CH(OH)- |
| ~53 | -OCH₃ |
| ~45 | -CH₂-NH₃⁺ |
Interpretation and Rationale:
-
C=O (ester carbonyl): The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, which is a characteristic chemical shift for this functional group.
-
-CH(OH)-: The carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
-
-OCH₃: The methyl ester carbon appears in a typical region for such groups.
-
-CH₂-NH₃⁺: The carbon adjacent to the ammonium group is deshielded compared to a standard alkane carbon due to the inductive effect of the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Experimental Protocol (FTIR):
-
Sample Preparation: The spectrum can be acquired using a KBr pellet. A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3200-2800 | Broad, Multiple Bands | N-H stretch (ammonium salt) |
| ~1740 | Strong, Sharp | C=O stretch (ester) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| 1250-1000 | Strong | C-O stretch (ester and alcohol) |
Interpretation and Rationale:
-
O-H Stretch: A strong, broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.
-
N-H Stretch: The presence of the ammonium hydrochloride salt will give rise to a broad series of bands in the 3200-2800 cm⁻¹ region, typical for the N-H stretching vibrations in an ammonium salt.
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the saturated methyl ester.
-
N-H Bend: The bending vibration of the N-H bonds in the ammonium group typically appears around 1600 cm⁻¹.
-
C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1000 cm⁻¹, will be due to the C-O stretching vibrations of both the ester and the alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a relatively small and polar molecule like this compound, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol (ESI-MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Instrumentation: The solution is introduced into an ESI mass spectrometer. The analysis is typically performed in positive ion mode.
Expected Mass Spectrometry Data (ESI+):
The mass spectrum will show the molecular ion of the free base (the hydrochloride is not observed).
-
Molecular Ion (M+H)⁺: m/z ≈ 120.06
Predicted Fragmentation Pattern:
The molecular ion can undergo fragmentation, and some of the expected key fragments include:
-
m/z ≈ 102: Loss of water (H₂O) from the molecular ion.
-
m/z ≈ 88: Loss of methanol (CH₃OH) from the molecular ion.
-
m/z ≈ 60: Loss of the methoxycarbonyl group (-COOCH₃).
Fragmentation Workflow:
References
Physical and chemical properties of Methyl 3-amino-2-hydroxypropanoate hydrochloride
An In-Depth Technical Guide: The Physical and Chemical Properties of Methyl 3-amino-2-hydroxypropanoate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and spectroscopic properties of this compound. As a valuable chiral building block, a thorough understanding of its characteristics is paramount for its effective application in synthetic chemistry.
Compound Identification and Molecular Structure
This compound is the hydrochloride salt of the methyl ester of 3-amino-2-hydroxypropanoic acid, also known as 2-hydroxy-beta-alanine. The presence of both an amine and a hydroxyl group makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its hydrochloride form is often preferred in laboratory settings as it enhances the compound's stability and solubility in common solvents.[1]
Caption: Molecular Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 3-amino-2-hydroxypropanoate;hydrochloride | [2] |
| CAS Number | 186393-00-0 | [2][3][4][5] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][2][5][6] |
| Molecular Weight | 155.58 g/mol | [1][2][5] |
| SMILES | COC(=O)C(CN)O.Cl | [2][5] |
| Synonyms | 2-hydroxy-beta-alanine methyl ester hydrochloride |[2] |
Physical Properties
The physical state and solubility of this compound are critical for handling, reaction setup, and purification processes. Its properties are largely dictated by its ionic nature as a hydrochloride salt and the presence of polar functional groups.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white solid | [1] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | [1][7] |
| Stability | Stable under recommended storage conditions. |
| Storage | Store in an inert atmosphere, at 2-8°C. |[4] |
Solubility Profile
As an amino acid ester hydrochloride, the compound behaves as a salt. The protonated amine and the polar hydroxyl and ester groups allow for strong hydrogen bonding and dipole-dipole interactions with polar solvents like water. Maximum solubility is typically observed in pure water, with solubility decreasing in semi-polar solvents like lower-chain alcohols (methanol, ethanol).[7][8] The hydrochloride form significantly enhances aqueous solubility compared to the free base form.[1] This characteristic is advantageous for its use in various aqueous reaction media and for purification by crystallization.
Stability and Storage
The compound is generally stable under recommended storage conditions. To prevent degradation, it should be stored in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[4] This minimizes potential hydrolysis of the ester group, which can be catalyzed by moisture and elevated temperatures.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups: the ammonium cation, the secondary hydroxyl group, and the methyl ester.
-
Ammonium Group: The protonated amine is weakly acidic and will be deprotonated by bases to yield the free amine. The free amine is nucleophilic and can participate in reactions such as acylation and alkylation.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification or etherification reactions.
-
Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.
Incompatibilities
To ensure safety and reaction integrity, the compound should not be mixed with:
-
Strong Bases: These will deprotonate the ammonium salt, liberating the free amine. This can initiate unintended side reactions.
-
Strong Oxidizing Agents: These can oxidize the secondary alcohol group.
Hazard Information
According to GHS classifications, this compound is considered an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Spectroscopic Characterization and Analytical Protocols
Structural confirmation and purity assessment are critical for any research chemical. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O) | ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~4.40 | Triplet (t) | 1H | -CH(OH)- | | | ~3.80 | Singlet (s) | 3H | -OCH₃ | | | ~3.40 | Doublet (d) | 2H | -CH₂-NH₃⁺ | | ¹³C NMR | Chemical Shift (δ) ppm | Assignment | | | ~173 | C=O (ester carbonyl) | | | ~70 | -CH(OH)- | | | ~54 | -OCH₃ | | | ~45 | -CH₂-NH₃⁺ |
Causality: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The ester methyl protons (-OCH₃) are deshielded to ~3.80 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is further deshielded to ~4.40 ppm and appears as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-NH₃⁺) are adjacent to the chiral center and the ammonium group, appearing as a doublet around 3.40 ppm.
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain single lines for each unique carbon environment. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-2800 | Strong, Broad | N-H stretch (ammonium salt) |
| ~1740 | Strong, Sharp | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Causality: The broad band in the 3400-2800 cm⁻¹ region is characteristic of O-H and N-H stretching vibrations, broadened by hydrogen bonding. The sharp, strong peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9]
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable technique.
-
Expected Ionization: In positive ion mode ESI-MS, the primary observed ion would be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl.
-
Parent Compound (C₄H₉NO₃) Molecular Weight: 119.12 g/mol .[10]
-
Expected [M+H]⁺: m/z = 120.06.
-
-
Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methyl formate group (-COOCH₃).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 50-300) to detect the parent ion and any significant fragment ions.
Synthesis and Application
This compound is a key building block, particularly for chiral pharmaceuticals.[1] A common and straightforward method for its synthesis is the Fischer esterification of the parent amino acid, 3-amino-2-hydroxypropanoic acid.
Representative Synthesis: Fischer Esterification
This method involves treating the amino acid with an alcohol (methanol) in the presence of an acid catalyst. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and also acts as a dehydrating agent.[11]
-
Reaction Setup: Suspend 3-amino-2-hydroxypropanoic acid in excess methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Allow the solution to cool to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a foundational building block whose utility is defined by its distinct physical and chemical properties. Its solid state, high solubility in polar solvents, and well-defined reactivity make it a reliable and versatile intermediate for complex organic synthesis. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring quality control and facilitating its successful application in research and development.
References
- 1. Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride [myskinrecipes.com]
- 2. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 186393-00-0|this compound|BLD Pharm [bldpharm.com]
- 4. poetry.arizona.edu [poetry.arizona.edu]
- 5. This compound | 186393-00-0 | LHA39300 [biosynth.com]
- 6. chemscene.com [chemscene.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 3-amino-2-hydroxypropanoate | C4H9NO3 | CID 11105589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Discovery and history of beta-amino acid esters
An In-Depth Technical Guide to the Discovery and History of Beta-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field of synthetic chemistry has consistently highlighted the pivotal role of beta-amino acid esters. These fascinating molecules, once considered mere structural curiosities, have emerged as indispensable building blocks in modern drug discovery and materials science. Their unique conformational properties and enhanced metabolic stability have opened new avenues for the design of novel therapeutics, peptidomimetics, and functional polymers. This guide is born out of a necessity to consolidate the rich history and diverse synthetic strategies surrounding beta-amino acid esters into a single, comprehensive resource. It is designed not merely as a recitation of facts but as a narrative that explains the "why" behind the "how"—elucidating the causal relationships that have driven the evolution of this important class of compounds.
I. The Dawn of a New Amino Acid Scaffold: Early Discoveries and Historical Context
The story of beta-amino acid esters is intrinsically linked to the broader history of amino acid chemistry. While the discovery of the first alpha-amino acid, asparagine, dates back to 1806, the exploration of their beta-counterparts began much later[1]. The simplest beta-amino acid, β-alanine, was one of the earliest to be identified and is the only naturally occurring beta-amino acid in humans, where it is a component of carnosine and anserine[2].
The initial forays into the synthesis of beta-amino acids were centered on the parent carboxylic acids rather than their esters. A foundational method that emerged was the Rodionov synthesis , a one-pot reaction involving an aldehyde, malonic acid, and ammonia in an alcoholic solvent. This reaction, first reported in the early 20th century, provided a straightforward, albeit often low-yielding, route to a variety of beta-amino acids[3]. The direct synthesis of beta-amino acid esters through a modification of this reaction, by including an alcohol as the solvent and a mineral acid catalyst, was a logical and significant progression, allowing for the direct isolation of these more synthetically versatile derivatives.
Another classical approach that proved instrumental in the synthesis of beta-amino acids, and by extension their esters, is the Arndt-Eistert synthesis . This homologation reaction, developed by German chemists Fritz Arndt and Bernd Eistert, allows for the conversion of an alpha-amino acid into a beta-amino acid by extending the carbon chain by one methylene unit. The key intermediate in this process is a diazoketone, which undergoes a Wolff rearrangement to form a ketene. Trapping this ketene with an alcohol directly yields the desired beta-amino acid ester[4]. This method was particularly significant as it provided a stereocontrolled route to chiral beta-amino acid esters from readily available, enantiopure alpha-amino acids.
The Mannich reaction , a cornerstone of organic synthesis, also found application in the preparation of beta-amino carbonyl compounds, including esters. This three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, provided a powerful tool for the construction of the beta-amino acid backbone[5]. The development of asymmetric variants of the Mannich reaction in the latter half of the 20th century marked a major breakthrough, enabling the enantioselective synthesis of a wide array of beta-amino acid esters.
These early synthetic endeavors laid the groundwork for the explosion of research into beta-amino acid esters that would follow, driven by the growing recognition of their unique properties and potential applications in medicinal chemistry and beyond.
II. Foundational Synthetic Methodologies: Mechanisms and Protocols
A deep understanding of the core synthetic routes to beta-amino acid esters is essential for any researcher in this field. This section provides a detailed examination of the mechanisms and practical protocols for the three foundational methods: the Rodionov synthesis, the Arndt-Eistert synthesis, and the Mannich reaction.
A. The Rodionov Synthesis: A Classic Condensation Approach
The Rodionov reaction is a multicomponent reaction that brings together an aldehyde, malonic acid, and an amine source to construct the beta-amino acid framework. While traditionally used for the synthesis of the free acid, modifications allow for the direct preparation of esters.
Mechanism of the Rodionov Reaction
The reaction proceeds through a cascade of interconnected equilibria. The causality behind the reaction sequence is as follows:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aldehyde and malonic acid, catalyzed by the amine, to form an α,β-unsaturated carboxylic acid.
-
Michael Addition: The amine then acts as a nucleophile in a conjugate Michael addition to the α,β-unsaturated intermediate.
-
Decarboxylation: The resulting adduct readily undergoes decarboxylation, driven by the formation of a stable beta-amino acid.
When an alcohol is used as the solvent in the presence of an acid catalyst, the final product can be the corresponding ester.
Experimental Protocol: Synthesis of Ethyl 3-Amino-3-phenylpropanoate [2]
This protocol provides a practical example of a modified Rodionov synthesis for the direct preparation of a beta-amino acid ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 eq.), malonic acid (1.2 eq.), and ammonium acetate (1.5 eq.) in absolute ethanol (5 mL per mmol of aldehyde).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 3-amino-3-phenylpropanoate.
| Reactant | Molar Eq. | Typical Yield (%) |
| Benzaldehyde | 1.0 | 60-75 |
| Malonic Acid | 1.2 | |
| Ammonium Acetate | 1.5 |
B. The Arndt-Eistert Synthesis: Homologation from Alpha-Amino Acids
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids, and it has been extensively used for the preparation of beta-amino acid esters from their alpha-amino acid precursors.
Mechanism of the Arndt-Eistert Synthesis
The sequence involves three key steps, each with a distinct and well-understood mechanism:
-
Acid Chloride Formation: The starting N-protected alpha-amino acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride.
-
Diazoketone Formation: The acid chloride is then reacted with diazomethane to form an α-diazoketone intermediate.
-
Wolff Rearrangement and Nucleophilic Trapping: The diazoketone, in the presence of a silver catalyst (e.g., silver oxide or silver benzoate), undergoes a Wolff rearrangement to generate a highly reactive ketene. This ketene is then trapped in situ by an alcohol to yield the beta-amino acid ester[6][7].
Experimental Protocol: Homologation of N-Boc-Alanine to N-Boc-β-Homophenylalanine Ethyl Ester
This protocol details the synthesis of a protected beta-amino acid ester from its corresponding alpha-amino acid.
-
Acid Chloride Formation: To a solution of N-Boc-Alanine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C and add the previously prepared acid chloride solution dropwise. Stir the reaction mixture at 0 °C for 3 hours.
-
Wolff Rearrangement: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq.) in triethylamine (1.5 eq.). Then, add absolute ethanol (10 eq.) and allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: The reaction is quenched with saturated ammonium chloride solution. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the desired N-Boc-β-homophenylalanine ethyl ester.
| Starting Material | Reagents | Product | Typical Yield (%) |
| N-Boc-Alanine | 1. Oxalyl chloride, DMF2. Diazomethane3. Silver benzoate, Ethanol | N-Boc-β-Homoalanine Ethyl Ester | 70-85 |
C. The Mannich Reaction: A Versatile C-C Bond Formation
The Mannich reaction provides a powerful and convergent approach to beta-amino acid esters by forming a key carbon-carbon bond. Asymmetric variants of this reaction have become particularly important for the synthesis of enantiomerically pure compounds.
Mechanism of the Asymmetric Mannich Reaction
The modern asymmetric Mannich reaction often employs pre-formed imines and enolates, with a chiral catalyst directing the stereochemical outcome.
-
Iminium Ion Formation: In the presence of a Lewis or Brønsted acid catalyst, the N-protected imine is activated to form a more electrophilic iminium ion.
-
Enolate Formation: A silyl ketene acetal, a common enolate equivalent, is used as the nucleophile.
-
Stereoselective C-C Bond Formation: The chiral catalyst coordinates to one or both of the reactants, creating a chiral environment that directs the facial selectivity of the enolate attack on the iminium ion. This results in the formation of the C-C bond with high stereocontrol.
-
Product Formation: Subsequent workup yields the enantioenriched beta-amino acid ester.
Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester via Mannich Reaction [8]
This protocol illustrates a typical asymmetric Mannich reaction using a chiral catalyst.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) in an anhydrous solvent such as toluene or DCM.
-
Reaction Execution: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the N-Boc-imine (1 eq.) followed by the dropwise addition of the silyl ketene acetal (1.5 eq.).
-
Monitoring and Quenching: Stir the reaction at the low temperature until TLC analysis indicates complete consumption of the imine. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The enantiomeric excess (ee) of the crude product is determined by chiral HPLC. The product is then purified by column chromatography.
| Imine Substrate | Enolate Source | Chiral Catalyst | Typical ee (%) |
| N-Boc-benzaldimine | Silyl ketene acetal of ethyl acetate | Chiral Phosphoric Acid | >95 |
III. Significance and Applications in Modern Science
The development of efficient synthetic routes to beta-amino acid esters has had a profound impact on various scientific disciplines, most notably in drug discovery and materials science.
A. Peptidomimetics and Drug Design
One of the most significant applications of beta-amino acid esters is in the field of peptidomimetics. Peptides composed of beta-amino acids, known as β-peptides, exhibit unique and predictable secondary structures, including helices, sheets, and turns. A key advantage of incorporating beta-amino acids into peptide sequences is their enhanced resistance to proteolytic degradation compared to their natural alpha-peptide counterparts[9]. This increased metabolic stability is a highly desirable property for peptide-based drugs, as it can lead to longer in vivo half-lives and improved pharmacokinetic profiles.
Furthermore, the distinct conformational preferences of beta-amino acids allow for the design of peptidomimetics that can mimic or disrupt protein-protein interactions, which are implicated in a wide range of diseases. For instance, β-peptides have been designed to mimic the helical domains of proteins involved in viral fusion and protein dimerization, leading to the development of novel antiviral and anticancer agents.
B. Natural Products and Bioactive Molecules
Beta-amino acid moieties are found in a diverse array of natural products with potent biological activities[10][11]. The presence of a beta-amino acid often imparts unique structural and functional properties to these molecules. A prominent example is the side chain of the blockbuster anticancer drug Taxol® (paclitaxel) , which contains a β-phenylisoserine ester moiety crucial for its microtubule-stabilizing activity[10].
Other notable examples of natural products containing beta-amino acids or their derivatives include:
-
Jasplakinolide: A cyclic depsipeptide from a marine sponge with potent antifungal and insecticidal properties.
-
Cispentacin: An antifungal agent produced by Bacillus cereus and Streptomyces setonii.
-
Theonellamides: A family of bicyclic peptides from marine sponges that exhibit potent antifungal and cytotoxic activities.
The discovery of these and other bioactive natural products has further fueled the development of synthetic methods for the preparation of a wide range of structurally diverse beta-amino acid esters.
C. Polymer Chemistry and Materials Science
In recent years, poly(β-amino esters) (PBAEs) have emerged as a highly promising class of biodegradable polymers with significant potential in biomedical applications, particularly in gene delivery and drug delivery systems[12][13]. These polymers are typically synthesized through the Michael addition of amines to diacrylates, a process that allows for a high degree of structural diversity.
The cationic nature of PBAEs at physiological pH enables them to efficiently complex with negatively charged nucleic acids (DNA and RNA), forming nanoparticles that can be readily taken up by cells. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules and facilitating the release of the therapeutic cargo inside the cell. The tunable degradation rates and biocompatibility of PBAEs make them an attractive alternative to viral vectors for gene therapy.
IV. Conclusion and Future Outlook
From their humble beginnings as structural isomers of the proteinogenic alpha-amino acids, beta-amino acid esters have carved out a significant and expanding niche in the landscape of modern chemical science. The historical development of their synthesis, from classical condensation reactions to sophisticated catalytic asymmetric methods, reflects the growing appreciation for their unique chemical and biological properties.
The ability of beta-amino acids to confer metabolic stability and induce well-defined secondary structures has made them invaluable tools in the design of novel peptidomimetics and therapeutic agents. Their presence in a wide range of bioactive natural products continues to inspire the development of new synthetic strategies. Furthermore, the emergence of poly(β-amino esters) as a versatile platform for drug and gene delivery highlights the broad applicability of this compound class.
Looking ahead, the field of beta-amino acid ester chemistry is poised for continued growth. The development of even more efficient, stereoselective, and environmentally benign synthetic methods will undoubtedly accelerate their application in drug discovery and materials science. As our understanding of the biological roles of beta-amino acids and their derivatives deepens, we can expect to see the emergence of a new generation of innovative therapeutics and advanced materials built upon this remarkable molecular scaffold.
V. References
-
Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. --INVALID-LINK--
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. --INVALID-LINK--
-
Kowalski, C. J., & Haque, M. S. (1985). Ester homologation via α-bromo α-keto dianions. Journal of the American Chemical Society, 107(24), 7197-7198. --INVALID-LINK--
-
Lelais, G., & Seebach, D. (2004). β2-Amino acids—syntheses, occurrence in natural products, and components of β-peptides. Biopolymers, 76(3), 206-243. --INVALID-LINK--
-
Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Accelerated discovery of synthetic transfection vectors: a high-throughput screening of a combinatorial library of poly (β-amino esters). Journal of the American Chemical Society, 123(33), 8155-8156. --INVALID-LINK--
-
Green, J. J., Langer, R., & Anderson, D. G. (2008). A combinatorial polymer library approach yields insight into nonviral gene delivery. Accounts of chemical research, 41(6), 749-759. --INVALID-LINK--
-
Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. --INVALID-LINK--
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. --INVALID-LINK--
-
Podlech, J., & Seebach, D. (1995). The Arndt− Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472. --INVALID-LINK--
-
Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056-1073. --INVALID-LINK--
-
Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt− Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of organic chemistry, 75(16), 5760-5763. --INVALID-LINK--
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. --INVALID-LINK--
-
Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride is accomplished efficiently using cyanuric chloride in an aqueous medium to give the corresponding β-acetamido ketone or ester in high yield. Synthesis, 2010(05), 803-806. --INVALID-LINK--
-
Hatano, M., Horibe, T., & Ishihara, K. (2010). Chiral lithium(I) binaphtholate aqua complex as a highly effective catalyst for the enantioselective direct Mannich-type reaction of aldimines with 1, 3-dicarbonyl compounds. Journal of the American Chemical Society, 132(1), 56-57. --INVALID-LINK--
-
Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056-1073. --INVALID-LINK--
-
Wikipedia. Amino acid. --INVALID-LINK--
-
Wikipedia. Arndt–Eistert reaction. --INVALID-LINK--
-
Thai Journal of Science and Technology. (2018). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. --INVALID-LINK--
-
Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. --INVALID-LINK--
-
Wikipedia. β-Alanine. --INVALID-LINK--
-
Rodionov, V. M., & Yavorskaya, E. V. (1951). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 73(12), 5906-5908. --INVALID-LINK--
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. --INVALID-LINK--
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004. --INVALID-LINK--
-
Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Amino Acids via Addition of Enolates to N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 64(1), 12-13. --INVALID-LINK--
-
Song, J., Shih, H. W., & Deng, L. (2007). A highly enantioselective Mannich reaction of α-amido sulfones with aldehydes catalyzed by a chiral organic catalyst. Organic letters, 9(4), 603-606. --INVALID-LINK--
-
Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as Iminium Ion Generators in the Mannich-Type Three-Component Reaction. Journal of the American Chemical Society, 126(41), 13196-13197. --INVALID-LINK--
-
Palomo, C., Oiarbide, M., Halder, R., Kelso, M., Gómez-Bengoa, E., & García, J. M. (2004). A Catalytic, Asymmetric Conjugate Addition of Carbamates to Enoyl Systems: A Highly Enantioselective Two-Step Access to N-Protected β-Amino Acids. Journal of the American Chemical Society, 126(30), 9188-9189. --INVALID-LINK--
-
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. --INVALID-LINK--
-
Hashimoto, T., & Maruoka, K. (2007). Design of Axially Chiral Dicarboxylic Acid for a Hydrogen-Bonding Catalyst: Enantioselective Mannich Reaction of Diazo Compounds with Imines. Journal of the American Chemical Society, 129(33), 10054-10055. --INVALID-LINK--
-
Chen, Z., Morimoto, H., Matsunaga, S., & Shibasaki, M. (2008). A bench-stable homodinuclear Ni2−Schiff base complex for catalytic asymmetric direct Mannich-type reactions of an α-substituted nitroacetate. Journal of the American Chemical Society, 130(7), 2170-2171. --INVALID-LINK--
-
Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A convenient synthesis of β3-amino acids from N-Boc-α-amidoalkyl-p-tolyl sulfones. Tetrahedron, 61(36), 8536-8541. --INVALID-LINK--
-
Matsuo, J. I., & Tanaki, Y. (2007). One-pot oxidative Mannich reaction of N-carbobenzyloxy amines with 1, 3-dicarbonyl compounds using N-tert-butylbenzenesulfinimidoyl chloride as an oxidant. Organic letters, 9(24), 4947-4950. --INVALID-LINK--
-
Moumne, R., Lavielle, S., & Karoyan, P. (2006). A general strategy for the synthesis of β2-amino acids by homologation of α-amino acids. The Journal of organic chemistry, 71(8), 3332-3334. --INVALID-LINK--
-
Burgos, P. O., Fernández, I., Iglesias, M. J., García-Granda, S., & Ortiz, F. L. (2008). A new and efficient synthesis of β-amino esters by Reformatsky reaction. Organic letters, 10(4), 537-540. --INVALID-LINK--
-
Roamens, A., & Bélanger, G. (2013). A Vilsmeier–Haack Approach to the Synthesis of β2, 2, 3-Amino Esters. Organic letters, 15(20), 5342-5345. --INVALID-LINK--
-
Inamoto, Y., Kaga, Y., Nishimoto, Y., Yasuda, M., & Baba, A. (2013). Indium-catalyzed deoxygenative functionalization of N-sulfonyl amides with silyl nucleophiles. Organic letters, 15(13), 3448-3451. --INVALID-LINK--
-
Yuan, S., Li, S. Y., Zhao, X. M., Lin, Y. Z., & Zheng, S. C. (2025). Enantioselective Intermolecular C (sp3)− H Alkylation of N-Methyl Tertiary Amines Catalyzed by Axially Chiral Iridium Porphyrin Complexes. Journal of the American Chemical Society, 147(1), 51-56. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. thaiscience.info [thaiscience.info]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
Whitepaper: The Strategic Role of Methyl 3-amino-2-hydroxypropanoate Hydrochloride as a Chiral Building Block in Modern Drug Discovery
Abstract
In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral building blocks, often derived from nature's "chiral pool," represent a cornerstone of this endeavor, providing pre-defined stereocenters that significantly streamline synthetic routes.[1] This technical guide delves into the strategic application of Methyl 3-amino-2-hydroxypropanoate hydrochloride, the methyl ester of isoserine, as a versatile C4 chiral synthon. We will explore its structural attributes, synthetic accessibility, and key chemical transformations. Through a detailed examination of its reactivity and a practical case study, this document will illustrate its value for researchers, medicinal chemists, and drug development professionals in the stereoselective synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Imperative for Chirality in Synthesis
The biological activity of a drug is intrinsically linked to its three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not a luxury but a necessity in drug discovery. The chiral pool synthesis strategy, which utilizes readily available, enantiopure natural products like amino acids and sugars, is a powerful approach to introduce chirality into a target molecule efficiently.[1][2]
This compound, available in both (R) and (S) forms, emerges as a particularly valuable member of this pool.[3][4] As a derivative of the non-proteinogenic β-amino acid isoserine, it possesses a unique 1,2-amino alcohol functionality alongside a methyl ester. This arrangement of functional groups provides a rich platform for diverse chemical modifications, enabling the construction of complex molecular frameworks with precise stereochemical control. Its hydrochloride salt form enhances stability and solubility, making it a practical and reliable starting material for multi-step synthesis.[5]
Physicochemical Profile and Structural Advantages
The synthetic utility of a building block is dictated by its physical properties and functional group arrangement. This compound offers a compelling combination of both.
| Property | Data | Reference |
| Chemical Name | This compound | [6] |
| Synonym(s) | Isoserine methyl ester hydrochloride | [7] |
| CAS Number (S-enantiomer) | 72185-81-0 | [3] |
| Molecular Formula | C₄H₁₀ClNO₃ | [6] |
| Molecular Weight | 155.58 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
The core value of this molecule lies in its trifunctional nature:
-
Primary Amine: A nucleophilic center, readily available for acylation, alkylation, sulfonylation, and reductive amination to build diverse side chains or participate in peptide couplings.
-
Secondary Hydroxyl: A versatile handle for etherification, esterification, or oxidation. Its proximity to the amine allows for the formation of important structural motifs like oxazolidinones.
-
Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration.
Synthetic Pathways and Practical Availability
The utility of a building block is contingent on its accessibility. This compound can be readily prepared from its corresponding amino acid, L-isoserine, through a standard esterification protocol.
Protocol: Fischer Esterification of L-Isoserine
-
Rationale: This classic method utilizes an excess of alcohol (methanol) as both the solvent and reagent, with a strong acid catalyst driving the equilibrium towards the ester product. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which serves as the catalyst, while the reaction byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Step-by-Step Methodology:
-
Suspend L-isoserine (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent excessive formation of byproducts.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS until all the starting amino acid has been consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid or oil can be triturated with diethyl ether or recrystallized from a methanol/ether solvent system to yield the pure this compound product.
-
Core Synthetic Transformations: A Chemist's Toolkit
The true power of this building block is realized through the selective manipulation of its functional groups. A judicious choice of protecting groups is the first and most critical step in unlocking its synthetic potential.
Orthogonal Protection Strategies
-
Amine Protection: The primary amine is typically protected first due to its higher nucleophilicity. The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using Di-tert-butyl dicarbonate ((Boc)₂O). It is stable to a wide range of conditions but easily removed with acid (e.g., TFA or HCl).
-
Hydroxyl Protection: Once the amine is masked, the hydroxyl group can be protected. Silyl ethers (e.g., TBDMS, TIPS) are frequently used, offering tunable stability and clean, fluoride-mediated deprotection.
This orthogonal protection scheme allows for the selective deprotection and functionalization of one group while the other remains intact, a fundamental principle in modern organic synthesis.
Stereoselective Alkylation via Bicyclic N,O-Acetals
A sophisticated application involves converting the N-Boc protected isoserine methyl ester into a bicyclic N,O-acetal. This transformation creates a rigid scaffold that directs the stereochemical outcome of subsequent reactions with high fidelity.[7]
-
Mechanistic Rationale: The formation of the bicyclic acetal locks the conformation of the molecule. Upon deprotonation with a strong base like LDA, a highly pyramidalized enolate intermediate is formed. The steric bulk of the acetal structure effectively shields one face of the enolate, forcing incoming electrophiles (e.g., alkyl halides) to approach from the opposite, less-hindered face. This results in excellent diastereoselectivity with retention of configuration at the α-carbon.[7] Subsequent acidic hydrolysis cleaves the acetal, revealing the newly formed quaternary β²,²-amino acid.[7]
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (R)-methyl 3-amino-2-hydroxypropanoate hydrochloride | Benchchem [benchchem.com]
- 5. Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride [myskinrecipes.com]
- 6. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Methyl 3-amino-2-hydroxypropanoate hydrochloride for the Synthesis of Advanced Peptidomimetics
Abstract
The deliberate incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and novel mechanisms of action. Methyl 3-amino-2-hydroxypropanoate hydrochloride stands out as a pivotal building block for the synthesis of peptides containing the hydroxyethylene isostere. This motif is a highly effective, non-hydrolyzable mimic of the transition state of peptide bond hydrolysis, making it a critical component in the design of potent protease inhibitors.[1][2][3] This guide provides an in-depth exploration of the scientific rationale, strategic considerations, and detailed experimental protocols for utilizing this versatile reagent in solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Value of the Hydroxyethylene Isostere
Peptidic backbones are susceptible to rapid degradation by endogenous proteases, a significant hurdle in the development of peptide-based drugs. The hydroxyethylene isostere (-CH(OH)-CH₂-) serves as a stable surrogate for the scissile amide bond (-C(O)-NH-). Its strategic value lies in its structural and electronic resemblance to the tetrahedral transition state formed during protease-mediated peptide hydrolysis.[1][2] The secondary hydroxyl group of the isostere can form critical hydrogen-bond interactions with the catalytic aspartate residues within the active site of aspartic proteases, such as HIV-1 protease, leading to potent, mechanism-based inhibition.[3][4]
This compound provides an efficient and stereochemically defined entry point for introducing this critical pharmacophore into a peptide sequence. Its structure, featuring a primary amine, a secondary alcohol, and a methyl-esterified carboxyl group, requires a carefully planned orthogonal protecting group strategy to ensure successful and chemoselective incorporation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186393-00-0 | [1][5] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][5] |
| Molecular Weight | 155.58 g/mol | [1][5] |
| IUPAC Name | methyl 3-amino-2-hydroxypropanoate;hydrochloride | [5] |
| Appearance | White to off-white solid | [6] |
| Storage | Store at 2-8°C in an inert atmosphere | [7] |
Core Principles & Synthetic Strategy
The successful incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy. The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) approach is well-suited for this purpose.[8]
Orthogonal Protecting Group Scheme
To selectively manipulate the three reactive sites of the building block, the following protection scheme is proposed:
-
α-Amino Group (-NH₂): This group must be protected with a temporary group that is removed before each coupling cycle. The Fmoc group is ideal, as it is base-labile (cleaved by piperidine) and orthogonal to the acid-labile side-chain protecting groups.[9]
-
β-Hydroxyl Group (-OH): The secondary alcohol is a nucleophile and must be masked with a semi-permanent protecting group that remains intact throughout the synthesis and is removed only during the final cleavage step. The tert-butyl ether (tBu) is the standard choice, offering stability to the basic conditions of Fmoc deprotection while being readily cleaved by trifluoroacetic acid (TFA).[10]
-
Carboxyl Group (-COOCH₃): The methyl ester serves as a permanent protecting group for the carboxyl function during the SPPS process. It will be carried through the synthesis and will be present in the final cleaved peptide. If a C-terminal acid is required, a final saponification step post-cleavage and purification would be necessary.
The resulting fully protected building block for SPPS is (S)-Fmoc-3-amino-2-(tBu-oxy)propanoic acid . The synthesis starts from the commercially available hydrochloride salt, which would be N-terminally protected with Fmoc, O-protected with a tBu group, and the methyl ester would be saponified to yield the free carboxylic acid required for coupling.
Diagram 1: Preparation of the SPPS-ready building block.
Challenges in Coupling
The presence of a protected hydroxyl group on the β-carbon introduces steric hindrance, which can impede coupling efficiency compared to standard proteinogenic amino acids.[11] This necessitates modifications to standard coupling protocols to ensure complete acylation and prevent the formation of deletion sequences.
Strategies to Overcome Steric Hindrance:
-
High-Potency Coupling Reagents: Utilize stronger uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive intermediates, promoting efficient coupling even with hindered residues.[12]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can drive the reaction to completion.
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete reaction, a second coupling step with fresh reagents should be performed before proceeding to the next deprotection cycle.[12]
-
Elevated Temperature: Microwave-assisted SPPS can significantly enhance the kinetics of difficult couplings, reducing reaction times and improving yields.[11]
Detailed Experimental Protocols
The following protocols are based on the Fmoc/tBu strategy for manual solid-phase synthesis. All operations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Protocol 1: Manual SPPS Incorporation of Fmoc-3-amino-2-(tBu-oxy)propanoic acid
This protocol describes a single coupling cycle for incorporating the title building block onto a growing peptide chain attached to a resin (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Peptide-resin (post-Fmoc deprotection of the N-terminal residue)
-
Fmoc-3-amino-2-(tBu-oxy)propanoic acid
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: a. Following the successful Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: a. In a separate vial, dissolve Fmoc-3-amino-2-(tBu-oxy)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF. b. Add DIPEA (6 equivalents) to the activation mixture. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. Rationale: Pre-activation ensures the formation of the highly reactive acyl-O-At intermediate, which is crucial for coupling sterically hindered residues.
-
Coupling Reaction: a. Drain the DMF from the reaction vessel containing the resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For difficult sequences, this time can be extended to 4 hours or overnight.[13]
-
Monitoring and Washing: a. Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines and an incomplete reaction. b. If the Kaiser test is positive, drain the reaction solution and repeat steps 3a-3c (a "double coupling"). c. Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove all soluble reagents and byproducts.
-
Chain Elongation: a. The resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.
Diagram 2: Workflow for SPPS incorporation.
Protocol 2: Cleavage and Deprotection
This protocol releases the final peptide from the solid support and removes the acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Caution: TFA is highly corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: a. After the final coupling and deprotection steps, wash the peptide-resin with DCM (3x) and methanol (3x), then dry thoroughly under vacuum.
-
Cleavage Reaction: a. Place the dried resin in a reaction vessel. b. Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale). c. Agitate the mixture at room temperature for 2-4 hours. TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of tBu groups, preventing side reactions.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). c. A white precipitate of the crude peptide should form immediately.
-
Isolation and Purification: a. Centrifuge the mixture to pellet the crude peptide. b. Decant the ether and wash the peptide pellet twice with cold diethyl ether. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the final product by mass spectrometry (MS) to confirm its identity and purity.
Table 2: Representative SPPS Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Resin | Rink Amide (for C-terminal amides) | Standard, acid-labile resin compatible with Fmoc chemistry. |
| Building Block | Fmoc-3-amino-2-(OtBu)-propanoic acid | Orthogonally protected for selective incorporation. |
| Coupling Reagent | HATU / HCTU (2.9 eq.) | High-efficiency activation for sterically hindered residue. |
| Base | DIPEA (6 eq.) | Non-nucleophilic base for activation and neutralization. |
| Coupling Time | 2-4 hours; double coupling if needed | Ensures reaction completion against steric hindrance. |
| Deprotection | 20% Piperidine in DMF (2 x 5 min) | Standard condition for Fmoc removal. |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | Simultaneously cleaves peptide from resin and removes tBu group. |
| Expected Purity (Crude) | 50-80% | Highly sequence-dependent; purification is essential. |
| Expected Purity (Post-HPLC) | >95% | Achievable with standard purification protocols. |
Mechanism of Action: Mimicking the Transition State
The potency of inhibitors containing the hydroxyethylene isostere stems from their ability to mimic the geometry and hydrogen bonding pattern of the tetrahedral intermediate in peptide hydrolysis.
Diagram 3: Isostere interaction with catalytic aspartates.
In aspartic proteases like HIV protease, two aspartate residues act as a general acid-base pair to hydrolyze the peptide bond. The hydroxyl group of the isostere is positioned to interact directly with the carboxylate side chains of these catalytic aspartates (e.g., Asp25 and Asp25'), effectively locking the enzyme in a non-productive, transition-state-like complex.[3][4] This high-affinity binding results in potent inhibition of the enzyme's catalytic function.
Safety and Handling
This compound is classified as an irritant.[5]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[7]
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists. Its strategic use enables the synthesis of sophisticated peptide mimetics containing the hydroxyethylene isostere, a key structural element for potent protease inhibition. While its incorporation presents challenges due to steric hindrance, these can be reliably overcome by employing optimized protocols with high-potency coupling reagents and careful reaction monitoring. The methodologies outlined in this guide provide a robust framework for researchers to successfully leverage this building block in the development of next-generation peptide therapeutics.
References
- 1. An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Application Note: Strategic Protection of Methyl 3-amino-2-hydroxypropanoate Hydrochloride for Advanced Synthesis
Introduction: Unlocking a Versatile Chiral Building Block
Methyl 3-amino-2-hydroxypropanoate hydrochloride is a trifunctional chiral building block of significant value in the synthesis of complex molecules, including pharmaceuticals, peptidomimetics, and natural products.[1][2][3] Its structure, derived from the amino acid serine, contains a primary amine, a secondary alcohol, and a methyl ester. This trifunctionality presents a synthetic challenge: how to selectively manipulate one functional group in the presence of the others. The successful application of this synthon is therefore critically dependent on a robust and well-designed protecting group strategy.
The inherent nucleophilicity of both the amino and hydroxyl groups necessitates their temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. Furthermore, the ability to deprotect these groups under different conditions—a concept known as orthogonal protection—is paramount for achieving complex molecular architectures.[4][5][6]
This guide provides a comprehensive overview of protecting group strategies for Methyl 3-amino-2-hydroxypropanoate. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-proven protocols for their installation and removal, and illustrate orthogonal strategies that enable precise, stepwise chemical modifications.
Foundational Concepts: Reactivity and Orthogonality
The starting material is a hydrochloride salt, meaning the primary amine is protonated (R-NH₃⁺Cl⁻). To engage the amine in a reaction, it must first be neutralized with a base to liberate the free, nucleophilic form (R-NH₂). Under basic or neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group, making selective N-protection the logical first step.
An orthogonal protection strategy is one where multiple protecting groups in a molecule can be removed selectively, in any order, without affecting the others.[6] This is achieved by choosing groups that are cleaved by entirely different mechanisms. For instance, an acid-labile group can coexist with a group that is removed by hydrogenolysis, allowing for precise control over the synthetic sequence.
Strategic Decision Framework
Choosing the correct protecting group strategy is dictated by the planned synthetic route. The following diagram outlines a logical decision-making process for protecting Methyl 3-amino-2-hydroxypropanoate.
Caption: Decision workflow for selecting an orthogonal protection strategy.
Protection of the Amino Group: The First Step
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[7][8] Its key feature is its lability under acidic conditions, which cleanly releases the amine and gaseous byproducts (isobutylene and CO₂).[9][10]
Causality Behind Experimental Choices: The reaction is typically performed with di-tert-butyl dicarbonate, (Boc)₂O. A base is required to neutralize the hydrochloride salt and deprotonate the resulting ammonium species, allowing the free amine to act as a nucleophile. Sodium bicarbonate is a mild base suitable for this purpose, preventing potential side reactions like ester hydrolysis. A mixed solvent system like Dioxane/Water or THF/Water ensures solubility for both the polar starting material and the less polar (Boc)₂O reagent.
Protocol 1: N-Boc Protection
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add 1,4-Dioxane and Water (e.g., 2:1 v/v) to dissolve the starting material.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-Dioxane dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting N-Boc protected product is often pure enough for the next step, or can be purified by flash chromatography.
Strategy 2: Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is a robust protecting group, stable to both acidic and basic conditions.[11][12] Its primary advantage is its selective removal via catalytic hydrogenolysis, providing an orthogonal deprotection pathway relative to acid-labile groups like Boc and silyl ethers.[9][11] This makes it ideal for syntheses that require acidic steps elsewhere.
Causality Behind Experimental Choices: The standard method for Cbz protection is the Schotten-Baumann reaction, which involves an acyl chloride (benzyl chloroformate) and an aqueous base. The base (e.g., Na₂CO₃) neutralizes the starting material and the HCl generated during the reaction. A biphasic system (e.g., Dioxane/Water) is often used to keep both the amine and the Cbz-Cl in solution.
Protocol 2: N-Cbz Protection
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve in a mixture of 1,4-Dioxane and water (1:1 v/v).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq) and stir until dissolved.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Protection of the Hydroxyl Group: Securing the Alcohol
After N-protection, the secondary hydroxyl group is the most reactive site. Silyl ethers are the protecting groups of choice due to their ease of installation, tunable stability, and mild removal conditions.[13][14] The tert-butyldimethylsilyl (TBS or TBDMS) group is particularly versatile, offering excellent stability to a wide range of non-acidic and non-fluoride conditions.[15][16]
Causality Behind Experimental Choices: The Corey protocol, using TBS-Cl with imidazole in DMF, is a highly reliable method for silylating alcohols.[16][17] Imidazole acts as both a base to deprotonate the alcohol and a catalyst. It reacts with TBS-Cl to form a highly reactive silyl-imidazolium intermediate, which is then attacked by the alcohol. DMF is an excellent polar aprotic solvent for this reaction.
Protocol 3: O-TBS Protection of N-Protected Intermediate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino alcohol (e.g., N-Boc-Methyl 3-amino-2-hydroxypropanoate, 1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the fully protected product by flash chromatography.
Orthogonal Deprotection: The Strategic Advantage
The true power of these strategies lies in their orthogonality. The following workflows illustrate how to selectively unmask each functional group.
Orthogonal System 1: N-Boc / O-TBS
This combination is arguably the most common and flexible.
Caption: Selective deprotection workflow for the N-Boc / O-TBS system.
Protocol 4: Selective N-Boc Deprotection
-
Setup: Dissolve the N-Boc, O-TBS protected substrate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq, or a 20-50% solution in CH₂Cl₂) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base.
Protocol 5: Selective O-TBS Deprotection
-
Setup: Dissolve the N-Boc, O-TBS protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected alcohol.
Orthogonal System 2: N-Cbz / O-TBS
This system is ideal when acidic conditions must be avoided.
Caption: Selective deprotection workflow for the N-Cbz / O-TBS system.
Protocol 6: Selective N-Cbz Deprotection
-
Setup: Dissolve the N-Cbz, O-TBS protected substrate (1.0 eq) in methanol (MeOH) or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq Pd) to the solution.
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator) while stirring vigorously for 2-6 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo to yield the free amine.
Summary Data Table
| Protecting Group | Target | Protection Reagent(s) | Deprotection Conditions | Orthogonality Notes |
| Boc | Amine | (Boc)₂O, NaHCO₃ | Strong Acid (TFA, HCl)[7][9][10] | Stable to hydrogenolysis and base. Orthogonal to Cbz, Fmoc, most O-protecting groups. |
| Cbz | Amine | Cbz-Cl, Na₂CO₃ | H₂, Pd/C (Hydrogenolysis)[9][11] | Stable to acid and base. Orthogonal to Boc, TBS. Not compatible with reducible groups (alkenes, alkynes). |
| TBS | Alcohol | TBS-Cl, Imidazole, DMF | Fluoride (TBAF) or Acid (AcOH, CSA)[16][17][18] | Stable to base and hydrogenolysis. Acidic removal is not orthogonal to Boc. Fluoride removal is orthogonal to Boc and Cbz. |
References
- 1. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-hydroxypropanoate | C3H6NO3- | CID 71463441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. zmsilane.com [zmsilane.com]
- 15. benchchem.com [benchchem.com]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Methyl 3-amino-2-hydroxypropanoate hydrochloride in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 3-amino-2-hydroxypropanoate hydrochloride as a versatile chiral building block in medicinal chemistry. This document outlines the compound's properties, highlights its application in the synthesis of key pharmaceutical classes, and provides detailed, actionable protocols.
Introduction: A Versatile Chiral Building Block
This compound, with the CAS Number 186393-00-0, is a functionalized amino acid derivative that serves as a valuable chiral synthon in organic synthesis.[1][2][3] Its structure incorporates a primary amine, a secondary alcohol, and a methyl ester, offering multiple points for chemical modification. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[4] The presence of a stereocenter at the C2 position makes it a particularly attractive starting material for the enantioselective synthesis of complex drug molecules, where specific stereochemistry is often crucial for therapeutic efficacy.[4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 186393-00-0 | [1][2] |
| Molecular Formula | C₄H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 155.58 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| IUPAC Name | methyl 3-amino-2-hydroxypropanoate;hydrochloride | [2][3] |
| SMILES | COC(=O)C(CN)O.Cl | [2][3] |
Core Application: Synthesis of Chiral β-Amino Alcohols
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to chiral β-amino alcohols. This structural motif is a key pharmacophore in numerous clinically significant drugs, most notably β-blockers (beta-adrenergic receptor antagonists).[6][7]
General Workflow for β-Blocker Synthesis
The synthesis of many β-blockers follows a convergent approach where a substituted aromatic epoxide is opened by a suitable amine. This compound can be envisioned as a versatile starting material to generate the chiral amine component. A generalized synthetic workflow is depicted below.
References
- 1. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmedchem.com [jmedchem.com]
The Versatile Chiral Synthon: Methyl 3-amino-2-hydroxypropanoate Hydrochloride as a Precursor for Novel Compounds
Introduction: Unlocking Chiral Complexity
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is ever-increasing. Chiral molecules are fundamental to biological recognition, and the stereochemistry of a drug candidate can profoundly influence its efficacy and safety. Methyl 3-amino-2-hydroxypropanoate hydrochloride has emerged as a valuable and versatile chiral building block for the synthesis of a diverse array of complex molecules.[1] Its inherent chirality, coupled with the presence of three distinct functional groups—an amine, a hydroxyl group, and a methyl ester—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the utility of this precursor, offering detailed application notes and protocols for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.
The hydrochloride salt form of Methyl 3-amino-2-hydroxypropanoate enhances its stability and handling characteristics, making it an ideal starting material for multi-step syntheses.[2] This document will delve into the strategic application of this precursor in the stereoselective synthesis of key heterocyclic scaffolds and acyclic chiral molecules, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₃ | PubChem |
| Molecular Weight | 155.58 g/mol | PubChem |
| CAS Number | 186393-00-0 | Biosynth |
| Appearance | White to off-white solid | MySkinRecipes |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| Storage | Room temperature | MySkinRecipes |
Core Synthetic Applications: A Gateway to Novelty
The strategic positioning of the amino, hydroxyl, and ester functionalities in this compound allows for a range of synthetic manipulations. This section will explore its application in the synthesis of two key classes of compounds: oxazolidin-2-ones and chiral β-amino alcohols.
Synthesis of Chiral 4,5-Disubstituted Oxazolidin-2-ones
Oxazolidin-2-ones are a privileged scaffold in medicinal chemistry, most notably as the core of the linezolid class of antibiotics.[3] The stereoselective synthesis of substituted oxazolidin-2-ones is therefore a significant endeavor. This compound serves as an excellent precursor for the C4 and C5 positions of the oxazolidinone ring, with the existing stereocenter directing the formation of new chiral centers.
A general and efficient pathway to access these valuable heterocycles involves a multi-step sequence that leverages the inherent functionality of the precursor.
Conceptual Workflow for Oxazolidin-2-one Synthesis
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Amino Acid Esters
Abstract
Solid-Phase Peptide Synthesis (SPPS) has traditionally relied on the activation of the C-terminal carboxylic acid of an incoming N-protected amino acid for amide bond formation. However, the strategic incorporation of ester bonds within a peptide backbone or the synthesis of C-terminal peptide esters holds significant value in peptidomimetic design, drug delivery, and protein engineering. This application note provides an in-depth guide to two primary methodologies for utilizing amino acid esters in SPPS: the synthesis of depsipeptides through the incorporation of pre-formed depsidipeptide building blocks and the less conventional N-to-C (inverse) directional synthesis using amino acid tert-butyl esters. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical parameters and troubleshooting strategies for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Ester Bonds in Peptides
While the amide bond defines the very nature of a peptide, the substitution of one or more of these bonds with an ester linkage, creating a depsipeptide, can impart valuable properties. Ester bonds can act as isosteres of amide bonds, influencing the molecule's conformation and hydrogen-bonding capabilities.[1] This modification can enhance membrane permeability and proteolytic stability, and serve as a tool to probe protein folding and self-assembly.[1] Furthermore, C-terminal peptide esters are valuable synthetic intermediates and can function as pro-drugs, as they are susceptible to cleavage by endogenous esterases.[2]
The standard C-to-N directional SPPS is not amenable to the direct use of simple amino acid esters as the incoming residue due to the challenge of activating the resin-bound N-terminus for nucleophilic attack. Therefore, specialized strategies are required. This guide will focus on two robust and validated approaches.
Core Principles and Strategic Considerations
The successful incorporation of ester linkages via SPPS hinges on a carefully designed orthogonal protection strategy.[3] The chosen protecting groups for the N-terminus, C-terminus (in the case of building blocks), and reactive side chains must be stable to the conditions used for both amide and ester bond formation, as well as selectively removable at the appropriate stages. The two dominant strategies in modern SPPS are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) approaches.[3] The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions (piperidine for Fmoc removal vs. strong acid for Boc), which can be more compatible with the acid-sensitive ester bond.[1]
Diagram: General SPPS Cycle (Fmoc/tBu Strategy)
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.
Methodology 1: Synthesis of Depsipeptides using Depsidipeptide Building Blocks
This is the most common and reliable method for incorporating ester bonds into a peptide sequence. It involves the pre-synthesis of a depsidipeptide unit in solution, which is then used as a building block in a standard Fmoc-based SPPS protocol.[1][4][5] This approach confines the potentially challenging ester bond formation to a solution-phase reaction that can be carefully controlled and purified before its introduction into the solid-phase synthesis.
Synthesis of the Fmoc-Depsidipeptide Building Block
The building block consists of an N-terminally protected amino acid linked via an ester bond to a hydroxy acid. A common strategy involves activating the carboxylic acid of the Fmoc-amino acid and reacting it with the hydroxyl group of the hydroxy acid, whose own carboxyl group is protected as a benzyl ester. Subsequent hydrogenolysis removes the benzyl group, yielding the free carboxylic acid ready for SPPS.
Diagram: Synthesis of a Depsidipeptide Building Block
Caption: General scheme for synthesizing an Fmoc-depsidipeptide building block.
Experimental Protocol: SPPS with a Depsidipeptide Building Block
This protocol assumes a standard manual Fmoc-SPPS workflow. Reagent equivalents are based on the initial substitution of the resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-depsidipeptide building block (e.g., Fmoc-Lys(Boc)-Lac-OH)
-
Standard Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling the Depsidipeptide Block:
-
In a separate vial, dissolve the Fmoc-depsidipeptide building block (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in a minimal amount of DMF.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin. Agitate for 2-4 hours.
-
Causality: The ester bond within the building block is generally stable to standard coupling conditions. However, extended coupling times or highly basic conditions should be monitored to prevent potential side reactions.
-
-
Monitoring and Washing: Monitor the coupling reaction using a ninhydrin (Kaiser) test. Once complete (negative ninhydrin test), wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2, 3, and a standard coupling step (using a standard Fmoc-amino acid) until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (steps 2 & 3).
-
Wash the resin with DCM (5x) and MeOH (3x) and dry under vacuum for at least 4 hours.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
-
Causality: The cleavage cocktail must be strong enough to remove side-chain protecting groups (like Boc) and cleave the peptide from the linker, but there is a risk of hydrolyzing the backbone ester bond.[1] Using a TFA/TIS/H₂O mixture is a standard compromise, but optimization may be required.
-
-
Peptide Precipitation and Purification: Filter the cleavage solution from the resin, precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Methodology 2: N-to-C Directional (Inverse) SPPS using Amino Acid Esters
A more direct, albeit less common, approach is to build the peptide chain in the "inverse" N-to-C direction.[6] This method involves coupling an N-protected amino acid to the resin via its side chain or a linker, deprotecting the N-terminus, and then coupling the free amine with the activated carboxyl group of the growing peptide chain. The incoming monomer is an amino acid tert-butyl ester.[6]
This strategy is synthetically challenging, primarily due to a high risk of racemization at the C-terminal residue of the growing peptide chain during activation.[6]
Key Principles of Inverse SPPS
-
Anchoring: The synthesis starts by anchoring an N-protected amino acid to the resin.
-
Elongation: The peptide chain is elongated by:
-
Deprotecting the C-terminal tert-butyl ester of the resin-bound peptide using TFA.
-
Activating the newly freed C-terminal carboxyl group.
-
Coupling this activated species with the amino group of an incoming amino acid tert-butyl ester.
-
-
Racemization Control: The choice of coupling reagent is critical. Reagents like HATU in the presence of a non-nucleophilic base like 2,4,6-collidine (TMP) have been shown to be superior to HBTU/DIPEA in suppressing racemization during the activation of the peptide's C-terminus.[6]
Diagram: N-to-C (Inverse) SPPS Workflow
Caption: Workflow for N-to-C directional SPPS using amino acid tert-butyl esters.
Experimental Protocol: Inverse SPPS
Materials:
-
Pam resin or MBHA resin
-
Amino acid tert-butyl ester hydrochlorides (e.g., H-Ala-OtBu·HCl)
-
N-terminally protected amino acids for anchoring (e.g., Z-Glu-OtBu)
-
Deprotection Solution: 25-50% TFA in DCM
-
Coupling Reagent: HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide)
-
Base: 2,4,6-Collidine (TMP)
-
Solvents: N-Methyl-2-pyrrolidone (NMP), DCM
-
Final Cleavage Cocktail: Trifluoromethanesulfonic acid (TFMSA)/TFA
Procedure:
-
Resin Preparation: Anchor the first N-protected amino acid (e.g., Z-Glu-OtBu) to the resin using standard methods (e.g., DCC/DMAP). Then, treat with TFA to deprotect the tert-butyl ester, yielding a resin-bound amino acid with a free C-terminal carboxyl group (e.g., Resin-Gln-OH).[6]
-
Activation and Coupling (First Residue):
-
Swell the resin in NMP.
-
In a separate vial, pre-activate the resin-bound carboxyl group by adding a solution of HATU (10 eq) and collidine (10 eq) in NMP and agitating for 30 minutes.
-
Filter the resin and wash with NMP.
-
Add a solution of the first amino acid tert-butyl ester hydrochloride (10 eq) and collidine (10 eq) in NMP to the activated resin.
-
Agitate at room temperature for 2 hours.
-
Causality: This pre-activation step followed by coupling is crucial. The use of HATU/collidine is specifically chosen to minimize the high risk of racemization at the activated C-terminus of the resin-bound amino acid.[6]
-
-
Washing: Wash the resin thoroughly with NMP and DCM.
-
C-Terminal Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the tert-butyl ester from the newly added residue, exposing a new carboxylic acid for the next coupling.
-
Chain Elongation: Repeat steps 2 (adjusting for subsequent couplings, pre-activation may not be separate), 3, and 4 for each subsequent amino acid tert-butyl ester until the desired sequence is complete.
-
Final Cleavage: Cleave the final peptide from the resin using a strong acid cocktail such as TFMSA/TFA.[6]
-
Purification: Precipitate and purify the peptide as described in the previous protocol.
Data Summary and Comparative Analysis
| Parameter | Methodology 1: Depsi Building Blocks | Methodology 2: Inverse SPPS |
| Primary Application | Site-specific incorporation of ester bonds (depsipeptides). | Synthesis of peptides in N-to-C direction; C-terminal modification. |
| Direction of Synthesis | C-to-N (Standard) | N-to-C (Inverse) |
| Incoming Monomer | Pre-synthesized Fmoc-depsidipeptide-OH | Amino Acid-tert-butyl ester |
| Key Challenge | Stability of ester bond during final cleavage. | High risk of racemization at the activated C-terminus. |
| Recommended Coupling | HBTU, HATU, DIC/Oxyma | HATU / 2,4,6-Collidine (TMP)[6] |
| Complexity | Moderate (requires solution-phase synthesis of building blocks). | High (technically challenging, high risk of side reactions). |
| Commercial Availability | Building blocks are not widely available and often require custom synthesis. | Amino acid tert-butyl esters are commercially available.[6] |
Troubleshooting and Field-Proven Insights
-
Problem: Low yield in depsipeptide synthesis (Method 1).
-
Cause: Incomplete coupling of the bulky depsidipeptide block.
-
Solution: Increase coupling time to 4-6 hours. Use a more powerful coupling reagent like HATU. Perform a double coupling.
-
Cause: Hydrolysis of the ester bond during final cleavage.
-
Solution: Minimize water content in the TFA cleavage cocktail. Reduce cleavage time if possible and monitor degradation by LC-MS time-course.
-
-
Problem: Significant racemization detected (Method 2).
-
Cause: Inappropriate activation method for the resin-bound peptide's C-terminus.
-
Solution: Strictly use HATU with a non-nucleophilic base like 2,4,6-collidine. Avoid DIPEA, which can exacerbate racemization. Lower the reaction temperature during activation/coupling.
-
-
Problem: Diketopiperazine formation.
-
Cause: When a dipeptide is attached to the resin, the deprotected N-terminus can attack the activated carbonyl of its own C-terminus (in inverse SPPS) or the ester linkage to the resin (in standard SPPS), leading to chain termination. This is especially problematic with Pro or Gly at the C-terminus.
-
Solution: In standard SPPS, use resins like 2-chlorotrityl chloride which are sterically hindered. For inverse SPPS, ensure rapid coupling of the next amino acid ester after activation.
-
Conclusion
The incorporation of amino acid esters into SPPS protocols, while more complex than standard amide bond synthesis, provides powerful tools for creating advanced peptidomimetics and functionalized peptides. The use of pre-synthesized depsidipeptide building blocks offers a reliable and robust method for creating depsipeptides with precise control over the location of the ester bond. For applications requiring N-to-C synthesis or specific C-terminal modifications, the inverse SPPS strategy using amino acid tert-butyl esters is a viable, though technically demanding, option. Success in both methodologies is critically dependent on a well-planned orthogonal protection scheme and the judicious selection of coupling reagents to mitigate side reactions, particularly racemization and premature cleavage.
References
- 1. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes & Protocols: A Researcher's Guide to the Esterification of Amino Acids Using Methanol and Thionyl Chloride
These application notes provide a comprehensive guide for the efficient and reliable synthesis of amino acid methyl esters using methanol and thionyl chloride. This method is a cornerstone technique in organic synthesis, particularly for peptide synthesis and the development of chiral intermediates.[1][2] This document offers in-depth mechanistic insights, detailed step-by-step protocols, safety imperatives, and troubleshooting advice to empower researchers in achieving high-yield, high-purity products.
Foundational Principles: The "Why" Behind the Method
The esterification of amino acids is a fundamental transformation in chemical synthesis. The carboxylic acid group of an amino acid is converted to an ester, which serves as a crucial protecting group. This protection prevents the carboxylic acid from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[3][4] While several esterification methods exist, the use of thionyl chloride (SOCl₂) in methanol offers a robust and straightforward approach.[5][6]
Mechanistic Rationale: Beyond a Simple Reaction
The reaction is not a direct esterification of the amino acid with methanol. Instead, it proceeds through an in situ generation of anhydrous hydrochloric acid (HCl).[7][8][9]
-
Activation of Methanol: Thionyl chloride, a highly reactive reagent, reacts exothermically with the solvent, methanol, to produce methyl chlorosulfite and HCl.
-
Protonation and Activation: The generated HCl protonates the carboxylic acid group of the amino acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
-
Nucleophilic Attack and Ester Formation: A molecule of methanol then attacks the activated carbonyl carbon. Subsequent elimination of a water molecule yields the desired amino acid methyl ester.
Crucially, the amine group of the amino acid is also protonated by the generated HCl, forming an ammonium salt.[8] This effectively protects the amine group, preventing it from reacting with thionyl chloride or participating in undesired side reactions.[7] The final product is isolated as a stable hydrochloride salt.[1][3]
Advantages Over Other Methods
While Fischer-Speier esterification (using a strong acid catalyst like sulfuric acid with an alcohol) is a classic method, it is a reversible reaction, which can lead to incomplete conversion and lower yields.[10][11][12] The thionyl chloride method offers several advantages:
-
Irreversible Reaction: The reaction of thionyl chloride with methanol is irreversible, driving the overall esterification to completion.
-
Anhydrous Conditions: The in situ generation of HCl ensures anhydrous conditions, which are favorable for esterification.[7][8]
-
High Yields: This method generally provides good to excellent yields for a wide range of amino acids.[1][2][13]
-
Simplicity: The procedure is relatively straightforward and does not typically require complex purification techniques like column chromatography.[14]
Experimental Protocols: From Theory to Practice
This section provides a detailed, step-by-step protocol for the synthesis of amino acid methyl ester hydrochlorides.
General Protocol for Amino Acid Methyl Ester Hydrochloride Synthesis
This protocol is a generalized procedure and may require optimization for specific amino acids.
dot
Caption: Workflow for Amino Acid Esterification.
Materials and Reagents:
-
Amino Acid (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) (1.1 - 1.5 eq)
-
Dry Diethyl Ether or tert-Butyl methyl ether[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to cool.
-
Reagent Preparation: Add anhydrous methanol to the flask. The amount of methanol will depend on the scale of the reaction, but a concentration of 0.5-1.0 M of the amino acid is a good starting point.
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled methanol via the dropping funnel over a period of 15-30 minutes.[3][6] Caution: This reaction is highly exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.[3]
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Amino Acid Addition: Add the amino acid to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or stir at room temperature overnight.[6][15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: Add dry diethyl ether to the resulting residue to precipitate the amino acid methyl ester hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum.[3]
Monitoring the Reaction
The disappearance of the starting amino acid can be monitored using TLC. A suitable mobile phase is typically a mixture of chloroform and methanol. The amino acid (starting material) and the product can be visualized using a ninhydrin stain. The product, being less polar than the zwitterionic amino acid, will have a higher Rf value.[16]
Characterization of the Product
The final product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the methyl ester.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: To observe the appearance of the ester carbonyl stretch and the disappearance of the carboxylic acid O-H stretch.
Quantitative Data Summary
The following table provides typical reaction conditions and expected yields for the esterification of various amino acids. Note that these are representative values and may vary depending on the specific reaction scale and conditions.
| Amino Acid | Thionyl Chloride (eq) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Glycine | 1.2 | 3 | Reflux | >95 |
| L-Alanine | 1.2 | 3 | Reflux | >95 |
| L-Phenylalanine | 1.2 | 2 | Reflux | ~100[15] |
| L-Serine | 1.3 | 10 min | Boiling[3] | >90 |
| L-Leucine | 1.2 | 4 | Reflux | >95 |
| L-Valine | 1.3 | 4 | Reflux | >90 |
Safety: A Non-Negotiable Priority
Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[3][17] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or PVC are recommended), and chemical splash goggles or a full-face shield.[18][19][20]
-
Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[3]
-
Handling: Handle and open the thionyl chloride container with care to avoid creating aerosols or mists.[21]
-
Water Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[17][18][19] Ensure all glassware is scrupulously dry and avoid any contact with moisture.[3][20]
-
Spills: In case of a spill, absorb the liquid with sand or an inert absorbent. Do not use water.[18] Evacuate the area if necessary.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[17][21]
-
Eye Contact: Immediately flush eyes with plenty of water for 15-20 minutes, holding the eyelids open, and seek immediate medical attention.[18][21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18][21]
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet reagents or glassware.- Insufficient amount of thionyl chloride.- Incomplete reaction. | - Ensure all glassware is oven-dried.- Use anhydrous methanol.- Use a slight excess of freshly distilled thionyl chloride.- Increase reaction time or temperature and monitor by TLC. |
| Product is an Oily Residue | - Impurities in the starting material.- Incomplete removal of solvent.- Presence of by-products. | - Recrystallize the starting amino acid if necessary.- Ensure complete removal of methanol on the rotary evaporator.- Triturate the oil with fresh, dry ether to induce crystallization. |
| TLC shows Multiple Spots | - Side reactions due to impurities or moisture.- Degradation of the amino acid. | - Use pure, dry reagents.- Avoid excessive heating or prolonged reaction times for sensitive amino acids. |
Pro-Tip: For amino acids with sensitive functional groups in their side chains (e.g., hydroxyl groups in serine or threonine), the reaction generally proceeds without the need for side-chain protection as the strongly acidic conditions favor the esterification of the more reactive carboxylic acid.
Applications in Research and Drug Development
Amino acid methyl esters are versatile intermediates with broad applications:
-
Peptide Synthesis: They are commonly used as the C-terminal amino acid in solution-phase and solid-phase peptide synthesis.[2][4][22][23] The ester group protects the carboxylate, allowing for the selective formation of a peptide bond at the N-terminus.
-
Chiral Building Blocks: As chiral molecules, they serve as valuable starting materials for the asymmetric synthesis of pharmaceuticals and other complex organic molecules.[1]
-
Drug Development: Many peptide-based drugs and small molecule therapeutics are derived from amino acid esters.[24]
-
Biomaterials: They are used in the synthesis of biodegradable polymers and other biocompatible materials.[24]
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pianetachimica.it [pianetachimica.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. quora.com [quora.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 19. bionium.miami.edu [bionium.miami.edu]
- 20. lanxess.com [lanxess.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. Amino-acids and peptides. Part XXVI. The use of 1-piperidyl esters in peptide synthesis: further studies - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 23. peptide.com [peptide.com]
- 24. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Methyl 3-amino-2-hydroxypropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of Methyl 3-amino-2-hydroxypropanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure scientific integrity and reproducibility. Protocols for purification via mixed-solvent recrystallization are presented alongside analytical methods for purity verification, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Troubleshooting guidance is also provided to address common challenges encountered during the purification process.
Introduction: The Significance of Purity
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, prized for its chiral nature and versatile functional groups.[1] The purity of this starting material is paramount, as even minor impurities can lead to the formation of undesired side products, complicating downstream synthetic steps and potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API). This guide is designed to equip researchers with the necessary knowledge and practical techniques to achieve high-purity this compound, ensuring the integrity of their research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| CAS Number | 186393-00-0 | [2] |
| Molecular Formula | C₄H₁₀ClNO₃ | [2] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% |
Understanding and Identifying Potential Impurities
The purification strategy for this compound must be tailored to the specific impurities present, which are often byproducts of its synthesis. A common synthetic route involves the esterification of 3-amino-2-hydroxypropanoic acid (isoserine) with methanol in the presence of thionyl chloride (SOCl₂).[3]
Common Impurities from Synthesis
| Impurity | Origin | Rationale for Removal |
| Unreacted 3-amino-2-hydroxypropanoic acid (Isoserine) | Incomplete esterification reaction. | The free carboxylic acid can interfere with subsequent reactions and alter the physicochemical properties of the final product.[4] |
| Di- and Tri-peptides | Self-condensation of the starting amino acid or product. | These larger molecules represent significant impurities that can be difficult to remove in later stages. |
| Side-products from Thionyl Chloride | Reaction of thionyl chloride with the hydroxyl group. | Chlorinated byproducts can be highly reactive and detrimental to downstream catalytic processes.[5] |
| Residual Solvents | Trapped solvents from the reaction or workup (e.g., methanol, ether). | Can affect crystal structure, stability, and may be toxic. |
Purification by Recrystallization: A Detailed Protocol
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For a polar, salt-like compound such as this compound, a mixed-solvent system is often the most effective approach.
The Logic of Mixed-Solvent Recrystallization
The principle of mixed-solvent recrystallization relies on using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is sparingly soluble (the "anti-solvent" or "bad" solvent). By dissolving the impure compound in a minimal amount of the hot "good" solvent and then gradually adding the "anti-solvent," the solubility of the desired compound is reduced, promoting the formation of pure crystals upon cooling.
Caption: Logic of mixed-solvent recrystallization.
Recommended Solvent Systems
Based on the polar nature of this compound, the following mixed-solvent systems are recommended for recrystallization:
-
Methanol / Diethyl Ether: Methanol is an excellent "good" solvent for this polar compound, while diethyl ether serves as a miscible "anti-solvent" to induce precipitation.
-
Ethanol / Ethyl Acetate: Similar to the above, ethanol effectively dissolves the compound, and ethyl acetate can be used to decrease its solubility.
-
Ethanol / Water: For highly polar impurities, an alcohol-water mixture can be effective, where water increases the polarity of the solvent system.
Step-by-Step Recrystallization Protocol
This protocol is an adapted method based on established procedures for similar amino acid hydrochlorides.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the methanol solution is still warm, slowly add diethyl ether dropwise with continuous stirring. Continue adding diethyl ether until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of warm methanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Caption: Recrystallization workflow.
Purity Assessment: Ensuring Quality
Post-purification analysis is a critical step to verify the success of the recrystallization and to quantify the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for assessing the purity of this compound. Due to the compound's hydrophilic nature and lack of a strong chromophore, a derivatization step is often necessary for UV detection. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) can be employed.
Recommended HPLC Conditions (with pre-column derivatization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for PITC).
-
Derivatizing Agent: Phenylisothiocyanate (PITC) is a common derivatizing agent for amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for confirming the structure of the purified compound and for detecting the presence of impurities. The spectrum should be compared to a reference spectrum or to predicted chemical shifts.
Expected ¹H NMR Signals (in D₂O):
The chemical shifts are approximate and can vary depending on the solvent and concentration. A reference spectrum for the closely related L-serine methyl ester hydrochloride can provide guidance on the expected peak pattern.[6]
-
~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃)
-
~4.0-4.2 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-)
-
~3.2-3.5 ppm (m, 2H): Methylene protons adjacent to the amino group (-CH₂-NH₃⁺)
The absence of signals corresponding to unreacted starting material or other byproducts is indicative of high purity.
Troubleshooting Common Purification Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Too much "good" solvent was used.- The solution is supersaturated. | - Evaporate some of the "good" solvent and attempt to recrystallize again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | The compound is coming out of solution above its melting point. | - Re-dissolve the oil by heating and add more of the "good" solvent before cooling again.- Try a different solvent system with a lower boiling point. |
| Low recovery | - Too much "good" solvent was used.- The crystals are significantly soluble in the cold solvent mixture. | - Concentrate the mother liquor and attempt to recover a second crop of crystals.- Ensure the washing step is performed with a minimal amount of ice-cold "anti-solvent". |
Conclusion
The purification of this compound to a high degree of purity is an essential step in many synthetic workflows within the pharmaceutical industry. By understanding the nature of potential impurities and applying a systematic approach to recrystallization and purity analysis, researchers can ensure the quality and reliability of this critical building block. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal, emphasizing the importance of a scientifically grounded approach to purification.
References
Mastering the Synthesis of 3-Amino-2-Hydroxypropionic Acid Derivatives: An Application Guide for Researchers
Introduction: The Significance of 3-Amino-2-Hydroxypropionic Acid Derivatives
3-Amino-2-hydroxypropionic acid, also known as isoserine, and its derivatives are a critical class of non-proteinogenic amino acids. Their unique structural motif, featuring adjacent amino and hydroxyl functionalities, bestows upon them significant biological activities and makes them invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. These compounds are integral to the structure of numerous bioactive molecules, including antibiotics, enzyme inhibitors, and anticancer agents. The precise stereochemical control during their synthesis is paramount, as the biological activity is often dictated by the specific arrangement of the chiral centers. This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing 3-amino-2-hydroxypropionic acid derivatives, with a focus on reaction conditions, mechanistic insights, and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 3-amino-2-hydroxypropionic acid derivatives can be broadly categorized into chemical and enzymatic methods. The choice of strategy is often dictated by the desired stereochemistry, scale of the reaction, and the availability of starting materials.
Key Synthetic Strategies:
-
Asymmetric Aldol Reactions: A powerful C-C bond-forming strategy that allows for the direct construction of the β-hydroxy-α-amino acid backbone.
-
Synthesis from Chiral Precursors: Leveraging the inherent chirality of natural amino acids or other readily available chiral molecules to direct the stereochemical outcome.
-
Enzymatic Synthesis: Utilizing the high selectivity of enzymes, such as aldolases, to catalyze the stereospecific formation of the desired product under mild reaction conditions.
This guide will delve into the intricacies of each of these approaches, providing detailed protocols and a critical analysis of their advantages and limitations.
I. Chemical Synthesis: Mastering Stereocontrol
Chemical synthesis offers a versatile and scalable approach to a wide range of 3-amino-2-hydroxypropionic acid derivatives. The primary challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity.
A. Asymmetric Aldol Reaction of Glycine Equivalents
The asymmetric aldol reaction of a glycine enolate equivalent with an aldehyde is a highly convergent and atom-economical method for synthesizing β-hydroxy-α-amino acids.[1] The key to success lies in the judicious choice of the glycine equivalent, chiral auxiliary or catalyst, and reaction conditions to control the formation of the two new stereocenters.
The stereochemical outcome of the aldol reaction is determined by the geometry of the enolate (Z or E) and the facial selectivity of the aldehyde addition. Chiral auxiliaries or catalysts create a chiral environment that directs the approach of the aldehyde to one face of the enolate, leading to the preferential formation of one diastereomer. The formation of a six-membered ring transition state, involving chelation of the metal cation with the enolate oxygen and the aldehyde carbonyl oxygen, is often invoked to explain the observed stereoselectivity.
Diagram: Proposed Zimmerman-Traxler Transition State for an Asymmetric Aldol Reaction
Caption: Zimmerman-Traxler model for the aldol reaction.
This protocol utilizes a chiral auxiliary derived from pseudoephenamine to achieve high diastereoselectivity in the aldol addition.
Materials:
-
(R,R)-Pseudoephenamine glycinamide
-
Lithium hexamethyldisilazide (LiHMDS)
-
Lithium chloride (LiCl)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Glycinamide: (R,R)-Pseudoephenamine glycinamide can be prepared from (R,R)-pseudoephenamine and N-Boc glycine in a one-flask protocol.[2]
-
Enolization: To a solution of (R,R)-pseudoephenamine glycinamide (1.0 eq) and LiCl (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiHMDS (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: To the enolate solution, add the aldehyde (1.5 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with EtOAc. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford the syn-aldol adduct.
-
Hydrolysis: The pseudoephenamine auxiliary can be cleaved by mild hydrolysis to yield the desired β-hydroxy-α-amino acid.[2]
Table 1: Representative Results for the Aldol Reaction of Pseudoephenamine Glycinamide with Various Aldehydes [2]
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | syn-Adduct | 95 | >98:2 |
| Benzaldehyde | syn-Adduct | 92 | >98:2 |
| Cyclohexanecarboxaldehyde | syn-Adduct | 88 | >95:5 |
B. Synthesis from Chiral α-Amino Acids
This approach utilizes the readily available chiral pool of natural α-amino acids to introduce one of the stereocenters, with the second being established through a diastereoselective reaction.
This multi-step synthesis involves the conversion of an N-protected α-amino acid into an α-amino aldehyde, followed by a diastereoselective addition of a vinyl Grignard reagent.
Diagram: Workflow for the Synthesis from α-Amino Acids
Caption: Multi-step synthesis from α-amino acids.
Materials:
-
N-Boc-α-amino acid (e.g., N-Boc-L-Leucine)
-
Reducing agent (e.g., LiAlH(OtBu)₃)
-
Vinylmagnesium bromide
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic)
-
Osmium tetroxide (OsO₄) (catalytic)
-
N-Methylmorpholine N-oxide (NMO)
-
Sodium periodate (NaIO₄)
-
Phosphate buffer
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene
Procedure (summary of key steps):
-
Aldehyde Synthesis: Reduce the N-Boc-α-amino acid to the corresponding aldehyde.
-
Grignard Addition: React the aldehyde with vinylmagnesium bromide in an appropriate solvent like THF at low temperature.
-
Oxazolidine Formation: Treat the resulting amino alcohol with 2,2-dimethoxypropane and a catalytic amount of acid to form the oxazolidine. This step often proceeds with kinetic resolution, favoring the formation of the trans-diastereomer.
-
Oxidative Cleavage: Subject the terminal olefin of the oxazolidine to a dihydroxylation-oxidative cleavage sequence (e.g., using OsO₄/NMO followed by NaIO₄) to yield an aldehyde.
-
Oxidation to Carboxylic Acid: Oxidize the aldehyde to the carboxylic acid using a mild oxidant like sodium chlorite.
-
Deprotection: Remove the protecting groups to obtain the final syn-β-amino-α-hydroxy acid.
II. Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic methods offer an environmentally friendly and highly selective alternative for the synthesis of 3-amino-2-hydroxypropionic acid derivatives. These reactions are typically performed in aqueous media under mild conditions, minimizing the need for protecting groups and harsh reagents.
A. Threonine Aldolase-Catalyzed Synthesis
Threonine aldolases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to an aldehyde.[3] These enzymes exhibit high stereocontrol at the α-carbon, but the selectivity at the β-carbon can vary depending on the specific enzyme and substrate.[3]
The reaction mechanism involves the formation of a Schiff base between glycine and the PLP cofactor. Deprotonation of the α-carbon of glycine generates a nucleophilic enolate equivalent, which then attacks the carbonyl carbon of the aldehyde substrate. Hydrolysis of the resulting Schiff base releases the β-hydroxy-α-amino acid product.
Diagram: Catalytic Cycle of Threonine Aldolase
Caption: Simplified catalytic cycle of threonine aldolase.
This protocol describes a general procedure for the synthesis of a β-hydroxy-α-amino acid using a recombinant d-threonine aldolase.
Materials:
-
Recombinant d-threonine aldolase (e.g., from Delftia sp.)[4]
-
Glycine
-
Aldehyde (e.g., 2-fluorobenzaldehyde)
-
Pyridoxal-5'-phosphate (PLP)
-
Metal ion cofactor (e.g., MnCl₂)
-
Buffer (e.g., MES-NaOH, pH 6.0)
-
Co-solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing glycine (e.g., 100 mM), the aldehyde (e.g., 50 mM), PLP (e.g., 0.1 mM), and the metal ion cofactor (e.g., 1 mM) in the appropriate buffer. A co-solvent may be added to improve the solubility of the aldehyde.
-
Enzyme Addition: Initiate the reaction by adding the purified d-threonine aldolase to the mixture. The optimal enzyme concentration should be determined empirically.
-
Reaction Monitoring: Incubate the reaction at the optimal temperature (e.g., 50 °C) with gentle agitation.[4] Monitor the progress of the reaction by HPLC or LC-MS.
-
Work-up and Purification: Once the reaction has reached completion or equilibrium, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating). Remove the precipitated protein by centrifugation. The supernatant can be further purified by ion-exchange chromatography or crystallization to isolate the desired β-hydroxy-α-amino acid.
Table 2: Substrate Scope and Stereoselectivity of a d-Threonine Aldolase from Delftia sp. [4]
| Aldehyde | Conversion (%) | Diastereomeric Excess (de, %) |
| 2-Fluorobenzaldehyde | >90 | >90 |
| 3-Nitrobenzaldehyde | >90 | >90 |
| 4-(Methylsulfonyl)benzaldehyde | >95 | >99 |
III. Purification and Characterization
The purification of 3-amino-2-hydroxypropionic acid derivatives often involves standard techniques such as crystallization, ion-exchange chromatography, or silica gel chromatography for protected intermediates. Characterization is typically performed using a combination of spectroscopic and analytical methods.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, to determine the enantiomeric excess.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Melting Point and Optical Rotation: To assess purity and confirm the stereochemistry.[5]
IV. Conclusion and Future Perspectives
The synthesis of 3-amino-2-hydroxypropionic acid and its derivatives remains an active area of research, driven by their importance in medicinal chemistry and drug development. While significant progress has been made in both chemical and enzymatic methods, there is still a need for more efficient, sustainable, and scalable synthetic routes. Future efforts will likely focus on the development of novel catalysts with improved activity and selectivity, the engineering of enzymes with expanded substrate scopes, and the integration of chemo- and biocatalytic approaches in streamlined synthetic sequences. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers navigating the challenges and opportunities in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
Application Notes & Protocols: Incorporation of Non-Natural Amino Acids into Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Nature's 20 Building Blocks
For decades, the 20 canonical amino acids have been the fundamental building blocks in our understanding and engineering of peptides and proteins. However, the constraints of this limited alphabet have become increasingly apparent as we tackle more complex challenges in medicine and materials science. The strategic, site-specific incorporation of non-natural amino acids (nnAAs), also referred to as unnatural amino acids (UAAs), represents a paradigm shift, unlocking a vast chemical space to create peptides with novel functions and enhanced therapeutic properties.[1][]
By moving beyond nature's toolkit, researchers can introduce a virtually limitless array of functionalities.[1] These include moieties for photo-crosslinking, fluorescent probes for imaging, bio-orthogonal handles for specific conjugation, modifications to enforce secondary structure (e.g., helicity), and features that dramatically improve proteolytic stability and bioavailability.[][3][4][5] This guide provides an in-depth exploration of the primary methodologies for nnAA incorporation, detailed experimental protocols, and insights into the causality behind critical experimental choices, empowering researchers to harness the full potential of this transformative technology.
Part 1: Chemical Synthesis Strategies: The Art of Precision Assembly
Chemical synthesis offers unparalleled precision, allowing for the incorporation of a vast diversity of nnAAs at any desired position within a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of this approach.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse
SPPS revolutionized peptide science by anchoring the C-terminal amino acid to an insoluble resin support, allowing for iterative cycles of deprotection, coupling, and washing to build the peptide chain.[6] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amine protection and acid-labile groups (like t-Butyl) for side-chain protection.[7][8]
Causality Behind the Method: The genius of SPPS lies in its simplicity and efficiency. By immobilizing the growing peptide, excess reagents and byproducts can be washed away easily, driving each reaction step to near completion without the need for purification of intermediates. The choice of Fmoc chemistry is advantageous due to the mild conditions required for Nα-deprotection (typically 20% piperidine in DMF), which preserves the acid-labile side-chain protecting groups until the final cleavage step.[8]
-
Steric Hindrance: Many nnAAs, particularly α,α-disubstituted variants, present significant steric bulk. This can slow down the kinetics of both the deprotection and coupling steps. To overcome this, stronger coupling reagents (e.g., HATU, HCTU) and extended reaction times are often necessary.[9][10]
-
Solubility: The Fmoc-protected nnAA must be soluble in the synthesis solvent, typically N,N-Dimethylformamide (DMF). Poor solubility can lead to incomplete coupling.
-
Side-Chain Protection: The functional group on the nnAA side chain must be protected with a group that is orthogonal to the Fmoc/tBu strategy, meaning it remains intact during the iterative cycles but can be removed during the final acidolytic cleavage.
This protocol describes a general cycle for incorporating a non-natural amino acid on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin (or other suitable resin)
-
Fmoc-protected natural and non-natural amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). (Caution: TFA is highly corrosive)
-
Reaction vessel with a sintered glass frit.
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.
-
Add another 5 mL of 20% piperidine/DMF. Agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
nnAA Coupling:
-
In a separate vial, dissolve the Fmoc-nnAA (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered nnAAs, extend the coupling time to 4 hours or perform a double coupling.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), then DMF (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.[9]
-
Filter the cleaved peptide solution into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).
-
| Parameter | Standard Amino Acid | Sterically Hindered nnAA | Rationale for Change |
| Equivalents (Amino Acid) | 3-5 eq. | 4-6 eq. | Pushes the reaction equilibrium towards the coupled product to overcome slower kinetics. |
| Coupling Time | 30-60 min | 2-4 hours (or double coupling) | Allows more time for the sterically hindered nucleophile (amine) and electrophile to react. |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA or COMU/DIPEA | HATU and COMU are more potent activating agents, forming a more reactive ester intermediate. |
| Post-Coupling Capping | Optional | Recommended (e.g., Acetic Anhydride) | Blocks any unreacted free amines to prevent the formation of deletion sequences. |
Native Chemical Ligation (NCL): Convergent Synthesis
For very long peptides or small proteins, a linear SPPS approach can lead to decreased yields and purity. Native Chemical Ligation (NCL) provides a powerful convergent solution.[11] The method involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[12][13] This reaction forms a native peptide bond at the ligation site.
Causality Behind the Method: NCL's power lies in its exquisite chemoselectivity. The initial, reversible transthioesterification between the peptide thioester and the cysteine's side-chain thiol is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms the stable amide bond.[13] This process occurs under mild, aqueous conditions, even in the presence of all other reactive amino acid side chains. nnAAs can be incorporated into either fragment using standard SPPS prior to ligation.
Part 2: Biological Incorporation Strategies: Reprogramming the Ribosome
Genetic code expansion (GCE) enables the site-specific incorporation of nnAAs into proteins within living cells (in vivo) or in cell-free systems.[14][15][16] This is achieved by engineering and introducing a new, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism.[17][18][19]
Causality Behind the Method: The central principle of GCE is orthogonality. The engineered aaRS/tRNA pair must function independently of the host's endogenous synthetases and tRNAs.[19][20] The aaRS is evolved to specifically recognize and "charge" the nnAA (supplied in the growth media) onto the orthogonal tRNA. This tRNA is engineered to recognize a reassigned codon, typically a "blank" nonsense codon like the amber stop codon (UAG), which is infrequent in many organisms.[21][22][23] When the ribosome encounters this UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers the nnAA, resulting in its incorporation into the growing polypeptide chain.[24][25]
This protocol provides a high-level overview of the steps for expressing a protein containing a nnAA in E. coli using amber suppression.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: Encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).
-
Plasmid 2: Encoding the target gene with a UAG codon at the desired site, under an inducible promoter (e.g., T7).
-
Non-natural amino acid.
-
Appropriate antibiotics and growth media (e.g., LB or minimal media).
-
Inducer (e.g., IPTG).
Procedure:
-
Transformation:
-
Co-transform the E. coli host strain with both the aaRS/tRNA plasmid and the target gene plasmid using standard protocols.
-
Plate on selective agar plates containing the appropriate antibiotics.
-
-
Expression Culture:
-
Inoculate a starter culture with a single colony and grow overnight.
-
The next day, dilute the starter culture into a larger volume of expression media containing antibiotics and the nnAA (typically 1-10 mM).
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Simultaneously, ensure the expression of the orthogonal system is induced if it is under a separate inducible promoter (e.g., by adding arabinose for pEVOL vectors).
-
Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Self-Validation: Confirm the successful incorporation of the nnAA using mass spectrometry. The mass of the purified protein should correspond to the expected mass including the nnAA. A control expression without the nnAA should yield only the truncated protein product.
-
Part 3: Key Applications in Research and Drug Development
The ability to install novel chemical functionalities into peptides has profound implications across various scientific disciplines.
| Application Area | Non-Natural Amino Acid Example | Functionality Introduced | Impact |
| Drug Discovery | α,α-disubstituted amino acids, D-amino acids, N-methyl amino acids | Proteolytic Resistance, Conformational Constraint | Increases in vivo half-life and bioavailability of peptide therapeutics.[][3][5] |
| Structural Biology | p-Benzoyl-L-phenylalanine (BPA) | Photo-crosslinking | Allows for mapping protein-protein interactions by forming covalent bonds with nearby residues upon UV irradiation. |
| Cell Biology & Imaging | Dansylalanine, Coumarinyl-lysine | Intrinsic Fluorescence | Enables real-time tracking of peptide localization and dynamics within living cells without the need for bulky fusion proteins.[15] |
| Peptide Engineering | Alkenyl/Alkynyl amino acids | Bio-orthogonal "Click" Chemistry Handles | Provides sites for specific conjugation of payloads like drugs, imaging agents, or PEG chains.[26] |
| Novel Scaffolds | α-methyl, α-alkenyl glycine derivatives | All-Hydrocarbon Stapling | Locks peptides into a stable α-helical conformation, enhancing target affinity and cell permeability, crucial for targeting intracellular protein-protein interactions.[7][27][28] |
Focus Application: Hydrocarbon-Stapled Peptides
Stapled peptides are a class of molecules where nnAAs are used to create a covalent brace, typically locking the peptide into an α-helical structure.[7][27] This is often achieved by incorporating two nnAAs with terminal alkene side chains (e.g., at positions i and i+4 or i and i+7) and then forming an all-hydrocarbon "staple" via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[26][27]
Causality Behind the Benefit: The α-helix is a critical recognition motif in many protein-protein interactions. However, short, linear peptides are often disordered in solution and are rapidly degraded by proteases. The hydrocarbon staple pre-organizes the peptide into its bioactive helical conformation, reducing the entropic penalty of binding and simultaneously shielding the peptide backbone from enzymatic cleavage. This leads to dramatic increases in target affinity, stability, and cell permeability.[7][28]
Conclusion and Future Outlook
The incorporation of non-natural amino acids has moved from a niche academic pursuit to a powerful, enabling technology in mainstream chemical biology and drug discovery.[3][4] Chemical methods like SPPS offer unmatched flexibility in the types of nnAAs that can be used, while biological methods based on genetic code expansion allow these novel building blocks to be integrated into complex proteins in a cellular context.[29][30] As the toolkit of available nnAAs and incorporation methodologies continues to expand, we can expect to see the development of next-generation peptide therapeutics, sophisticated molecular probes, and novel biomaterials with precisely engineered properties.
References
- 1. biosynth.com [biosynth.com]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [peptideport.com]
- 7. ijdmsrjournal.com [ijdmsrjournal.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 14. Applications of genetic code expansion technology in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 24. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 25. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 26. explorationpub.com [explorationpub.com]
- 27. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 28. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2-hydroxypropanoate hydrochloride
Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-hydroxypropanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.
Introduction
This compound, the methyl ester of isoserine, is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The most common and cost-effective method for its preparation is the direct esterification of isoserine (3-amino-2-hydroxypropanoic acid) or, more commonly, the readily available L-serine, which undergoes rearrangement under certain conditions, using methanol in the presence of an acid catalyst, typically generated in situ from thionyl chloride (SOCl₂).[2][3] This process, a variation of the Fischer-Speier esterification, presents several challenges that can impact the final yield and purity of the product.[4] This guide will address these challenges in a practical question-and-answer format.
Reaction Overview: Fischer-Speier Esterification with Thionyl Chloride
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Thionyl chloride reacts with methanol to generate HCl and methyl chlorosulfite, which acts as the esterifying agent. The in situ generation of HCl protonates the carboxylic acid of the amino acid, activating the carbonyl group for nucleophilic attack by methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Yield
Q1: I'm getting a very low yield or no product at all. What are the most likely causes?
A1: This is a common issue that can often be traced back to a few key areas:
-
Reagent Quality:
-
L-Serine/Isoserine: Ensure your starting amino acid is of high purity and dry.
-
Methanol: Use anhydrous methanol. Water will react with thionyl chloride, quenching the reagent and hindering the esterification process.
-
Thionyl Chloride: Use fresh, high-purity thionyl chloride. Old or improperly stored thionyl chloride may have decomposed, reducing its effectiveness.
-
-
Reaction Conditions:
-
Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic. This addition must be done slowly and at a low temperature (typically 0-10 °C) to prevent a runaway reaction and the formation of byproducts.[5]
-
Incomplete Reaction: The esterification of amino acids can be slow. Ensure you are allowing sufficient reaction time, which can be up to 24-48 hours.[5]
-
-
Work-up Procedure:
-
Product Loss During Isolation: The product is a hydrochloride salt and is soluble in methanol. Premature or incomplete precipitation can lead to significant loss of product in the mother liquor.
-
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Amino-Acid-Esterbildung
A Guide for Researchers, Scientists, and Drug Development Professionals
Created by: Your Senior Application Scientist Team
Introduction
Welcome to the technical support center. As experienced application scientists, we understand that the esterification of amino acids, a fundamental reaction in peptide synthesis and drug development, can often present challenges with yield. This guide is designed to be a dynamic resource, moving beyond simple protocols to address the complex "why" behind common experimental failures. Here, we will diagnose potential issues in a logical, Q&A format, providing not just solutions but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Fischer esterification of a simple amino acid like Alanine is yielding less than 60%. What are the primary factors I should investigate?
This is a very common issue, and it almost always traces back to the equilibrium nature of the Fischer esterification reaction. The reaction of an amino acid with an alcohol under acidic catalysis is reversible. To achieve high yields, you must aggressively shift the equilibrium towards the product side.
Core Principle: Le Chatelier's Principle dictates that to favor the formation of the ester, you must either use a large excess of a reactant (the alcohol) or actively remove a product (water) as it forms.
Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Low-Yield Fischer Esterification
Caption: A troubleshooting flowchart for low-yield amino acid esterification.
Expert Insights:
-
Water is Your Enemy: The presence of even small amounts of water can significantly reverse the reaction. Ensure your alcohol solvent is anhydrous and your glassware is oven-dried. For stubborn cases, consider adding 3Å molecular sieves to the reaction flask.
-
Catalyst Choice Matters: The most common method involves adding thionyl chloride (SOCl₂) or acetyl chloride to the alcohol dropwise at a low temperature (e.g., 0 °C). This in situ generation of dry HCl gas is often more effective than bubbling HCl gas from a cylinder. The reaction is highly exothermic and releases HCl gas, so it must be done in a fume hood with proper precautions.
-
Reaction Monitoring is Key: Do not rely on a fixed reaction time from a published procedure. The reaction rate can vary. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amino acid. A common stain for amino acids is ninhydrin.
Table 1: Typical Fischer Esterification Conditions & Expected Yields
| Amino Acid | Alcohol | Catalyst (Equivalents) | Temp. (°C) | Time (h) | Typical Yield (%) |
| L-Alanine | Methanol | SOCl₂ (1.2) | Reflux | 4-6 | 90-98 |
| L-Leucine | Ethanol | Acetyl Chloride (1.5) | Reflux | 5-7 | 85-95 |
| Glycine | n-Butanol | H₂SO₄ (cat.) | Reflux | 8-12 | 80-90 |
| L-Valine | Methanol | SOCl₂ (1.5) | Reflux | 8-10 | 75-85 |
Note: Yields are highly dependent on the scale of the reaction and the rigor of the experimental setup.
Question 2: I'm trying to esterify an amino acid with a sensitive side chain (like Serine or Tyrosine) and I'm getting a complex mixture of products. What's happening?
This is a classic case of side-chain reactivity. The strongly acidic conditions required for Fischer esterification can cause unwanted reactions with functional groups on the amino acid side chain.
Causality Analysis:
-
Hydroxyl Groups (-OH) on Ser, Thr, Tyr: The hydroxyl group can be acylated or even eliminated under strongly acidic and heated conditions.
-
Carboxylic Acid Groups (-COOH) on Asp, Glu: The side-chain carboxylic acid can also be esterified, leading to the formation of a diester.
-
Amide Groups (-CONH₂) on Asn, Gln: These can be hydrolyzed to carboxylic acids under prolonged exposure to strong acid and heat.
Recommended Solution: Protection Group Chemistry
For amino acids with reactive side chains, a protection strategy is often necessary. This involves temporarily "capping" the reactive side chain to prevent it from participating in the reaction.
Step-by-Step Protocol for Benzyl Ester Synthesis via Cesium Salt:
This method is milder and often used for sensitive substrates.
-
Salt Formation: Dissolve the N-protected amino acid in a methanol/water mixture. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilization: Remove the solvent and water completely by freeze-drying to obtain the amino acid cesium salt.
-
Esterification: Suspend the dry cesium salt in DMF (dimethylformamide). Add benzyl bromide and stir the reaction at room temperature.
-
Monitoring: Follow the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate, wash with water and brine to remove DMF and cesium salts, dry the organic layer, and evaporate the solvent to obtain the benzyl ester.
This method avoids strong acids and high temperatures, thus preserving the integrity of sensitive side chains.
Question 3: My yield is high according to crude NMR, but after purification, I lose more than half of my product. Where is it going?
This points to a problem with your workup and purification procedure. Amino acid esters, especially methyl and ethyl esters, have specific properties that can make their isolation tricky.
Key Considerations for Workup & Purification:
-
Product Form: After the reaction, your amino acid ester exists as a hydrochloride salt (R-COOR'·HCl). This salt is often highly soluble in water and may be partially soluble in alcohols, but it is typically insoluble in nonpolar organic solvents like diethyl ether or hexanes.
-
Neutralization: To extract the ester into an organic solvent, you must first neutralize the hydrochloride salt to get the free amine. This is usually done by adding a base like sodium bicarbonate or sodium carbonate solution until the pH is ~8-9. Crucial Point: Over-basification (pH > 10) can lead to saponification (hydrolysis) of your newly formed ester, destroying your product.
-
Extraction: The free amino acid ester is more soluble in organic solvents like ethyl acetate or dichloromethane. However, smaller esters (like glycine methyl ester) can still have significant water solubility, leading to losses during aqueous extraction. Use multiple extractions with smaller volumes of organic solvent for better recovery.
-
Volatility: Short-chain amino acid esters (methyl, ethyl) can be volatile. Using a rotary evaporator at high vacuum and elevated temperatures can lead to significant product loss. It is better to use lower temperatures and be patient.
Pro-Tip for Purification:
For stubborn cases where the ester is water-soluble, after neutralization, saturate the aqueous layer with sodium chloride (NaCl). This process, known as "salting out," decreases the solubility of the organic ester in the aqueous phase, driving more of it into the organic layer during extraction.
Technical Support Center: Optimization of Coupling Conditions for Amino Acid Esters
A Senior Application Scientist's Guide to Navigating Amide Bond Formation
Welcome to the technical support center for the optimization of coupling conditions for amino acid esters. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis and require practical, in-depth guidance. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every step is part of a self-validating system.
Troubleshooting Guide: Common Coupling Failures and Solutions
This section addresses the most frequent challenges encountered during the coupling of amino acid esters, providing not just a solution but the scientific reasoning behind it.
Q1: My coupling reaction is incomplete, showing significant unreacted starting amine. What are the likely causes and how can I fix it?
A1: Incomplete coupling is a classic problem, often stemming from insufficient reactivity of the coupling agent, steric hindrance, or poor solvation.
-
Insufficient Activating Agent Potency: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) may not be powerful enough for sterically demanding couplings.[1] The solution is to switch to a more potent in-situ activating reagent.
-
Expert Insight: Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP, are significantly more effective.[1] These reagents form highly reactive esters (OAt or OBt esters) that can overcome substantial steric barriers.[1] For exceptionally hindered amino acids, such as α,α-disubstituted variants, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][2]
-
-
Steric Hindrance: Bulky side chains on either the amino acid ester or the N-terminal amine of the peptide chain can physically block the approach of the activated carboxyl group. This is particularly common with residues like Valine, Isoleucine, or N-methylated amino acids.[3][4]
-
Solution 1: Double Coupling: Simply repeat the coupling step with a fresh solution of the activated amino acid.[1] This is a common and effective method to drive the reaction to completion.[1]
-
Solution 2: Increase Reaction Time/Temperature: Steric hindrance slows the reaction rate, so extending the coupling time from 1-2 hours to overnight can be beneficial.[1] Gentle heating can also help overcome the activation energy, but must be used cautiously to minimize the risk of racemization.[1]
-
-
Poor Solvation & Aggregation: As a peptide chain elongates on a solid support, it can fold into secondary structures or aggregate, burying the reactive N-terminal amine.[1] This physically prevents the activated amino acid from reaching the reaction site.
-
Solution: The choice of solvent is critical. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, solvent mixtures such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve coupling efficiency.[1]
-
Q2: I'm observing a significant amount of a side product with the same mass as my desired peptide, but it elutes differently on HPLC. What could this be?
A2: This is a classic indicator of racemization (or epimerization), where the stereochemistry of the α-carbon of the activated amino acid has inverted.[5] This results in a diastereomeric peptide impurity that can be very difficult to separate from the desired product.[6][7]
-
Mechanism of Racemization: Racemization is primarily caused by the formation of an oxazolone intermediate.[8][9] This occurs when the activated carboxyl group is attacked by the backbone carbonyl oxygen of the same amino acid. The resulting oxazolone has an acidic proton at the α-carbon, which can be easily removed by a base, leading to a loss of stereochemistry.[8]
-
Causative Factors & Prevention:
-
Over-activation/Prolonged Activation: Leaving the carboxylic acid in its activated state for too long before the amine is introduced increases the opportunity for oxazolone formation.[10]
-
Mitigation: Use in-situ activation where the coupling reagent is added to a mixture of the carboxylic acid and the amine. If pre-activation is necessary, keep the time to a minimum (1-5 minutes).[1]
-
-
Base Selection: Strong or sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, promoting racemization.[5][10]
-
Coupling Reagent Choice: Carbodiimides are known to increase the risk of racemization.[11]
-
Mitigation: The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial when using carbodiimides, as they form active esters that are less prone to racemization.[11][12] Aminium/uronium and phosphonium reagents, especially those based on HOAt (like HATU), are known for rapid coupling with minimal racemization.[2][10]
-
-
Q3: My reaction has stalled, and I suspect peptide aggregation on the solid-phase support. How can I confirm this and what are the best strategies to overcome it?
A3: Aggregation during solid-phase peptide synthesis (SPPS) is a major hurdle, particularly for hydrophobic sequences. It leads to incomplete reactions by making the N-terminus inaccessible.
-
Diagnosis: A qualitative test like the Kaiser test can be used to monitor the presence of free primary amines.[13] If the test remains positive (blue beads) after a coupling cycle, it indicates that the N-terminus is unreacted, which could be due to aggregation.[13]
-
Disrupting Aggregation:
-
Solvent Choice: As mentioned, switching from DMF to NMP is a primary strategy.[1]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of specific amino acid residues can prevent the hydrogen bonding that leads to aggregation.[14]
-
Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is highly effective at disrupting aggregation and driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is the "best"?
A: There is no single "best" reagent; the optimal choice depends on the specific context, particularly the steric hindrance of the amino acids being coupled.[4][15]
-
For routine couplings: Carbodiimides like DIC with an additive like Oxyma Pure are cost-effective and efficient.
-
For hindered couplings: Aminium/uronium salts are generally superior.[1] HATU and its analogues are often considered the most efficient for difficult couplings due to the high reactivity of the OAt esters they form.[1] COMU is an excellent, safer alternative as it is based on Oxyma Pure and is not explosive.[1][2]
Q: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A: These additives are crucial for two main reasons. First, they react with the activated intermediate (e.g., the O-acylisourea formed with carbodiimides) to generate an active ester.[11] This active ester is more stable and less prone to side reactions than the initial intermediate. Second, and most importantly, they act as racemization suppressants.[11][12] The active esters they form are less likely to cyclize into the problematic oxazolone intermediate.
Q: Can I use an excess of coupling reagent?
A: It depends on the type.
-
Phosphonium reagents (e.g., PyBOP): Yes, these do not react with the free amine and can be used in excess to drive slow reactions to completion.
-
Aminium/Uronium reagents (e.g., HATU, HBTU): No. These reagents can react with the unprotected N-terminal amine of the peptide chain to form a guanidine moiety, which irreversibly terminates the chain.[14] Therefore, it is critical to pre-activate the carboxylic acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[14]
Q: What are the most common side reactions specific to certain amino acid residues?
A: Several amino acids are prone to specific side reactions:
-
Aspartic Acid (Asp): Can form an aspartimide intermediate, especially in Asp-Gly or Asp-Ser sequences. This can lead to chain cleavage or racemization. Using protective groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding residue's backbone nitrogen can prevent this.[14]
-
Glutamic Acid (Glu): Can form a pyroglutamate residue at the N-terminus through cyclization.[14]
-
Proline (Pro): When Proline is one of the first two residues in a sequence, diketopiperazine formation can occur, cleaving the dipeptide from the resin.[14] Using a sterically bulky resin like 2-chlorotrityl chloride resin can inhibit this side reaction.[14]
Data & Protocols
Table 1: Recommended Coupling Reagents for Challenging Couplings
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |
| DIC/OxymaPure | Oxyma Ester | Moderate | Good for standard couplings; Oxyma suppresses racemization.[11][12] |
| HBTU/PyBOP | OBt Ester | High | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt Ester | Very High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[1] |
| HATU/PyAOP | OAt Ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1] |
| COMU | Oxyma Ester | Very High | Comparable or superior to HATU with an improved safety profile (non-explosive).[1][2] |
Experimental Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Activation Time: Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is negative (beads are colorless or yellow), proceed to washing.
-
Troubleshooting (If Kaiser test is positive): If the test is positive (blue beads), indicating incomplete reaction, drain the reaction vessel and perform a "double coupling" by repeating steps 2-5 with a fresh solution of activated amino acid.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
Experimental Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add Reagents: Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a suitable non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[12]
-
Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Time: Allow the reaction to proceed. Monitoring for completeness is crucial, as reaction times can be significantly longer for these challenging couplings.[12]
Visual Workflows
General Peptide Coupling Cycle
This diagram illustrates the fundamental steps in activating a carboxylic acid and coupling it to an amine, the core reaction in peptide synthesis.
Caption: The two-stage process of amide bond formation in peptide synthesis.
Troubleshooting Decision Tree for Incomplete Coupling
This workflow provides a logical path for diagnosing and solving incomplete coupling reactions.
Caption: A step-by-step guide for resolving failed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 7. lcms.cz [lcms.cz]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Challenges in the esterification of amino acids with zwitterionic structures
Welcome to the technical support guide for navigating the complexities of amino acid esterification. This resource is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by the zwitterionic nature of amino acids. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights, troubleshooting guides, and validated methodologies to ensure the success of your synthesis.
The Core Challenge: The Zwitterion Conundrum
Amino acids are versatile building blocks, essential for peptide synthesis and the development of prodrugs.[1][2] Their ester derivatives are crucial intermediates, often used to protect the carboxylic acid moiety or to enhance properties like cell membrane permeability.[2][3] However, the very nature of an amino acid in its native state presents a significant hurdle to standard esterification procedures.
At physiological pH, and as solids, amino acids exist as zwitterions , or inner salts. This means they possess both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This dual ionic character is the root of the primary challenges in esterification:
-
Poor Nucleophilicity: The carboxylate group (-COO⁻) is an extremely poor electrophile because the negative charge repels incoming nucleophiles (like alcohols).
-
Low Solubility: The salt-like zwitterionic structure makes most amino acids insoluble in common organic solvents and alcohols, which are necessary for esterification reactions.
-
Competing Reactions: The presence of the nucleophilic amino group can lead to side reactions, such as the formation of amides or diketopiperazines, especially under harsh conditions.[4]
The key to successful esterification lies in disrupting this zwitterionic equilibrium. By converting the amino acid into a form where the carboxyl group is protonated (-COOH) and the amino group is a salt (-NH₃⁺Cl⁻), we create a substrate that is both soluble in alcohol and reactive towards esterification.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the esterification of amino acids in a direct question-and-answer format.
Q1: My amino acid won't dissolve in methanol for a Fischer esterification. Why is this happening and what can I do?
A: This is a classic solubility problem stemming directly from the zwitterionic nature of the amino acid. In its neutral, salt-like state, it has very low solubility in non-polar organic solvents like methanol.
Root Cause Analysis: The zwitterion has strong intermolecular ionic interactions, behaving more like a salt than a neutral organic molecule. To break these interactions and solubilize the amino acid in the alcohol, you must first disrupt the zwitterionic form by converting it into its hydrochloride salt.
Solution: The most common and effective method is to suspend the amino acid in the desired alcohol (e.g., methanol, ethanol) and then introduce a source of anhydrous acid.[5] This protonates the carboxylate group, breaking the zwitterionic structure and forming the amino acid ester hydrochloride salt, which is soluble in the alcohol.
-
Recommended Reagents:
-
Thionyl Chloride (SOCl₂): Added dropwise at a low temperature (e.g., -5 to 0°C), it reacts with the alcohol to generate anhydrous HCl in situ.[1] This is a highly effective and widely used method.[6][7]
-
Anhydrous HCl gas: Bubbling dry HCl gas through the alcohol suspension is the traditional method.[8] It is effective but can be cumbersome to set up.
-
Acetyl Chloride or Trimethylchlorosilane (TMSCl): These reagents also react with the alcohol to generate HCl in situ and can be more convenient than handling SOCl₂ or HCl gas.[1]
-
Q2: My Fischer esterification yield is consistently low, even after forming the hydrochloride salt. What are the likely causes?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion.[9][10][11]
Root Cause Analysis & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Fischer esterification.
Detailed Solutions:
-
Shift the Equilibrium: Fischer esterification is an equilibrium-controlled process.[12] To drive the reaction to completion, you must either remove the water byproduct or use a large excess of one reactant (the alcohol).[9][11][12] Using the alcohol as the reaction solvent is the most common and practical approach.
-
Ensure Sufficient Catalyst: The acid catalyst (HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10][12][13] Ensure at least a stoichiometric amount of acid is present relative to the amino acid.
-
Optimize Reaction Time and Temperature: These reactions are often slow.[9] Refluxing the mixture is standard practice. For poorly soluble or sterically hindered amino acids, reaction times of 12-24 hours may be necessary.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q3: I am concerned about side reactions, especially racemization and peptide bond formation. How can I minimize these?
A: Side reactions are a valid concern, particularly for sensitive or complex amino acids.
Minimizing Racemization: Racemization is a risk, especially with prolonged exposure to harsh acidic or basic conditions.
-
Mild Reagents: Using milder methods like TMSCl in methanol at room temperature can reduce the risk of racemization compared to refluxing in strong acid for extended periods.[1]
-
Temperature Control: When using highly reactive reagents like thionyl chloride, it's crucial to maintain low temperatures during addition to control the reaction rate and prevent excessive heat that can promote side reactions.[6][14]
Preventing Peptide Bond Formation: Dimerization via peptide bond formation (e.g., to form diketopiperazines) can occur if a free amino group of one molecule attacks the activated carboxyl group of another.[4]
-
Immediate Protonation: The standard procedure of forming the amino acid hydrochloride salt effectively "protects" the amino group as the non-nucleophilic ammonium salt (-NH₃⁺), preventing it from participating in nucleophilic attacks.
-
Use of Protecting Groups: For multi-step syntheses where the ester will be used further, employing orthogonal protecting groups for the amine (like Boc or Fmoc) before esterification provides maximum security against side reactions.[15][16][17]
Q4: How do I purify the final amino acid ester hydrochloride salt?
A: The purification strategy depends on the physical state of the product. Most amino acid ester hydrochlorides are crystalline solids.
Purification Protocol:
-
Removal of Solvent: After the reaction is complete (as monitored by TLC), the first step is to remove the excess alcohol and any volatile reagents under reduced pressure using a rotary evaporator.[1]
-
Crystallization/Precipitation:
-
The crude solid is often triturated with a non-polar solvent like cold diethyl ether or hexane. This helps to wash away any non-polar organic impurities.
-
The product, being a salt, is typically insoluble in these solvents and can be isolated by filtration.
-
-
Recrystallization: For higher purity, the crude salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot alcohol and then slowly add the non-polar "anti-solvent" (ether) until turbidity is observed. Cooling the mixture will induce crystallization of the pure product.
-
Chromatography: While less common for simple hydrochloride salts, ion-exchange chromatography can be used for purifying amino acids and their derivatives if simple crystallization fails.[18][19]
Key Methodologies & Protocols
Here are detailed protocols for the two most reliable and commonly used methods for preparing amino acid esters.
Protocol 1: Esterification using Thionyl Chloride in Alcohol
This is one of the most efficient methods for preparing methyl and ethyl esters. The thionyl chloride reacts with the alcohol to generate HCl and sulfur dioxide gas in situ.
Mechanism Overview: SOCl₂ + R'OH → R'OS(O)Cl + HCl HCl + H₂N-CHR-COO⁻ → Cl⁻H₃N⁺-CHR-COOH Cl⁻H₃N⁺-CHR-COOH + R'OH ⇌ Cl⁻H₃N⁺-CHR-COOR' + H₂O
Step-by-Step Protocol (for Methyl Ester):
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend the amino acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of amino acid).
-
Cooling: Cool the suspension to -10°C to 0°C in an ice-salt or acetone/dry ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 30-60 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to reflux (approx. 65°C for methanol) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid or oil is the crude amino acid methyl ester hydrochloride.
-
Purification: Triturate the crude product with cold diethyl ether, filter the solid, wash with more cold ether, and dry under vacuum. Recrystallize if necessary.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
This method is convenient and often proceeds at room temperature, making it suitable for more sensitive substrates.[1]
Mechanism Overview: TMSCl + R'OH → R'O-TMS + HCl The rest of the mechanism follows the standard acid-catalyzed Fischer esterification pathway.
Step-by-Step Protocol (for Methyl Ester):
-
Setup: To a round-bottom flask with a magnetic stirrer, add the amino acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 mL per gram of amino acid). To this suspension, slowly add trimethylchlorosilane (TMSCl) (2.2 eq).
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction is typically complete when the mixture becomes a clear solution. Monitor by TLC. For poorly soluble amino acids, longer reaction times may be needed.[1]
-
Workup: Concentrate the reaction mixture on a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride.
-
Purification: Purify the crude product by trituration with diethyl ether or recrystallization as described in Protocol 1.
Comparative Data Summary
The choice of method can depend on the specific amino acid, available equipment, and desired scale.
| Feature | Thionyl Chloride Method | TMSCl Method |
| Reagent Handling | Corrosive, toxic liquid; releases toxic gases (HCl, SO₂). Requires careful handling in a fume hood. | Corrosive liquid, reacts with moisture to release HCl. Easier to handle than SOCl₂. |
| Reaction Temp. | -10°C addition, then reflux. | Typically room temperature. |
| Reaction Time | Generally faster (2-6 hours). | Slower (12-24 hours).[1] |
| Typical Yields | Good to excellent. | Good to excellent.[1] |
| Compatibility | Robust; may not be suitable for very acid-sensitive functional groups. | Milder conditions; better for sensitive substrates. |
| Convenience | Standard, widely documented. | Very convenient, avoids heating and cooling cycles. |
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. brainly.in [brainly.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. byjus.com [byjus.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 19. diaion.com [diaion.com]
Minimizing byproduct formation in the synthesis of 3-amino-2-hydroxypropionic acid derivatives
Welcome to the technical support center for the synthesis of 3-amino-2-hydroxypropionic acid (isoserine) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this important structural motif, which is a key component of numerous bioactive molecules, including the side chain of the anticancer drug Paclitaxel.[1]
This resource provides a structured approach to identifying and resolving issues related to byproduct formation, offering field-proven insights and evidence-based solutions.
I. Understanding the Synthetic Landscape and Common Pitfalls
The synthesis of 3-amino-2-hydroxypropionic acid derivatives can be approached through several key methodologies, each with its own set of potential side reactions. A fundamental understanding of these pathways is the first step in effective troubleshooting.
Core Synthetic Strategies:
-
Sharpless Asymmetric Aminohydroxylation (AA): This powerful method allows for the direct conversion of alkenes to vicinal amino alcohols.[2] However, it is often plagued by issues of regioselectivity and the formation of diol byproducts.[3][4]
-
Epoxide Ring-Opening: A versatile and widely used method where an epoxide precursor is opened with a nitrogen nucleophile.[5][6] Key challenges include controlling the regioselectivity of the ring-opening and preventing the formation of undesired byproducts from competing nucleophiles.
-
From β-Lactams: The hydrolysis of β-lactams can yield the desired isoserine derivatives.[7] Potential issues can arise from incomplete hydrolysis or undesired side reactions under the hydrolytic conditions.[8][9]
The following sections are structured in a question-and-answer format to directly address the most common problems encountered in these synthetic routes.
II. Troubleshooting Guide & FAQs
Sharpless Asymmetric Aminohydroxylation (AA)
Question 1: My Sharpless AA reaction is producing a significant amount of the wrong regioisomer (2-amino-3-hydroxypropionic acid derivative). How can I improve the regioselectivity for the desired 3-amino-2-hydroxy product?
Root Cause Analysis:
The regioselectivity of the Sharpless Asymmetric Aminohydroxylation is highly dependent on the chiral ligand employed. For many substrates, particularly cinnamates, the commonly used phthalazine (PHAL) based ligands tend to favor the formation of the 2-amino-3-hydroxy regioisomer.[1]
Solution:
A proven strategy to reverse the regioselectivity is to switch from a PHAL-based ligand to an anthraquinone (AQN) based ligand.[1] This change in the ligand core alters the binding orientation of the substrate in the osmium-ligand complex, thereby favoring the formation of the 3-amino-2-hydroxy isomer, often with high enantiomeric excess.[5]
Experimental Protocol: Ligand-Controlled Regioselective Aminohydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene substrate (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Reagent Addition: To this solution, add the AQN-based ligand (e.g., (DHQ)₂AQN or (DHQD)₂AQN, 0.02 mmol), potassium osmate(VI) dihydrate (0.004 mmol), and the nitrogen source (e.g., chloramine-T trihydrate, 1.5 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-amino-2-hydroxypropionic acid derivative.
Data Presentation: Ligand Effect on Regioselectivity
| Ligand Type | Predominant Regioisomer | Typical Regioisomeric Ratio (3-amino:2-amino) | Reference |
| PHAL-based | 2-Amino-3-hydroxy | Varies, often favors 2-amino isomer | [1] |
| AQN-based | 3-Amino-2-hydroxy | Can be >10:1 in favor of the 3-amino isomer | [1][10] |
Visualization: Ligand Control of Regioselectivity
Caption: Ligand choice dictates the regiochemical outcome in Sharpless AA.
Question 2: My aminohydroxylation reaction is yielding a significant amount of a diol byproduct. What is causing this and how can I minimize it?
Root Cause Analysis:
The formation of a diol byproduct in the Sharpless AA reaction is typically due to the competing dihydroxylation (AD) reaction, which is also catalyzed by osmium tetroxide. This can be exacerbated by factors such as suboptimal pH or the presence of excess water.[4]
Solution:
Controlling the pH of the reaction medium is crucial for suppressing the dihydroxylation side reaction. Operating in a slightly basic pH range, typically between 7.5 and 8.5, has been shown to maximize the yield of the desired amino alcohol while minimizing diol formation.[4] Additionally, ensuring the stoichiometry of the nitrogen source is adequate can help favor the aminohydroxylation pathway.
Experimental Protocol: pH-Controlled Aminohydroxylation
-
Buffered Reaction Medium: Prepare a 0.5 M phosphate buffer solution and adjust the pH to 8.0.
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 2:1 mixture of acetonitrile and the prepared phosphate buffer (15 mL).
-
Reagent Addition: Add the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 mmol), potassium osmate(VI) dihydrate (0.008 mmol), and the nitrogen source (e.g., Cbz-N(Na)Cl, 1.2 mmol).
-
Execution and Monitoring: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the formation of the product and diol byproduct.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in the previous section.
Epoxide Ring-Opening
Question 3: The ring-opening of my epoxide with ammonia is giving poor regioselectivity, with the nucleophile attacking both epoxide carbons. How can I achieve selective attack at the desired position?
Root Cause Analysis:
The regioselectivity of epoxide ring-opening is governed by the reaction mechanism, which can be either Sₙ1-like or Sₙ2-like.[4] Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the sterically less hindered carbon.[11] Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.[4]
Solution:
To ensure high regioselectivity, it is essential to control the reaction conditions to favor a single mechanism. For the synthesis of 3-amino-2-hydroxypropionic acid derivatives from a terminal epoxide, basic or neutral conditions are generally preferred to promote attack at the less substituted carbon. The use of a Lewis acid catalyst can also enhance regioselectivity.[6]
Experimental Protocol: Regioselective Epoxide Opening with Ammonia
-
Reaction Setup: In a sealed tube, dissolve the epoxide (1.0 mmol) in a suitable solvent such as isopropanol or 1,4-dioxane.
-
Reagent Addition: Add aqueous ammonia (a significant excess, e.g., 10-20 equivalents). For less reactive epoxides, a Lewis acid catalyst like a lanthanide triflate (e.g., Yb(OTf)₃, 0.1 mmol) can be added.[6]
-
Reaction Execution: Heat the sealed tube to a temperature between 60-85°C and monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent and excess ammonia under reduced pressure.
-
Purification: Purify the resulting amino alcohol by crystallization or column chromatography.
Visualization: Regioselectivity in Epoxide Ring-Opening
Caption: Reaction conditions determine the site of nucleophilic attack.
General Issues
Question 4: I am observing the formation of an elimination byproduct (an unsaturated derivative) in my reaction. What is causing this and how can I prevent it?
Root Cause Analysis:
Elimination reactions can compete with the desired substitution, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.[12][13] In the context of isoserine synthesis, this can lead to the formation of α,β-unsaturated carboxylic acid derivatives.
Solution:
To minimize elimination byproducts, it is advisable to use milder reaction conditions. This includes:
-
Lowering the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Using a weaker base or acid: If a base or acid is required, choose a less aggressive one. For example, use a hindered, non-nucleophilic base instead of a strong, unhindered one.
-
Careful choice of leaving group (if applicable): In syntheses that involve a nucleophilic substitution on a carbon bearing a leaving group, a better leaving group can sometimes favor substitution over elimination.
Question 5: My final product shows evidence of racemization. How can I maintain the stereochemical integrity of my chiral centers?
Root Cause Analysis:
Racemization can occur at stereocenters with an adjacent acidic proton, especially in the presence of strong bases.[14] The enolization of carbonyl groups is a common mechanism for racemization.[15]
Solution:
Minimizing racemization requires careful control of the reaction conditions, particularly the choice of base and temperature.
-
Use of Weaker Bases: Employ weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA) or sodium hydroxide, especially for prolonged reaction times.[15]
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of epimerization.
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxyl functionalities can influence the acidity of the α-proton and thus the propensity for racemization. Urethane-type protecting groups like Cbz or Boc on the nitrogen can help reduce the risk of racemization compared to other groups.[14]
Data Presentation: Base Strength and Racemization Potential
| Base | pKa of Conjugate Acid | Racemization Potential | Reference |
| DIPEA | ~10.7 | High | [15] |
| NMM | ~7.4 | Moderate | [15] |
| sym-Collidine | ~7.4 | Low | [15] |
III. The Critical Role of Protecting Groups
The judicious choice of protecting groups is paramount in any multi-step synthesis of 3-amino-2-hydroxypropionic acid derivatives.[16][17] They not only prevent unwanted side reactions but can also influence the outcome of key steps.
-
Amino Protecting Groups (e.g., Boc, Cbz, Fmoc): These are essential to prevent the nucleophilic amino group from reacting with electrophiles. The stability of these groups under various reaction conditions must be considered.[18]
-
Carboxyl Protecting Groups (e.g., methyl, ethyl, benzyl esters): These prevent the acidic proton of the carboxylic acid from interfering with base-mediated reactions and also prevent its participation as a nucleophile.
-
Hydroxyl Protecting Groups (e.g., silyl ethers, benzyl ethers): Protection of the hydroxyl group may be necessary in certain synthetic routes to prevent it from acting as a nucleophile or undergoing undesired oxidation.
The selection of an appropriate protecting group strategy should consider the overall synthetic plan, ensuring that each group can be selectively removed without affecting others (orthogonality).[17]
IV. Purification Strategies
The successful synthesis of 3-amino-2-hydroxypropionic acid derivatives often requires careful purification to remove byproducts and unreacted starting materials.
-
Column Chromatography: Silica gel chromatography is the most common method for purifying these relatively polar compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Crystallization: If the product is a crystalline solid, recrystallization can be a highly effective method for achieving high purity.
-
Ion-Exchange Chromatography: For derivatives with free amino and carboxyl groups, ion-exchange chromatography can be a powerful purification technique.
V. References
-
Cordova, A. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry (Weinheim an der Bergstrasse, Germany), 15(16), 4044–4048.
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.
-
Cossío, F. P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8730–8743.
-
Various Authors. (n.d.). Ring opening of epoxides with nitrogen heterocycles. ResearchGate.
-
Cossío, F. P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13).
-
Donoghue, P. J., et al. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 6(19), 3549–3559.
-
Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(47), 8369–8372.
-
Sharpless, K. B., et al. (1998). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 37(13-14), 1814-1817.
-
Sharpless Lab. (n.d.). Publications. The Scripps Research Institute.
-
Nilforoushan, M. R. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 6(71), 66866–66888.
-
Panek, J. S., & Liu, P. (1999). Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates. Organic Letters, 1(12), 1949–1952.
-
Cossío, F. P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ResearchGate.
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
-
BenchChem. (2025). Addressing issues of racemization during the synthesis of optically active derivatives.
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
-
BenchChem. (2025). Technical Support Center: Preventing Racemization in Amino Acid Synthesis.
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
-
Kanto Chemical Co., Inc. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. US20060135784A1.
-
ResearchGate. (2017). Racemization in amino acids?
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(47), 8369-8372.
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
MedChemExpress. (n.d.). 3-Amino-2-hydroxypropanoic acid.
-
National Institutes of Health. (n.d.). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine.
-
Kocienski, P. J. (1994). Protecting groups.
-
Cossío, F. P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination).
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
-
Casani, A., et al. (1991). Degradation of beta-lactam antibiotics in the presence of Zn2+ and 2-amino-2-hydroxymethylpropane-1,3-diol (Tris). A hypothetical non-enzymic model of beta-lactamases. International journal of biological macromolecules, 13(4), 225–230.
-
MDPI. (n.d.). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status.
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2).
-
Davies, S. G., & Fletcher, A. M. (2004). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. The Journal of organic chemistry, 69(15), 5033–5045.
-
National Institutes of Health. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates.
-
Green Chemistry (RSC Publishing). (n.d.). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae.
-
PubMed. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria.
-
PubMed. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates.
-
Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria.
-
National Institutes of Health. (n.d.). β-Lactamases: A Focus on Current Challenges.
-
Advanced Biochemicals. (n.d.). (R)-3-Amino-2-hydroxypropanoic acid.
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
-
National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
-
ChemBK. (2024). 3-amino-2-hydroxypropanoic acid.
-
National Institutes of Health. (n.d.). Crystallographic Snapshots of Class A β-Lactamase Catalysis Reveal Structural Changes That Facilitate β-Lactam Hydrolysis.
-
National Institutes of Health. (n.d.). New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators and extractants. Part 2. Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-HOPO reagent.
-
ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation.
-
Semantic Scholar. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.
-
OUCI. (n.d.). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars.
References
- 1. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iicbe.org [iicbe.org]
- 7. (R)-3-Amino-2-hydroxypropanoic acid - Advanced Biochemicals [advancedbiochemicals.com]
- 8. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Amino Acid Esters in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with amino acid esters during peptide synthesis. The following information is curated from extensive field experience and authoritative scientific literature to provide robust, actionable solutions.
Introduction: The Causality Behind Solubility Issues
Successful peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is critically dependent on the effective solvation of all components: the resin support, the growing peptide chain, and the incoming protected amino acid esters.[1][2] Solubility issues with amino acid esters are a frequent cause of failed or low-yield syntheses. These problems manifest as incomplete coupling reactions, leading to deletion sequences and difficult purifications.[3]
The root causes of poor solubility are multifaceted and stem from the inherent physicochemical properties of the protected amino acid derivatives. Key factors include:
-
Protecting Groups: The large, often hydrophobic protecting groups (e.g., Fmoc, Boc, Trt) necessary to prevent unwanted side reactions significantly alter the polarity and solubility profile of the native amino acid.[4][5][6]
-
Amino Acid Side Chains: Hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) naturally have lower solubility in the polar aprotic solvents typically used in SPPS.[3][7][8]
-
Intermolecular Interactions: Protected amino acids and growing peptide chains can form intermolecular hydrogen bonds, leading to aggregation and the formation of secondary structures like β-sheets, which drastically reduces solubility.[3][9]
-
Salt Form: Amino acid esters are often supplied as hydrochloride (HCl) salts to improve stability and handling.[10] However, this salt form can impact solubility in standard organic solvents and requires neutralization before coupling.
This guide provides a structured approach to diagnosing and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Dissolution Problems
Q1: My Fmoc-amino acid ester won't dissolve in DMF or NMP at the standard concentration. What should I do?
This is a common issue, especially with bulky, hydrophobic, or protected amino acid derivatives like Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, or long-chain fatty acid-conjugated amino acids.
-
Immediate Action: Sonication & Gentle Warming.
-
Rationale: Sonication provides energy to break up aggregates and enhance dissolution.[11][12][13][14][15] Gentle warming (to ~30-40°C) can also increase solubility, but must be used cautiously to avoid degradation.[15]
-
Protocol: Place the vial in a sonicating water bath for 5-10 minute intervals.[14] If necessary, gently warm the solution while stirring. Always allow the solution to return to room temperature before adding it to the resin to avoid thermal-induced side reactions.
-
-
Next Step: Increase Solvent Volume.
-
Rationale: If sonication is insufficient, the simplest solution is to decrease the concentration. While standard protocols often call for 0.2-0.5 M solutions, some amino acid esters may require more solvent.[16][17]
-
Action: Halve the concentration by doubling the solvent volume. Be aware that this will dilute your reagents, so you may need to adjust reaction times or use a larger reaction vessel.
-
-
Advanced Strategy: Co-Solvent Systems.
-
Rationale: If the above steps fail, introducing a co-solvent can disrupt problematic intermolecular forces and improve solvation.[9][18]
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent choice for highly polar or aggregation-prone sequences. A mixture of DMF/DMSO can be highly effective.[9][18]
-
N-Methyl-2-pyrrolidone (NMP): Often has superior solvating properties compared to DMF for many difficult sequences.[2][18][19]
-
Dichloromethane (DCM): While less polar, a DCM/DMF mixture can sometimes improve solubility and resin swelling, particularly for polystyrene-based resins.[18]
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): These are powerful solvents for breaking up secondary structures and dissolving highly aggregated peptides.[18][20][21] Use them sparingly as co-solvents (e.g., 10-20% in DMF) as they can alter reaction kinetics.[21][22]
-
-
| Solvent/Mixture | Primary Use Case | Considerations |
| DMF | Standard SPPS solvent | Can decompose to dimethylamine; potential for formylation at high temps.[18] |
| NMP | Alternative to DMF, better solvation | More viscous and expensive than DMF.[18][19] |
| DMSO | Highly polar, disrupts aggregation | Can be difficult to remove; potential for side reactions if not high purity. |
| DMF/DMSO | Difficult sequences, aggregation | Excellent solvating power for protected peptides.[9] |
| DCM/DMF | Polystyrene resins, Boc-SPPS | Good swelling properties for PS resins.[18][23] |
| TFE/DCM | Sparingly-soluble protected peptides | Powerful but can affect coupling efficiency; may require specific coupling agents.[20] |
Q2: I am using an amino acid ester hydrochloride salt. It has poor solubility in my coupling solvent. How do I handle this?
Amino acid ester hydrochlorides require deprotonation to the free amine for the coupling reaction to proceed. This neutralization step can be leveraged to improve solubility.
-
Standard Protocol: In-situ Neutralization with a Tertiary Base.
-
Rationale: The addition of a non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) neutralizes the HCl salt, forming the more soluble free amine.
-
Procedure:
-
Suspend the amino acid ester HCl salt in your primary solvent (e.g., DMF).
-
Add the coupling agent (e.g., HBTU, HATU) and an additive like HOBt or Oxyma.
-
Just before adding the solution to the resin, add the tertiary base (e.g., 2 equivalents of DIEA). The solution should clarify as the free amine is formed.
-
-
-
Alternative Protocol: Pre-neutralization or Use of Zinc Dust.
-
Rationale: For particularly stubborn salts, pre-neutralization can be performed. An alternative method uses zinc dust to deprotonate the salt without introducing a tertiary base, which can sometimes contribute to side reactions.[24][25]
-
Zinc Dust Procedure: The hydrochloride salts of amino acid esters can be deprotonated by stirring with activated zinc dust.[24] This neat reaction can yield the free amino acid ester, which can then be dissolved in the desired solvent.[24]
-
Category 2: Issues During and After Coupling
Q3: My amino acid ester solution is clear, but I am seeing gel formation in my reaction vessel after adding it to the resin. Why is this happening?
Gel formation is a severe form of aggregation where the growing peptide-resin matrix and/or the activated amino acid ester self-assemble into a semi-solid state, trapping solvent and preventing reagent access.[26][27]
-
Underlying Cause: This is typically sequence-dependent and occurs with peptides prone to forming strong intermolecular hydrogen bonds, leading to β-sheet formation.[26] The protection groups on the amino acid side chains can also influence this behavior.[26]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gelation.
-
Detailed Protocols:
-
Incorporate Chaotropic Agents: Prepare your amino acid ester and coupling reagents in a solvent mixture containing a chaotropic agent. Lithium chloride (LiCl) at ~1M in DMF is a well-established option for disrupting hydrogen bonds.[9]
-
Use Pseudoproline Dipeptides: If the sequence contains a Ser or Thr, consider introducing it as part of a pseudoproline dipeptide. These derivatives disrupt the peptide backbone's ability to form secondary structures, effectively preventing aggregation.[28]
-
Backbone Protection: For notoriously difficult sequences, using a 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid can shield the backbone amide, preventing intermolecular hydrogen bonding.[21]
-
Q4: My coupling reaction is incomplete, and a Kaiser test is positive. I suspect solubility is the issue. How can I confirm and resolve this?
Incomplete coupling despite using powerful reagents often points to poor solvation of the growing peptide-resin complex, which physically blocks the N-terminus.[2][3]
-
Diagnostic Step: Resin Swelling Test.
-
Rationale: A well-solvated resin swells significantly. If your resin bed has shrunk or does not swell properly in the chosen solvent, it indicates poor solvation.[1][17]
-
Procedure: Before synthesis, place a known mass of resin in a graduated cylinder and add the solvent. Measure the volume per gram (mL/g). Compare this value across different solvents to find the optimal one for your specific resin and peptide.[17]
-
-
Rescue Protocol for Incomplete Coupling:
-
Wash Extensively: Wash the resin with a more powerful solvent system (e.g., NMP or a DMF/DMSO mixture) to try and resolvate the peptide chains.
-
Recouple Under Optimized Conditions:
Caption: Rescue protocol for incomplete coupling.
-
Conclusion and Best Practices
Addressing the solubility of amino acid esters is not a one-size-fits-all problem. It requires a systematic and informed approach. As a Senior Application Scientist, my primary recommendation is to be proactive rather than reactive.
-
Sequence Analysis: Before starting a synthesis, analyze the peptide sequence for hydrophobicity and potential for aggregation.[7][8] Tools that calculate the Grand Average of Hydropathicity (GRAVY) can be instructive.[12]
-
Solvent Screening: For potentially difficult sequences, perform small-scale solubility and resin swelling tests with a panel of solvents and co-solvents.[15][17]
-
Strategic Reagent Selection: Choose protecting groups, coupling reagents, and potential structure-disrupting elements (like pseudoproline dipeptides) based on the sequence analysis.[28]
-
Embrace Sonication: Make sonication a standard part of your workflow for dissolving amino acid esters, especially those known to be problematic.[11][12][14]
By understanding the underlying chemical principles and employing these troubleshooting strategies, you can significantly increase the success rate of your peptide synthesis campaigns.
References
- 1. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. scispace.com [scispace.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. quora.com [quora.com]
- 11. hielscher.com [hielscher.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 17. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 23. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Gelation behavior of short protected peptides in organic medium - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00275C [pubs.rsc.org]
- 27. cris.unibo.it [cris.unibo.it]
- 28. blog.mblintl.com [blog.mblintl.com]
- 29. benchchem.com [benchchem.com]
- 30. biotage.com [biotage.com]
Technical Support Center: Catalyst Deactivation in Hydroesterification Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst deactivation in hydroesterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic hydroesterification experiments. The content is structured in a question-and-answer format to directly address specific challenges, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental nature of catalyst deactivation in hydroesterification.
Q1: What is catalyst deactivation in the context of hydroesterification?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In hydroesterification, this means the rate at which your olefin is converted to an ester decreases, or the selectivity towards the desired ester isomer (e.g., linear vs. branched) diminishes. This decline is caused by various physical and chemical changes to the catalyst's active sites.[2] Deactivation is a significant concern in industrial processes, impacting efficiency, operational costs, and potentially leading to downtime.[3]
Q2: What are the main categories of catalyst deactivation?
Catalyst deactivation mechanisms are broadly classified into three categories: chemical, thermal, and mechanical.[3]
-
Chemical Deactivation: This is the most common type in homogeneous and heterogeneous hydroesterification. It includes:
-
Poisoning: Strong binding of impurities from the feedstock or solvent to the catalyst's active sites, rendering them unavailable for the reaction.[3][4]
-
Fouling or Coking: The physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, which blocks active sites and pores.[1][2][5]
-
Ligand Degradation: Chemical transformation of the ligands (e.g., phosphines) via hydrolysis or oxidation, which alters the electronic and steric properties of the catalyst.[6][7]
-
-
Thermal Deactivation (Sintering): Occurs primarily in heterogeneous catalysts where high temperatures cause metal nanoparticles to agglomerate, reducing the active surface area.[1][3] In homogeneous catalysis, high temperatures can lead to the formation of inactive metal clusters.[8]
-
Mechanical Deactivation: This involves the physical loss of catalyst material, for instance, through attrition (grinding) of solid catalyst supports in slurry reactors or the leaching of the active metal from its support.[9][10]
Q3: Which catalysts are most commonly used in hydroesterification and what are their typical deactivation issues?
Palladium, rhodium, and cobalt complexes are the workhorses of hydroesterification catalysis. Each has its own vulnerabilities:
-
Palladium (Pd) Catalysts: Widely used due to their versatility.[6] A common issue is the formation of inactive Pd(0) nanoparticles (palladium black), especially if the ligand stabilization is insufficient.[11] They are also sensitive to poisoning by sulfur and nitrogen compounds and can be deactivated by water, which can cause sintering of supported Pd catalysts.[12][13]
-
Rhodium (Rh) Catalysts: Often used in related hydroformylation processes. A known deactivation pathway for phosphine-modified rhodium catalysts is the formation of inactive rhodium clusters over time.[8] They can also be deactivated by impurities or by reacting with reaction byproducts.[14][15]
-
Cobalt (Co) Catalysts: While effective, cobalt catalysts can be prone to deactivation through the oxidation of the active metal species, particularly in the presence of water, a common byproduct.[16][17][18] Carbon deposition is another significant deactivation mechanism.[16]
Section 2: Troubleshooting Guide: Scenarios & Solutions
This section provides specific troubleshooting advice for common experimental observations.
Scenario 1: Gradual Loss of Activity
Q: My reaction conversion rate has been slowly decreasing over several hours or multiple runs. What are the likely causes and how do I investigate?
A gradual decline in performance typically points towards slow-acting deactivation mechanisms like fouling, thermal degradation, or poisoning from low-concentration impurities.[10]
Possible Causes & Explanations:
-
Fouling/Coking: Reactants, products, or intermediates may slowly polymerize or degrade on the catalyst surface (for heterogeneous systems) or form insoluble heavy byproducts (in homogeneous systems). This physically blocks the active sites.[19] In fixed-bed reactors, this can also be indicated by an increasing pressure drop.[10]
-
Sintering/Clustering: If your reaction temperature is high, metal particles on a solid support may be slowly agglomerating, reducing the active surface area.[20] For homogeneous catalysts, soluble active monomeric species may be converting into less active or inactive metal clusters.[8]
-
Ligand Degradation: Phosphine or phosphite ligands, crucial for selectivity and stability, can slowly hydrolyze if trace water is present or oxidize with trace oxygen.[7] This changes the catalyst's coordination sphere, reducing its activity. The use of strong Brønsted acids as co-catalysts can also contribute to ligand deactivation.[6]
-
Slow Poisoning: Trace impurities in your feedstock (e.g., sulfur, nitrogen compounds) or solvent can accumulate on the active sites over time.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Scenario 2: Sudden Catalyst Death
Q: My reaction was proceeding normally and then suddenly stopped. What could have caused this?
A sudden drop in activity almost always points to acute poisoning from a significant contaminant introduced into the system.[10]
Possible Causes & Explanations:
-
Gross Feedstock Contamination: A batch of olefin or solvent may contain a high concentration of a potent catalyst poison. Common poisons include sulfur compounds, nitrogen heterocycles, and certain metals (e.g., lead, mercury).[4][12]
-
System Leak / Air Exposure: For air-sensitive catalysts, a sudden leak in the reactor system can introduce oxygen, which can irreversibly oxidize the active metal center or the ligands.
-
Co-catalyst or Additive Issue: An incorrect amount or a contaminated batch of a co-catalyst (e.g., Brønsted acid) could have been added, leading to rapid decomposition of the catalyst complex.[6]
Diagnostic Actions:
-
Analyze the Feedstock: Immediately take a sample of the feedstock and solvent used for the failed reaction. Analyze it for common impurities using techniques like GC-MS or elemental analysis (ICP-MS).
-
Check the System Integrity: Perform a leak check on your reactor setup.
-
Review Procedures: Double-check all experimental logs to ensure the correct amounts of all reagents were added.
-
Characterize the Catalyst: Isolate the catalyst from the reaction mixture. A visual inspection might be revealing (e.g., formation of a precipitate like palladium black). Use XPS to check for poisons on the surface or a change in the metal's oxidation state.[3][21]
Scenario 3: Change in Product Selectivity
Q: My overall conversion is still acceptable, but the ratio of linear to branched ester has changed unfavorably. Is this a deactivation issue?
Yes, a change in selectivity is a classic sign of catalyst deactivation or modification. The steric and electronic properties of the catalyst's active site dictate selectivity. Any change to this environment can alter the product distribution.
Possible Causes & Explanations:
-
Ligand Modification: This is a primary cause. Partial degradation, oxidation, or dissociation of a bulky phosphine ligand can change the steric environment around the metal center, favoring a different reaction pathway. For example, if a bidentate ligand loses one coordination point, it behaves more like a monodentate ligand, which can drastically alter selectivity.
-
Formation of New Active Species: The original catalyst may be converting into a new, less selective but still active species. This can happen through interaction with the solvent or reaction byproducts.[14]
-
Poisoning of Specific Sites: In some cases, a poison might selectively block the type of active site responsible for producing the desired isomer, allowing other sites to continue producing the undesired isomer.
Diagnostic Actions:
-
In-situ/Operando Spectroscopy: Techniques like high-pressure NMR or IR are invaluable for observing the state of the catalyst under actual reaction conditions.[22] 31P NMR is particularly powerful for tracking the integrity and coordination of phosphine ligands.[23]
-
Kinetic Studies: Carefully monitor the reaction profile (conversion and selectivity vs. time). A change in selectivity that correlates with time-on-stream strongly suggests a catalyst evolution/deactivation process.[24][25]
-
Controlled Experiments: Test the stability of your ligand under reaction conditions without the substrate to see if it degrades thermally or reacts with the solvent or co-catalyst.
Section 3: Diagnostic Protocols & Data Interpretation
To effectively troubleshoot, you must characterize the "before" and "after" states of your catalyst.[26][27]
Protocol 1: Characterizing a Spent Heterogeneous Catalyst
This protocol outlines a systematic approach to analyzing a solid catalyst that has lost activity.
Step-by-Step Methodology:
-
Sample Recovery: Carefully recover the spent catalyst from the reactor. Wash gently with a non-reactive solvent (e.g., hexane, toluene) to remove physisorbed reactants and products, then dry under vacuum. Retain a sample of the unwashed catalyst as well.
-
Visual Inspection & Microscopy: Examine the catalyst visually for color changes. Use Scanning Electron Microscopy (SEM) to look for changes in particle morphology or evidence of fouling.[20]
-
Surface Area & Porosity: Measure the BET surface area and pore size distribution. A significant decrease in surface area or pore volume is a strong indicator of sintering or pore blockage by coke.[24][27]
-
Quantifying Coke: Use Thermogravimetric Analysis (TGA). Heating the catalyst in an inert atmosphere followed by a switch to air will show a weight loss corresponding to volatile organics and a subsequent loss corresponding to the combustion of coke.
-
Identifying Poisons & Surface Changes: Use X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique can identify poisoning elements (S, N, Cl, etc.) and determine the oxidation state of the active metal, revealing if it has been oxidized to an inactive state.[3][21]
-
Structural Analysis: Use X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to assess crystallinity and measure metal nanoparticle size. An increase in the average particle size compared to the fresh catalyst confirms sintering.[26][28]
Data Interpretation Table
| Technique | Observation | Likely Deactivation Mechanism |
| BET/Porosimetry | Decreased surface area & pore volume | Sintering, Coking/Fouling[29] |
| TGA | Significant weight loss upon heating in air | Coking/Fouling[10] |
| XPS | Detection of S, P, N, Cl, etc. on surface | Poisoning[3] |
| XPS | Shift in metal binding energy to higher value | Oxidation of active metal |
| XRD/TEM | Increase in average crystallite/particle size | Sintering[13] |
Protocol 2: Probing a Deactivated Homogeneous Catalyst
Analyzing a catalyst from a solution requires different techniques focused on molecular changes.
Step-by-Step Methodology:
-
Solution Analysis: Before attempting to isolate the catalyst, analyze the final reaction solution.
-
31P NMR Spectroscopy: If using phosphine ligands, this is the most critical analysis. Compare the spectrum to that of the fresh catalyst. The appearance of new peaks can indicate ligand oxidation (phosphine oxide), hydrolysis, or the formation of different metal-phosphine complexes.[23]
-
1H and 13C NMR: Can help identify organic byproducts that may be acting as inhibitors.
-
-
Catalyst Isolation: If possible, precipitate the catalyst complex from the solution (e.g., by adding an anti-solvent).
-
Elemental Analysis: Use Inductively Coupled Plasma (ICP-OES or ICP-MS) on the isolated complex to check if the ligand-to-metal ratio has changed, suggesting ligand dissociation.
-
Mass Spectrometry (ESI-MS): Can help identify the exact mass of the deactivated species, confirming structural changes like ligand fragmentation or cluster formation.
Section 4: Catalyst Regeneration Strategies
In some cases, a deactivated catalyst can be regenerated, which is crucial for process economics.[30]
Q: Can my deactivated catalyst be regenerated? If so, how?
A: Feasibility depends entirely on the deactivation mechanism.
Caption: A simplified catalyst state cycle.
Regeneration Methods:
-
For Fouling/Coking (Heterogeneous): The most common method is controlled calcination (burning) in a diluted air stream to remove carbonaceous deposits.[30][31] The temperature must be carefully controlled to avoid thermal damage (sintering) to the catalyst itself.[30]
-
For Reversible Poisoning:
-
Solvent Washing: If the poison is weakly adsorbed, washing the catalyst with a suitable clean solvent may be sufficient.[32]
-
Chemical Treatment: For some poisons, a chemical reaction can strip them. For example, a mild acid or base wash can sometimes remove metallic impurities.[29] A deactivated rhodium complex might be treated with oxygen in an aldehyde solvent to regenerate the active species.[33]
-
-
For Oxidized Catalysts: Treatment under a reducing atmosphere (e.g., H₂) at elevated temperatures can often reduce the metal back to its active state.[30]
-
Irreversible Deactivation: Severe sintering, strong poisoning by elements like sulfur, or complete ligand destruction are often irreversible. In these cases, the catalyst must be replaced, and the focus should shift to preventing deactivation in future runs.[3] The precious metals from the spent catalyst can often be reclaimed through specialized recycling processes.[31]
By systematically diagnosing the root cause of deactivation, you can develop a targeted strategy to either regenerate your catalyst or modify your process to prevent future failures, leading to more efficient and robust hydroesterification reactions.[26]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 8. technology.matthey.com [technology.matthey.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. palladium-catalyzed carbonylation reactions: Topics by Science.gov [science.gov]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Decoupling the deactivation mechanisms of a cobalt Fischer–Tropsch catalyst operated at high conversion and ‘simulated’ high conversion - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 20. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 21. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 22. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 23. Hydroesterification of styrene derivatives catalyzed by an acidic resin supporting palladium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. uobabylon.edu.iq [uobabylon.edu.iq]
- 27. uomus.edu.iq [uomus.edu.iq]
- 28. Catalyst Characterization Techniques [hidenanalytical.com]
- 29. publications.aston.ac.uk [publications.aston.ac.uk]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. KR20200082438A - Regeneration method for hydroprocessing catalyst - Google Patents [patents.google.com]
- 33. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 3-amino-2-hydroxypropanoate hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 3-amino-2-hydroxypropanoate hydrochloride, a chiral building block, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other key analytical techniques—Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS)—for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and the unique insights each method provides, supported by predictive data and established principles.
The Central Role of ¹H NMR in Structural Elucidation
Proton NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like this compound, ¹H NMR offers a definitive fingerprint of its structure.
Predicted ¹H NMR Analysis of this compound
While an experimental spectrum for this specific compound is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from analogous structures. The analysis is typically performed in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) to avoid signal overlap from the solvent.
Expected Chemical Shifts, Splitting Patterns, and Integration:
-
Methyl Protons (-OCH₃): A singlet peak is expected around 3.7 ppm. This signal arises from the three equivalent protons of the methyl ester group, which have no adjacent protons to couple with, hence the singlet multiplicity. The integration of this peak should correspond to three protons.
-
Methine Proton (-CH(OH)-): This proton, attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet, likely a doublet of doublets, in the region of 4.0-4.3 ppm. It will be coupled to the adjacent methylene protons (-CH₂-).
-
Methylene Protons (-CH₂-NH₃⁺): These two protons are diastereotopic due to the adjacent chiral center and are expected to show complex splitting patterns. They will likely appear as two separate multiplets in the range of 3.2-3.5 ppm. Each proton will be coupled to the methine proton and to each other (geminal coupling).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In D₂O, this proton will exchange with deuterium and the peak will disappear. In DMSO-d₆, it would likely appear as a broad singlet.
-
Amine Protons (-NH₃⁺): Similar to the hydroxyl proton, the amine protons are exchangeable and their signal can be broad. In D₂O, they will exchange with deuterium, leading to the disappearance of their signal. In a non-exchanging solvent, they would appear as a broad singlet.
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a comprehensive characterization relies on the corroborative evidence from other analytical methods. FT-IR and mass spectrometry provide complementary information about the functional groups and molecular weight of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic IR Absorptions for this compound:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: The ammonium salt (-NH₃⁺) will exhibit a broad absorption in the 3200-2800 cm⁻¹ range.
-
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will be observed around 3000-2850 cm⁻¹.
-
C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group is expected around 1750-1735 cm⁻¹.[1]
-
C-O Stretch: A peak in the 1300-1000 cm⁻¹ region will indicate the C-O single bond of the ester and alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data for Methyl 3-amino-2-hydroxypropanoate:
-
Molecular Ion Peak (M⁺): For the free base (methyl 3-amino-2-hydroxypropanoate), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (119.12 g/mol ).[2] In the case of the hydrochloride salt, the free base is typically observed in the mass spectrum.
-
Fragmentation Pattern: Common fragmentation pathways for amino acid esters include the loss of the ester group or side-chain fragments. The fragmentation of the parent compound could yield characteristic ions that help to confirm the structure.[3]
Comparative Analysis Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton environments, connectivity, and stereochemistry. | - High resolution and information content- Non-destructive- Quantitative | - Lower sensitivity compared to MS- Can be complex to interpret for large molecules |
| FT-IR Spectroscopy | Identification of functional groups. | - Fast and easy to use- Non-destructive- Broad applicability | - Provides limited structural information- Not suitable for complex mixture analysis without separation |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | - High sensitivity- Provides molecular formula with high-resolution MS | - Can be destructive- Isomer differentiation can be challenging without tandem MS |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powder on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Analytical Workflow Visualization
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The comprehensive characterization of pharmaceutical intermediates like this compound is a critical, multi-step process. While ¹H NMR spectroscopy provides the most detailed structural information, its findings are significantly strengthened when corroborated by data from FT-IR spectroscopy and mass spectrometry. Each technique offers a unique and complementary piece of the analytical puzzle. By integrating the data from these methods, researchers and drug development professionals can achieve a high level of confidence in the identity, structure, and purity of their materials, thereby ensuring the integrity of the drug development pipeline.
References
A Senior Application Scientist's Guide to the Synthesis of β-Amino Acid Esters
Introduction:
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the landscape of modern medicinal chemistry, β-amino acids and their ester derivatives are indispensable building blocks. Their incorporation into peptidomimetics can enhance proteolytic stability and induce specific secondary structures, making them crucial for developing novel therapeutics.[1][2] This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing β-amino acid esters, offering practical insights and experimental data to inform your selection of the most suitable technique for your research endeavors. We will delve into classical methods like the Arndt-Eistert synthesis and the Rodionov reaction, as well as explore the nuances of modern asymmetric approaches, including enzymatic and organocatalytic strategies.
Classical Approaches: The Workhorses of β-Amino Acid Ester Synthesis
The Arndt-Eistert Synthesis: A Homologation Staple
The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-amino acid counterparts.[3][4][5] The reaction proceeds through the formation of a diazoketone from an acid chloride, which then undergoes a Wolff rearrangement to yield a ketene. This ketene is subsequently trapped by an alcohol to furnish the desired β-amino acid ester.[5][6]
Mechanism Insight: The key to this synthesis is the Wolff rearrangement, a 1,2-rearrangement that crucially proceeds with the retention of stereochemistry at the migrating carbon center.[3] This stereochemical fidelity is a significant advantage when starting with enantiopure α-amino acids.
Experimental Protocol: Arndt-Eistert Synthesis of a β-Amino Acid Ester
This protocol outlines the general steps for the Arndt-Eistert synthesis, starting from an N-protected α-amino acid.
Workflow Diagram:
Caption: Workflow for the Arndt-Eistert synthesis.
Step-by-Step Methodology:
-
Acid Chloride Formation: The N-protected α-amino acid is converted to its corresponding acid chloride. A common method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Diazoketone Synthesis: The crude acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an ethereal solution at low temperature (typically 0 °C).[4] Caution: Diazomethane is toxic and explosive, requiring careful handling in a well-ventilated fume hood. Safer alternatives like diazo(trimethylsilyl)methane can also be employed.[3]
-
Wolff Rearrangement and Esterification: The resulting diazoketone is subjected to Wolff rearrangement conditions. This can be achieved through various methods, including photolysis, thermolysis, or catalysis with metal salts like silver oxide (Ag₂O) or silver benzoate.[6] The reaction is performed in the presence of an alcohol (R'OH), which traps the ketene intermediate to form the β-amino acid ester.
Performance Comparison:
| Feature | Arndt-Eistert Synthesis |
| Starting Material | α-Amino Acids |
| Key Transformation | Homologation via Wolff Rearrangement |
| Stereochemistry | Retention of configuration |
| Advantages | Reliable, well-established, good for homologation |
| Disadvantages | Use of hazardous diazomethane, multi-step |
| Typical Yields | Moderate to good |
The Rodionov Reaction: A Three-Component Condensation
The Rodionov reaction is a three-component condensation of an aldehyde, malonic acid, and ammonia (or an amine) to produce a β-amino acid.[7] Subsequent esterification yields the corresponding β-amino acid ester. This method is particularly useful for synthesizing β-aryl-β-amino acid esters.[8][9]
Mechanism Insight: The reaction proceeds through a Knoevenagel condensation of the aldehyde and malonic acid to form an α,β-unsaturated carboxylic acid, followed by a Michael addition of ammonia or an amine. Decarboxylation then affords the β-amino acid.
Experimental Protocol: Rodionov Reaction and Subsequent Esterification
Workflow Diagram:
Caption: General workflow for the Rodionov reaction and esterification.
Step-by-Step Methodology:
-
Rodionov Reaction: An aldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate) are heated together in a suitable solvent, often an alcohol or acetic acid.[7] Microwave irradiation has been shown to accelerate this reaction.[9]
-
Isolation of β-Amino Acid: After the reaction is complete, the resulting β-amino acid is typically isolated by crystallization or chromatography.
-
Esterification: The purified β-amino acid is then esterified using standard methods, such as refluxing in an alcohol with an acid catalyst (e.g., H₂SO₄ or SOCl₂).[7]
Performance Comparison:
| Feature | Rodionov Reaction |
| Starting Materials | Aldehyde, Malonic Acid, Ammonia/Amine |
| Key Transformation | Three-component condensation |
| Stereochemistry | Generally produces racemic products |
| Advantages | Convergent, uses simple starting materials |
| Disadvantages | Often requires high temperatures, racemic products |
| Typical Yields | Variable, can be moderate to good |
Modern Asymmetric Approaches: Precision and Enantioselectivity
The demand for enantiomerically pure β-amino acid esters in drug development has spurred the development of highly selective asymmetric synthesis methods.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic methods offer a green and highly selective route to enantiopure β-amino acid esters. Lipases are commonly employed for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis or acylation.[10][11][12]
Mechanism Insight: Lipases exhibit a high degree of stereoselectivity, preferentially catalyzing the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, Candida antarctica lipase B (CALB) is a widely used enzyme for these resolutions.[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution.
Step-by-Step Methodology:
-
Reaction Setup: A racemic mixture of the β-amino acid ester is dissolved in a suitable organic solvent.
-
Enzyme Addition: A lipase, such as Lipase TL IM from Thermomyces lanuginosus, is added to the mixture.[13]
-
Reaction: For hydrolysis, a controlled amount of water is added as the nucleophile.[10] The reaction is stirred at a specific temperature (e.g., 35 °C) until approximately 50% conversion is reached.[13]
-
Separation: The reaction mixture is then separated to isolate the unreacted, enantiomerically enriched β-amino acid ester and the hydrolyzed, enantiomerically enriched β-amino acid.
Performance Comparison:
| Feature | Enzymatic Synthesis |
| Starting Material | Racemic β-Amino Acid Esters |
| Key Transformation | Kinetic Resolution |
| Stereochemistry | High enantioselectivity (often >99% ee)[11] |
| Advantages | Mild conditions, high selectivity, environmentally friendly |
| Disadvantages | Maximum 50% yield for the desired enantiomer |
| Typical Yields | Up to 50% for each enantiomer |
Organocatalytic Synthesis: The Power of Small Molecules
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid esters. Chiral small molecules, such as thioureas or quinine-derived bases, can catalyze reactions like the aza-Michael addition to afford highly enantioenriched products.[14][15][16]
Mechanism Insight: Chiral organocatalysts activate the substrates through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. For example, a chiral bifunctional thiourea catalyst can activate both the imine and the nucleophile in a Mannich-type reaction.[1]
Experimental Protocol: Organocatalytic Aza-Michael Addition
Workflow Diagram:
Caption: Workflow for organocatalytic aza-Michael addition.
Step-by-Step Methodology:
-
Reaction Setup: The α,β-unsaturated ester and the nitrogen nucleophile (e.g., an amine or carbamate) are dissolved in an appropriate solvent.
-
Catalyst Addition: A catalytic amount of the chiral organocatalyst is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature until completion.
-
Purification: The enantioenriched β-amino acid ester is purified by chromatography.
Performance Comparison:
| Feature | Organocatalytic Synthesis |
| Starting Materials | α,β-Unsaturated Esters, Nitrogen Nucleophiles |
| Key Transformation | Asymmetric Conjugate Addition (e.g., Aza-Michael) |
| Stereochemistry | High enantioselectivity (up to 99% ee)[1] |
| Advantages | Metal-free, mild conditions, high enantioselectivity |
| Disadvantages | Catalyst development can be required, substrate scope may vary |
| Typical Yields | Good to excellent |
Conclusion: Selecting the Optimal Synthesis Strategy
The choice of synthesis method for β-amino acid esters depends on several factors, including the desired stereochemistry, the availability of starting materials, scalability, and the tolerance of functional groups.
-
For the straightforward homologation of existing α-amino acids with retention of stereochemistry, the Arndt-Eistert synthesis remains a valuable tool, provided the necessary precautions for handling diazomethane are taken.
-
The Rodionov reaction offers a convergent approach from simple starting materials, particularly for racemic β-aryl-β-amino acid esters.
-
When high enantiopurity is paramount, enzymatic resolution provides an environmentally friendly and highly selective method, albeit with a theoretical maximum yield of 50% for one enantiomer.
-
Organocatalysis represents a state-of-the-art approach for the direct asymmetric synthesis of β-amino acid esters, often with high yields and excellent enantioselectivity under mild, metal-free conditions.
By understanding the principles, advantages, and limitations of each method presented in this guide, researchers can make informed decisions to efficiently synthesize the target β-amino acid esters for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Item - Organocatalytic Preparation of Simple β-Hydroxy and β-Amino Esters: Low Catalyst Loadings and Gram-Scale Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 15. Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternatives for Methyl 3-amino-2-hydroxypropanoate hydrochloride in Advanced Peptide Synthesis
Executive Summary
For researchers and drug developers venturing into the synthesis of peptidomimetics and structurally unique peptides, the incorporation of non-canonical amino acids like isoserine is a critical strategy. Methyl 3-amino-2-hydroxypropanoate hydrochloride is a basic isoserine building block. However, its direct application in modern automated Solid-Phase Peptide Synthesis (SPPS) is impractical due to the lack of essential Nα-protecting groups and the presence of a methyl ester. This guide provides a comprehensive comparison of strategically protected isoserine derivatives that serve as superior alternatives, ensuring higher coupling efficiencies, reduced side reactions, and seamless integration into established Fmoc and Boc synthesis workflows. We will explore the rationale behind choosing N-protected and side-chain-protected variants, supported by experimental data and detailed protocols to empower scientists in making informed decisions for their synthetic strategies.
Introduction: The Strategic Value of Isoserine in Peptide Design
The incorporation of β-amino acids into peptide backbones is a powerful strategy in medicinal chemistry to develop analogs with enhanced properties.[1] Peptides containing β-amino acids, such as isoserine (3-amino-2-hydroxypropanoic acid), often exhibit increased resistance to proteolytic degradation, a crucial advantage for therapeutic candidates.[1][2] The unique α-hydroxy-β-amino structure of isoserine can induce specific secondary structures, like turns and helices, thereby constraining the peptide into a bioactive conformation.[2]
This compound is the methyl ester of isoserine.[3] While it represents a simple and cost-effective source of the isoserine scaffold, its direct use in standard SPPS protocols is highly problematic. Modern peptide synthesis, particularly automated SPPS, relies on a precisely controlled sequence of coupling and deprotection steps governed by orthogonal protecting groups.[4][5] The hydrochloride salt lacks the requisite temporary Nα-protecting group (like Fmoc or Boc), and its carboxyl group is blocked as a methyl ester, rendering it incompatible with standard resin loading and peptide coupling procedures without extensive prior modification.
This guide focuses on the practical, strategically-protected alternatives that are essential for efficient and high-fidelity synthesis of isoserine-containing peptides.
The Challenge of the Index Reagent: A Case for Proper Protection
To understand the need for alternatives, we must first analyze the limitations of using an unprotected building block like this compound in a standard Fmoc-based SPPS workflow.
-
Lack of Nα-Protection: In SPPS, the N-terminus of the incoming amino acid must be temporarily blocked (e.g., with an Fmoc group) to prevent self-polymerization.[4] The free amine on the hydrochloride salt would require an additional reaction step to introduce an Fmoc or Boc group before it could be used.
-
Esterified Carboxyl Group: The C-terminus of the first amino acid must be a free carboxylic acid to be loaded onto the resin support (e.g., Wang or 2-Chlorotrityl resin).[6] The methyl ester on the index reagent prevents this direct attachment.
-
Reactive Hydroxyl Side Chain: The unprotected hydroxyl group of isoserine can undergo undesirable side reactions during synthesis, such as O-acylation, where the incoming activated amino acid attaches to the hydroxyl group instead of the intended N-terminal amine.[7][8][9] This leads to branched impurities and truncated sequences. While this can sometimes be mitigated, it is a significant risk, especially in longer or more complex syntheses.[9][10]
Therefore, for reliable and efficient synthesis, the use of fully protected isoserine derivatives is not just recommended; it is mandatory.[9]
Comparative Analysis of Primary Alternatives
The most effective alternatives are isoserine derivatives designed specifically for Fmoc or Boc-based SPPS. The choice depends on the overall synthetic strategy, desired scale, and complexity of the target peptide.
Alternative 1: The SPPS Workhorse - Nα-Fmoc-Isoserine Derivatives
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its base-lability, which provides an orthogonal scheme to the acid-labile side-chain protecting groups.[11][12]
-
Nα-Fmoc-Isoserine: This is the most direct alternative, featuring the required N-terminal protection for Fmoc-SPPS. However, the side-chain hydroxyl group remains unprotected, posing a risk of O-acylation.[7]
-
Nα-Fmoc-Isoserine(O-tBu)-OH: This is the superior choice for most applications. The hydroxyl group is protected as a tert-butyl (tBu) ether. This protection is stable to the basic conditions (piperidine) used for Fmoc removal but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment, fitting perfectly within the standard Fmoc/tBu strategy.[13] The tBu group effectively prevents O-acylation, leading to higher purity of the crude peptide.
Alternative 2: The Orthogonal Choice - Nα-Boc-Isoserine Derivatives
The tert-butyloxycarbonyl (Boc) strategy is a classic and robust method, particularly for large-scale synthesis.[14][15] It uses a temporary acid-labile Boc group for Nα-protection and typically more acid-stable (e.g., benzyl-based) groups for side-chain protection, which are removed in the final step with strong acids like HF.[15]
-
Nα-Boc-Isoserine(O-Bzl)-OH: This is the standard building block for Boc-SPPS. The hydroxyl group is protected as a benzyl (Bzl) ether, which is stable to the TFA used for Boc removal during each cycle. Both the Boc and Bzl groups are typically removed simultaneously in the final cleavage step.[16]
Data Summary & Workflow
Data Presentation: Comparison of Isoserine Building Blocks
| Property | Methyl 3-amino-2-hydroxypropanoate HCl | Nα-Fmoc-Isoserine-OH | Nα-Fmoc-Isoserine(O-tBu)-OH | Nα-Boc-Isoserine(O-Bzl)-OH |
| Nα-Protection | None (HCl Salt) | Fmoc | Fmoc | Boc |
| Side-Chain (OH) Protection | None | None | tert-Butyl (tBu) | Benzyl (Bzl) |
| SPPS Compatibility | Not directly compatible | Fmoc (High Risk) | Fmoc (Recommended) | Boc (Recommended) |
| Key Advantage | Low cost precursor | Direct use in Fmoc SPPS | Prevents O-acylation; high purity | Robust for Boc-SPPS |
| Key Disadvantage | Requires protection steps | High risk of side reactions | Higher cost | Requires strong acid cleavage (HF) |
| Deprotection Conditions | N/A | Nα: Piperidine | Nα: Piperidine; Side-Chain: TFA | Nα: TFA; Side-Chain: HF |
Mandatory Visualization: Decision Workflow for Isoserine Building Block Selection
Caption: Decision tree for selecting the appropriate isoserine reagent.
Experimental Protocols
The following protocols represent standard, validated methodologies for incorporating a protected isoserine building block into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.
Experimental Protocol 1: Standard Coupling of Nα-Fmoc-Isoserine(O-tBu)-OH in Fmoc-SPPS
This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.[5]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal of the growing peptide chain.[5]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Nα-Fmoc-Isoserine(O-tBu)-OH (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and HOBt (4 equivalents, 0.4 mmol) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture via nitrogen bubbling or shaking for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Experimental Protocol 2: Standard Coupling of Nα-Boc-Isoserine(O-Bzl)-OH in Boc-SPPS
This protocol assumes a 0.1 mmol scale synthesis on a MBHA resin.
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM (2x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes, twice, to neutralize the ammonium salt formed during deprotection. Wash with DMF (3x).[17]
-
Amino Acid Activation & Coupling: In a separate vial, dissolve Nα-Boc-Isoserine(O-Bzl)-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF. Add this solution to the resin, followed by DIEA (8 equivalents, 0.8 mmol) (in-situ neutralization and coupling).[17] Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Mandatory Visualization: Fmoc-SPPS Workflow Diagram
Caption: Standard workflow for an Fmoc-based Solid-Phase Peptide Synthesis cycle.
Conclusion and Future Outlook
While this compound is a valid chemical entity, it is fundamentally a precursor and not a ready-to-use reagent for modern peptide synthesis. The adoption of strategically protected alternatives, namely Nα-Fmoc-Isoserine(O-tBu)-OH for Fmoc/tBu strategies and Nα-Boc-Isoserine(O-Bzl)-OH for Boc/Bzl strategies, is essential for achieving high yields, superior purity, and predictable outcomes. These reagents obviate the need for cumbersome pre-synthetic modification steps and mitigate the significant risk of side reactions associated with unprotected hydroxyl groups. As peptide therapeutics continue to grow in complexity, the rational selection of well-designed, protected building blocks remains a cornerstone of successful and efficient synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide [bionity.com]
- 3. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amino Acid Protecting Groups: An Efficacy Comparison of Boc, Fmoc, and Cbz Strategies
In the precise world of chemical synthesis, particularly in the assembly of peptides and the development of complex pharmaceuticals, the strategic use of protecting groups is fundamental to success.[1][2] These chemical shields temporarily mask reactive functional groups on amino acids, preventing undesirable side reactions and ensuring the controlled, stepwise construction of the target molecule.[1][2][3][4] This guide provides an in-depth, objective comparison of the three most prevalent α-amino protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references.
The Principle of Orthogonality: A Foundation for Strategy
The efficacy of a protecting group is largely defined by its lability—the specific chemical conditions required for its removal.[2] The concept of "orthogonality" is paramount; it refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[5][6] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for complex syntheses like Solid-Phase Peptide Synthesis (SPPS).[5][6] The choice between Boc, Fmoc, and Cbz fundamentally dictates the entire synthetic strategy.[2]
Head-to-Head Comparison: Boc, Fmoc, and Cbz
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of peptide synthesis, renowned for its stability in a wide range of conditions and its clean, acid-catalyzed removal.[7]
Protection Mechanism: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[8][9] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.[8][10] The resulting carbonate leaving group readily decomposes to the stable byproducts carbon dioxide and tert-butanol.[7][10]
Deprotection Mechanism: Removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8][9][11] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8][12] This intermediate spontaneously decarboxylates, releasing the free amine and carbon dioxide.[8][12]
Advantages:
-
Robustness: The Boc group is stable to a wide variety of reagents and reaction conditions, making it a reliable choice for complex syntheses.[7]
-
Reduced Aggregation: In SPPS, the repeated acid treatment for Boc deprotection helps to disrupt inter-chain hydrogen bonding, which can reduce peptide aggregation, a common problem with long or difficult sequences.[2]
Disadvantages:
-
Harsh Deprotection: The use of strong acids like TFA for deprotection can lead to side reactions, such as the alkylation of sensitive residues like methionine and tryptophan by the liberated tert-butyl cation.[2][13]
-
HF Requirement: In traditional Boc-based SPPS, final cleavage from the resin and removal of side-chain protecting groups often requires extremely harsh and hazardous reagents like hydrofluoric acid (HF).[8]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group has become the dominant protecting group in modern SPPS, primarily due to its mild, base-labile deprotection conditions.[14][15][16]
Protection Mechanism: The Fmoc group is introduced by reacting an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[14][17] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[16]
Deprotection Mechanism: The key to Fmoc's utility is its base-lability.[14][15] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[15][18][19] The base abstracts the acidic proton on the 9-position of the fluorenyl ring, initiating a β-elimination reaction that cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a dibenzofulvene byproduct.[16][19]
Advantages:
-
Mild Deprotection: The use of a weak base for deprotection avoids the harsh acidic conditions of the Boc strategy, preserving the integrity of acid-sensitive residues and linkers.[18][19]
-
Orthogonality: Fmoc is orthogonal to the acid-labile tert-butyl (tBu) based side-chain protecting groups, which is the foundation of the most common SPPS strategy.[16][18][20]
-
Real-time Monitoring: The dibenzofulvene byproduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction to ensure its completion.[14][18]
Disadvantages:
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain.[2]
-
Base-catalyzed Side Reactions: The basic deprotection conditions can sometimes lead to side reactions, such as aspartimide formation.
Carboxybenzyl (Cbz or Z)
The Cbz group, one of the earliest developed protecting groups, remains highly valuable, especially in solution-phase synthesis.[21]
Protection Mechanism: The Cbz group is typically introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[22][23] The amine attacks the reactive acid chloride, displacing the chloride and forming the carbamate.[22]
Deprotection Mechanism: The defining feature of the Cbz group is its removal by catalytic hydrogenolysis.[11][22] The protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C).[22] This cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as a byproduct.[22] The Cbz group can also be removed by strong acids like HBr in acetic acid, though this is less common.[24]
Advantages:
-
High Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[12]
-
Clean Deprotection: Catalytic hydrogenolysis is a very clean reaction with gaseous byproducts, simplifying purification.
Disadvantages:
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" (deactivated) by sulfur-containing amino acids like cysteine and methionine, making deprotection challenging in these cases.[2]
-
Incompatibility with Reducible Groups: The conditions for hydrogenolysis are incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
-
Limited Use in SPPS: The heterogeneous nature of catalytic hydrogenolysis makes it difficult to implement in solid-phase synthesis.
Quantitative Data Summary
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[2][15] | Acid-labile (e.g., TFA in DCM)[2][8] | Hydrogenolysis (e.g., H₂/Pd)[2][11] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS)[2] | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[2] | Solution-Phase Synthesis[2] |
| Key Advantages | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[2][18] | Robust and well-established; Can be advantageous for sequences prone to aggregation.[2] | Stable to a wide range of conditions; Useful in solution-phase synthesis and for orthogonal protection schemes.[2] |
| Common Side Reactions | Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[2] | Formation of t-butyl adducts; Alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid (e.g., HF) for final cleavage.[2] | Incomplete cleavage with sulfur-containing amino acids; Incompatible with other reducible functional groups.[2] |
| Typical Yields | Generally high, often >99% per coupling step.[2][18] | High, but can be affected by aggregation in long sequences.[2] | High, but can be impacted by catalyst poisoning and side reactions.[2] |
Experimental Protocols
Protocol 1: Boc Protection of Glycine
This protocol describes the synthesis of Boc-Glycine using di-tert-butyl dicarbonate.
Causality: The use of a mixed solvent system (THF/water) is to ensure that both the water-soluble glycine and the organic-soluble (Boc)₂O are in the same phase to react.[8] Sodium carbonate provides the basic environment necessary to deprotonate the amino group of glycine, making it a more potent nucleophile.[25]
Step-by-Step Methodology:
-
Dissolution: Dissolve 6.1 g (0.050 mol) of glycine in 56 mL of a 10% aqueous sodium carbonate solution in a flask. Stir until the solid is completely dissolved.[25]
-
Boc Protection: While maintaining the temperature at 20°C, add a solution of 11.5 g (0.0525 mol) of (Boc)₂O dissolved in 60 mL of THF dropwise over 30 minutes.[25]
-
Reaction: After the addition is complete, allow the mixture to stir at 30°C for 2 hours.[25]
-
Work-up (Removal of excess (Boc)₂O): Transfer the reaction mixture to a separatory funnel and extract with 80 mL of methyl tertiary-butyl ether. Discard the organic layer.[25]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated HCl.[25] This protonates the carboxylate, making the product extractable into an organic solvent.
-
Product Extraction: Extract the acidified aqueous layer with 100 mL of ethyl acetate.[25]
-
Washing: Wash the organic layer with water to remove any remaining inorganic salts.[25]
-
Isolation: Concentrate the ethyl acetate layer under reduced pressure to precipitate a white solid.[25]
-
Drying: Filter the solid and dry to obtain the final product, Boc-Gly-Gly-OH.[25]
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.
Causality: Piperidine is a secondary amine that is basic enough to efficiently deprotect the Fmoc group but mild enough to not cleave the peptide from most resins or remove acid-labile side-chain protecting groups.[15][18] DMF is used as the solvent due to its excellent resin-swelling properties, which allows the reagents to access the reactive sites on the solid support.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.[26]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Visualization of Experimental Workflows
Caption: General workflow for the solution-phase synthesis of Boc-Glycine.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc, Fmoc, and Cbz protecting groups is a critical decision in the design of a synthetic route. The Fmoc/tBu strategy has largely become the standard for modern SPPS due to its mild conditions and compatibility with automation. However, the Boc/Bzl strategy remains a powerful tool, particularly for sequences prone to aggregation or for the synthesis of certain modified peptides. The Cbz group, while less common in SPPS, offers a valuable orthogonal protection option for complex solution-phase syntheses. A thorough understanding of the mechanisms, advantages, and limitations of each protecting group, as detailed in this guide, empowers researchers to make informed decisions, troubleshoot challenges, and ultimately achieve their synthetic goals with greater efficiency and success.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chempep.com [chempep.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. peptide.com [peptide.com]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. youtube.com [youtube.com]
- 24. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 25. benchchem.com [benchchem.com]
- 26. peptide.com [peptide.com]
A Comparative Guide to HPLC and LC-MS for Purity Analysis of Methyl 3-amino-2-hydroxypropanoate hydrochloride
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-amino-2-hydroxypropanoate hydrochloride, a key building block in the synthesis of various pharmaceuticals, presents unique analytical challenges due to its polar nature and the presence of a chiral center. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Challenge: Unmasking Impurities in a Polar, Chiral Molecule
This compound is a small, highly polar molecule, making it notoriously difficult to retain on traditional reversed-phase HPLC columns. Furthermore, its synthesis can introduce a variety of impurities, including starting materials, by-products, and enantiomeric impurities, all of which must be meticulously identified and quantified to ensure the quality of the final drug product. The analytical methods employed must therefore be sensitive, specific, and robust.
Strategic Approaches to Chromatographic Separation
Given the hydrophilic nature of this compound, conventional reversed-phase HPLC is often inadequate. Several alternative chromatographic strategies can be employed to achieve the necessary retention and separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar and hydrophilic compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention.[2] HILIC is particularly advantageous when coupling with mass spectrometry, as the high organic content of the mobile phase enhances ESI-MS sensitivity.
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte.[3][4] This complex has increased hydrophobicity and can be retained on a reversed-phase column. Perfluorinated carboxylic acids are common ion-pairing reagents used for amino acid analysis.[4][5]
-
Derivatization: To overcome the poor retention and lack of a strong chromophore in many amino acids and their derivatives, pre-column or post-column derivatization can be employed.[6][7] Derivatization reagents react with the amino group to form a more hydrophobic and UV-active or fluorescent derivative, which can then be readily separated and detected by HPLC.[8][9]
-
Chiral Chromatography: The presence of a stereocenter in Methyl 3-amino-2-hydroxypropanoate necessitates the use of chiral chromatography to separate enantiomers.[10] This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other.[11][12]
HPLC Analysis: The Workhorse for Quantitation
HPLC with UV detection remains a cornerstone of quality control in the pharmaceutical industry due to its robustness, reproducibility, and quantitative accuracy.[13][14] For the purity analysis of this compound, a HILIC-based HPLC method is often the most direct approach.
Experimental Protocol: HPLC-UV Purity Assay
Objective: To determine the purity of this compound and quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HILIC Silica, 3 µm, 4.6 x 150 mm | A bare silica column is a common and effective stationary phase for HILIC separations of polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase additive compatible with MS and helps to control the peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic solvent for HILIC due to its elution strength. |
| Gradient | 95% B to 50% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | DAD at 205 nm | Detection at a low wavelength is necessary as the analyte lacks a strong chromophore. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard and sample.
-
Dissolve in a diluent of 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percent of the main peak and any impurities.
-
Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]
LC-MS Analysis: The Key to Identification
While HPLC-UV is excellent for quantitation, LC-MS is indispensable for the identification of unknown impurities.[18][19] The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of impurities.[20][21]
Experimental Protocol: LC-MS Impurity Identification
Objective: To identify the chemical structures of impurities detected in the HPLC-UV analysis.
Instrumentation:
-
LC-MS system consisting of a UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[22]
Chromatographic Conditions:
-
The same HILIC method as described for the HPLC-UV analysis can be used to ensure correlation of peaks.
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated in positive ion mode.[23] |
| Mass Range | m/z 50 - 500 | This range covers the expected molecular weights of the main component and potential impurities.[22] |
| Capillary Voltage | 3.5 kV | A typical voltage for ESI. |
| Source Temp. | 120 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | To ensure complete desolvation of the analyte ions. |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS | Full scan provides molecular weight information, while MS/MS provides fragmentation data for structural elucidation.[20] |
Data Analysis:
-
Extract ion chromatograms for the masses of potential impurities.
-
Propose elemental compositions for the parent and fragment ions based on accurate mass measurements.
-
Search mass spectral databases and consider potential degradation pathways and synthesis-related by-products to propose impurity structures.
Visualizing the Workflow
Caption: Workflow for HPLC and LC-MS analysis.
Comparative Analysis: HPLC vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative analysis of purity and impurities.[14] | Qualitative identification of impurities.[19] |
| Sensitivity | Moderate, dependent on chromophore. | High, especially with high-resolution instruments.[19] |
| Specificity | Relies on chromatographic separation. | High, based on both retention time and mass-to-charge ratio.[24] |
| Information Provided | Retention time and UV absorbance. | Retention time, molecular weight, and structural fragments.[20] |
| Cost & Complexity | Lower cost, less complex operation. | Higher cost, more complex operation and data analysis. |
| Regulatory Standing | Well-established for routine QC and release testing.[25] | Essential for impurity identification and characterization during development.[18] |
Conclusion: A Synergistic Approach for Uncompromised Quality
In the rigorous landscape of pharmaceutical development, a single analytical technique is rarely sufficient. For a challenging analyte like this compound, a synergistic combination of HPLC and LC-MS provides the most comprehensive understanding of its purity profile. HPLC-UV offers the robust and precise quantitation required for routine quality control, while LC-MS delivers the detailed structural information necessary for the confident identification of any impurities. By strategically employing these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 3. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. biomedres.us [biomedres.us]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. youtube.com [youtube.com]
- 18. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 19. agilent.com [agilent.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. mdpi.com [mdpi.com]
- 23. uab.edu [uab.edu]
- 24. youtube.com [youtube.com]
- 25. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Amide vs. Ester Synthesis with Amino Acids
An In-Depth Technical Comparison for Drug Development and Peptide Chemistry Professionals
In the landscape of peptide synthesis and drug development, the formation of amide and ester bonds from amino acids represents a cornerstone of molecular construction. While both linkages are fundamental, the strategic choice between them is dictated by vastly different synthetic challenges and desired functional outcomes. An amide bond forms the very backbone of peptides, prized for its exceptional stability, whereas the ester linkage, often more labile, is frequently exploited in prodrug design and specialized bioconjugation strategies.
This guide provides a comprehensive comparison of amide and ester synthesis involving amino acids. Moving beyond a simple listing of protocols, we delve into the mechanistic underpinnings, kinetic considerations, and common pitfalls associated with each transformation. By grounding our discussion in field-proven insights and experimental data, we aim to equip researchers with the knowledge to make informed, causality-driven decisions in their synthetic endeavors.
Mechanistic & Energetic Landscape: Why the Difference Matters
The fundamental distinction between amide and ester synthesis originates from the differing nucleophilicity of the attacking species: an amine versus an alcohol. Amines are significantly stronger nucleophiles than alcohols. This inherent reactivity difference dictates the choice of reagents and reaction conditions required to achieve efficient acylation.
Amide Bond Formation: Taming the Carboxyl
Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxyl group must first be "activated" to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine. This is the primary role of coupling reagents .[2]
The most prevalent activation strategy involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[1] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is notoriously unstable and prone to two major side reactions:
-
Racemization: The activated carboxyl group can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of stereochemical integrity at the α-carbon.[5][6] This is a critical issue in peptide synthesis, as even minor diastereomeric impurities can drastically alter biological activity.[6]
-
N-acylurea Formation: The O-acylisourea can rearrange to a stable N-acylurea, a byproduct that does not react further and terminates the desired reaction pathway.[2]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost universally employed alongside carbodiimides.[3][7] HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester. This new intermediate is still reactive enough to acylate the amine but is significantly less prone to racemization and rearrangement, ensuring higher fidelity in the final peptide.[7][8]
Ester Bond Formation: Overcoming the Weaker Nucleophile
Esterification with alcohols presents a different challenge. Because alcohols are weaker nucleophiles than amines, the activation of the carboxylic acid must be even more pronounced, or the reaction requires catalysis to proceed efficiently.
A classic approach is the Fischer-Speier esterification , which involves heating the amino acid in an alcohol solvent with a strong acid catalyst like HCl or H₂SO₄.[9][10] The acid serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity and protects the amino group as its ammonium salt, preventing self-condensation.[11] While straightforward, this method requires harsh conditions that are incompatible with sensitive substrates.
For milder conditions, carbodiimide chemistry is again employed, but with a crucial modification. The Steglich esterification utilizes a carbodiimide (typically DCC) in conjunction with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[4][12] DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[4][13] This intermediate is substantially more electrophilic than the HOBt-ester used in amide synthesis, providing the necessary reactivity boost to be efficiently intercepted by the weakly nucleophilic alcohol.[4][7]
Experimental Showdown: A Comparative Protocol Analysis
To illustrate the practical differences, we present parallel protocols for the synthesis of an amide and an ester from a common starting material, N-Boc-Alanine.
Model System:
-
Amino Acid: N-Boc-L-Alanine
-
Amine Nucleophile: Benzylamine
-
Alcohol Nucleophile: Benzyl alcohol
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol is a standard procedure for solution-phase peptide bond formation.[14][15]
Methodology:
-
To a round-bottom flask, add N-Boc-L-Alanine (1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv), and Benzylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
If using the hydrochloride salt of the amine, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Ester Synthesis via DCC/DMAP (Steglich Esterification)
This protocol is the gold standard for mild esterification of protected amino acids.[12]
Methodology:
-
In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 equiv), Benzyl alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter off the precipitated DCU and wash the solid with cold DCM.
-
Combine the filtrates and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove any remaining DMAP and unreacted acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary & Performance Comparison
| Parameter | Amide Synthesis (EDC/HOBt) | Ester Synthesis (DCC/DMAP) | Rationale & Key Insights |
| Reaction Time | 4 - 12 hours | 3 - 6 hours | The highly reactive acylpyridinium intermediate in the Steglich esterification often leads to faster reaction kinetics compared to the HOBt-ester. |
| Typical Yield | 85 - 95% | 80 - 95% | Both methods are highly efficient, though yields for esterification can be more sensitive to steric hindrance from the alcohol. |
| Key Additive | HOBt (Stoichiometric) | DMAP (Catalytic) | HOBt is required in stoichiometric amounts to suppress racemization.[8] DMAP is a true catalyst, used in small quantities (5-10 mol%) to accelerate the reaction.[4] |
| Major Byproduct | Water-soluble EDC-urea | Insoluble Dicyclohexylurea (DCU) | The water-solubility of the EDC byproduct simplifies workup via aqueous extraction.[3] The DCU byproduct from DCC precipitates and is removed by filtration, though trace amounts can sometimes contaminate the product.[7] |
| Racemization Risk | Low (with HOBt) | Very Low | Racemization is a primary concern in amide coupling, actively suppressed by HOBt.[16] It is generally less of a concern in ester synthesis under these mild, neutral conditions. |
| Substrate Scope | Broad for primary/secondary amines | Sensitive to sterically hindered alcohols | While EDC/HOBt is robust for many amines, the DCC/DMAP method can be sluggish with bulky secondary or tertiary alcohols. |
Visualization of Synthetic Pathways
To clarify the decision-making process and workflow, the following diagrams illustrate the key steps and reagents for each synthetic route.
Workflow: Amide vs. Ester Synthesis
Caption: General workflow for amide and ester synthesis from an N-protected amino acid.
Decision Framework: Choosing the Appropriate Synthesis
Caption: Decision tree for selecting between amide and ester synthesis strategies.
Conclusion and Future Outlook
The choice between synthesizing an amide or an ester from an amino acid is a critical decision point in chemical synthesis, guided by the intended application.
Amide synthesis is the bedrock of peptide chemistry. The primary challenge is not bond formation itself, but rather the preservation of stereochemical integrity. The development of carbodiimide activators in concert with additives like HOBt has provided a robust and reliable solution, minimizing the pernicious side reaction of racemization.[17] The stability of the resulting amide bond is essential for the structural and functional roles of peptides and proteins.[18]
Ester synthesis , in contrast, is often pursued when controlled lability is desired. The Steglich esterification, leveraging the catalytic power of DMAP, offers a mild and efficient route that avoids the harsh conditions of traditional acid catalysis.[4] This methodology is invaluable in the synthesis of depsipeptides and in creating ester-based prodrugs that can be hydrolyzed in vivo to release an active pharmaceutical ingredient.
For the modern researcher, a deep understanding of the mechanistic nuances between these two transformations is not merely academic; it is essential for troubleshooting unforeseen side reactions, optimizing yields, and ultimately, achieving the desired molecular design with precision and efficiency. As synthetic chemistry continues to advance, the development of even more selective, efficient, and "green" coupling and esterification reagents will remain a vibrant area of research, further expanding the synthetic chemist's toolkit.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. aklectures.com [aklectures.com]
- 10. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of peptides containing Methyl 3-amino-2-hydroxypropanoate hydrochloride
Introduction: Engineering a Strategic Backbone Twist
In the landscape of peptide therapeutics, the quest for enhanced stability and refined activity is paramount. Native peptides, while offering high specificity and potency, are often handicapped by their susceptibility to proteolytic degradation, limiting their therapeutic window. A key strategy to overcome this is the site-specific incorporation of non-proteinogenic amino acids. This guide provides a technical comparison of peptides containing isoserine (3-amino-2-hydroxypropanoic acid), a β-amino acid isomer of serine, often synthesized from its precursor, Methyl 3-amino-2-hydroxypropanoate hydrochloride[1][2].
Unlike the α-amino acid serine, where the amino group is attached to the α-carbon, isoserine places the amino group on the β-carbon. This seemingly subtle shift in the peptide backbone can induce profound changes in local conformation, proteolytic resistance, and receptor interaction. This guide will objectively compare the performance of isoserine-containing peptides against their native α-serine counterparts, supported by experimental data from peer-reviewed literature, and provide detailed protocols for their synthesis and evaluation.
Synthesis and Incorporation: A Modified Approach to Peptide Assembly
The incorporation of an isoserine residue into a peptide sequence requires a modified solid-phase peptide synthesis (SPPS) strategy. The starting material, this compound, must first be appropriately protected to ensure controlled coupling. The primary amine is typically protected with a base-labile Fmoc group, and the secondary hydroxyl group is protected with a group like tert-butyl (tBu) to prevent side reactions during synthesis.
The overall workflow, grounded in standard Fmoc-SPPS chemistry, is outlined below[3].
Caption: General workflow for the synthesis of an isoserine-containing peptide.
The core causality for this multi-step process is control. Each reactive group that is not participating in the immediate peptide bond formation must be masked (protected) to prevent unwanted side reactions, ensuring the final peptide has the correct sequence and structure[4]. The choice of protecting groups is critical; they must be stable under coupling conditions but removable at the appropriate step without damaging the growing peptide chain.
Comparative Biological Activity: A Tale of Two Targets
The incorporation of isoserine can lead to divergent outcomes depending on the peptide's biological target. Here, we compare its effects in two distinct therapeutic areas: enhancing enzymatic resistance and direct enzyme inhibition.
Case Study 1: Thrombin Receptor Agonist - Enhancing Proteolytic Stability
Peptide agonists of the thrombin receptor are potent activators of platelets but are rapidly degraded by aminopeptidases in plasma[5]. A study directly compared the stability and activity of the native peptide SFLLRN with its isoserine-modified analog, (iso-S)FLLRN.
The results demonstrate a classic trade-off in peptide engineering. The introduction of the β-amino acid backbone at the N-terminus sterically hinders the approach of aminopeptidases, which are evolved to recognize and cleave peptide bonds between α-amino acids[6]. This results in a dramatic increase in plasma stability. However, the altered conformation also reduces the peptide's affinity for the thrombin receptor, leading to a decrease in potency[5].
Caption: Isoserine modification blocks enzymatic cleavage but can reduce receptor affinity.
Table 1: Performance Comparison of Native vs. Isoserine-Modified Thrombin Receptor Peptide
| Parameter | SFLLRN (Native) | (iso-S)FLLRN (Modified) | Rationale & Supporting Data |
|---|---|---|---|
| Structure | N-terminal α-Serine | N-terminal β-Isoserine | Isomer of serine with amine on the β-carbon. |
| Plasma Stability | Low (4% intact after 2h) | High (83% intact after 2h) | The β-amino acid backbone confers resistance to aminopeptidase M cleavage.[5] |
| Biological Activity | High Potency | ~15-20% of Native Potency | Altered backbone conformation likely reduces binding affinity to the thrombin receptor.[5] |
Case Study 2: Aminopeptidase N (APN/CD13) Inhibitors - Enhancing Potency
In contrast to the previous example, the incorporation of isoserine can also directly enhance binding and inhibitory activity. Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease overexpressed on tumor cells, making it a target for anticancer agents[7]. Researchers designed and synthesized L-isoserine tripeptide derivatives to act as APN inhibitors.
In this context, the isoserine residue is not primarily for stability but for its ability to chelate the active site zinc ion and induce a favorable conformation for binding within the enzyme's active site. The hydroxyl and amino groups of the isoserine moiety can form key interactions that a standard α-amino acid cannot, leading to superior inhibitory activity compared to the well-known inhibitor, Bestatin[7][8].
Table 2: Comparative Efficacy of Isoserine-Containing APN Inhibitors
| Compound | Type | Target | IC₅₀ (µM) | Supporting Data |
|---|---|---|---|---|
| Bestatin | Dipeptide Analogue (Control) | Aminopeptidase N | 6.25 ± 0.4 | A standard, competitive inhibitor of APN.[7] |
| Compound 16l | L-Isoserine Tripeptide | Aminopeptidase N | 2.51 ± 0.2 | The isoserine moiety contributes to stronger binding, resulting in a >2-fold increase in potency over the control.[7] |
| Compound 14b | L-Isoserine Dipeptide | Aminopeptidase N | 12.2 | Showed comparable enzyme inhibition to Bestatin and also potent antiproliferative activity against cancer cell lines.[8] |
Experimental Protocols
The following protocols are representative methodologies based on the cited literature for the synthesis and evaluation of isoserine-containing peptides.
Protocol 1: Synthesis of an Isoserine-Containing Peptide (e.g., (iso-S)FLLRN)
This protocol outlines the manual Fmoc-SPPS for a model hexapeptide.
-
Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Amino Acid Coupling (Asn): In a separate vial, dissolve Fmoc-Asn(Trt)-OH (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add the activation mixture to the resin and shake for 2 hours. Confirm completion with a Kaiser test. Wash the resin as in step 2.
-
Iterative Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids in the sequence: Arg(Pbf), Leu, Leu, Phe.
-
Isoserine Coupling: For the final residue, use Fmoc-L-Isoserine(tBu)-OH (4 equivalents) and follow the coupling procedure from Step 3.
-
Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the final peptide by LC-MS.
Protocol 2: Proteolytic Stability Assay in Plasma
This protocol provides a method to compare the stability of a native peptide versus its isoserine-modified analog.
-
Peptide Preparation: Prepare stock solutions (10 mM) of both the native and isoserine-modified peptides in DMSO.
-
Plasma Incubation: Aliquot 95 µL of fresh human plasma into microcentrifuge tubes. Add 5 µL of the 10 mM peptide stock to achieve a final concentration of 500 µM. Prepare a "time zero" sample by immediately stopping the reaction as described in step 3.
-
Reaction Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the enzymatic degradation by adding 200 µL of ice-cold ethanol containing an internal standard (e.g., a non-related stable peptide). Vortex vigorously and incubate at -20°C for 30 minutes to precipitate plasma proteins.
-
Sample Preparation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate the solvent under vacuum.
-
Analysis: Reconstitute the dried sample in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Analyze 20 µL by LC-MS.
-
Quantification: Quantify the peak area of the intact parent peptide at each time point, normalized to the internal standard. Calculate the percentage of peptide remaining relative to the time zero sample. Plot the results to determine the degradation rate and half-life[9][10].
Conclusion and Future Outlook
The substitution of serine with its β-amino acid isomer, isoserine, is a potent tool in the peptide chemist's arsenal. It is not a universal solution but a strategic modification whose value is highly context-dependent. As demonstrated, this modification can dramatically enhance proteolytic stability, a critical requirement for many therapeutic peptides, albeit sometimes at the cost of reduced potency[5]. Conversely, in the rational design of enzyme inhibitors, the unique stereochemistry of isoserine can be leveraged to form superior interactions within an active site, leading to enhanced biological activity[7].
The decision to incorporate isoserine must be driven by a deep understanding of the peptide's mechanism of action and its primary liabilities. Future research should focus on exploring this modification in a wider range of peptide scaffolds and therapeutic targets. Furthermore, combining isoserine incorporation with other stability-enhancing strategies, such as cyclization or lipidation, could lead to synergistic improvements, paving the way for a new generation of robust and highly active peptide therapeutics.
References
- 1. Methyl (S)-3-amino-2-hydroxypropanoate hydrochloride [myskinrecipes.com]
- 2. This compound | 186393-00-0 | LHA39300 [biosynth.com]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 5. Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Peptide Esterification: A Structural and Functional Comparison
For researchers, medicinal chemists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among the arsenal of chemical modifications, the esterification of amino acid residues stands out as a powerful and versatile tool. This guide provides an in-depth comparison of how different amino acid esters impact peptide structure, physicochemical properties, and, ultimately, biological performance. We will delve into the causality behind experimental choices and provide the data and protocols necessary to make informed decisions in your own research.
The Rationale for Peptide Esterification: Beyond Simple Modification
Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their inherent physicochemical properties, such as high polarity and susceptibility to enzymatic degradation, often limit their clinical utility.[1] Esterification, the process of converting a carboxylic acid group into an ester, is a key prodrug strategy employed to overcome these limitations.[2][3] By masking the negatively charged carboxyl groups on acidic residues (Aspartic and Glutamic acid) or the C-terminus, we can fundamentally alter a peptide's characteristics.[4][5]
The primary goals of peptide esterification include:
-
Enhanced Cell Permeability: The addition of an ester group increases the peptide's lipophilicity, facilitating its passive diffusion across the lipid-rich cell membrane.[6][7] This is particularly crucial for targeting intracellular components.
-
Improved Stability: While ester bonds are designed to be cleaved, they can offer protection against certain peptidases, thereby extending the peptide's half-life in vivo.[8]
-
Controlled Release: The ester linkage is susceptible to hydrolysis by intracellular esterases, enzymes that are abundant within cells.[4] This allows for the targeted release of the active, unmodified peptide at the site of action, minimizing off-target effects.[2]
The choice of ester—be it a simple methyl or a more complex benzyl group—is not arbitrary. Each imparts distinct structural and functional consequences that must be carefully considered.
A Comparative Analysis of Common Amino Acid Esters
The structural and functional impact of an ester modification is a direct consequence of the size, hydrophobicity, and electronic properties of the ester group. Here, we compare three commonly used ester modifications: Methyl, Ethyl, and Benzyl esters.
Structural Perturbations and Conformational Effects
The introduction of an ester group can induce local and sometimes global conformational changes in a peptide's structure. These changes can be subtle, such as minor alterations in side-chain orientation, or more pronounced, leading to shifts in secondary structure. For instance, the modification of the C-terminus from a carboxylic acid to a carboxamide is known to directly impact peptide conformation, which can influence biological activity.[5] While esters are not amides, the principle of C-terminal modification affecting structure holds.
The bulkiness of the ester group plays a significant role. A smaller methyl group is less likely to cause significant steric hindrance compared to a larger benzyl group. These steric effects can influence the peptide's ability to adopt its bioactive conformation and interact with its target receptor.
Physicochemical Properties: A Quantitative Comparison
The most immediate and predictable consequence of esterification is the alteration of a peptide's physicochemical properties. The following table summarizes the expected impact of different ester groups on key parameters.
| Property | Methyl Ester | Ethyl Ester | Benzyl Ester | Rationale |
| Lipophilicity (LogP) | Moderate Increase | Increase | Significant Increase | The addition of alkyl or aryl groups increases the nonpolar character of the peptide. |
| Solubility (Aqueous) | Decrease | Decrease | Significant Decrease | Masking the charged carboxyl group reduces polarity and hydrogen bonding potential with water. |
| Hydrolytic Stability | Less Stable | Moderately Stable | More Stable | Steric hindrance from bulkier groups can slow the rate of both chemical and enzymatic hydrolysis.[6] |
| Enzymatic Cleavage Rate | Faster | Intermediate | Slower | Carboxylesterases, the primary enzymes responsible for ester hydrolysis, may have their access to the ester bond sterically hindered by larger groups.[4] |
Note: The exact quantitative changes will be sequence-dependent.
One study on the therapeutic peptide αCT11 demonstrated that the position of a methyl ester was as crucial as its presence.[6] A C-terminal methyl ester provided the largest increase in hydrophobicity and was the most hydrolytically stable compared to esters on internal aspartic or glutamic acid residues.[6][7]
Experimental Workflows for Characterization
A thorough characterization of ester-modified peptides is essential to understand the structure-activity relationship. The following section outlines key experimental protocols.
Synthesis of Ester-Modified Peptides
The synthesis of C-terminally modified peptides can be achieved using solid-phase peptide synthesis (SPPS) by anchoring the first amino acid to the resin via its side chain, leaving the C-terminal carboxyl group free for modification.[5] Alternatively, for C-terminal esters, the synthesis can be initiated with an amino acid ester.[9] For side-chain esterification, specific protecting groups are employed during synthesis that can be selectively removed to allow for ester formation.[10]
Diagram: Generalized Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and subsequent characterization of ester-modified peptides.
Protocol: Characterizing Hydrophobicity using RP-HPLC
Objective: To quantitatively compare the hydrophobicity of peptides modified with different amino acid esters.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. More hydrophobic molecules will have a stronger interaction with the nonpolar stationary phase and thus a longer retention time.
Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized peptides in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.
-
Instrumentation: Use a C18 column on an HPLC system equipped with a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The retention time is a direct measure of the peptide's relative hydrophobicity. Longer retention times indicate greater hydrophobicity.
Expected Outcome: A clear separation of the different ester-modified peptides, with the benzyl ester analog exhibiting the longest retention time, followed by the ethyl and then the methyl ester.
Protocol: In Vitro Enzymatic Stability Assay
Objective: To determine the rate of ester hydrolysis in the presence of esterases.
Principle: This assay monitors the conversion of the ester-modified peptide (prodrug) to the active carboxylic acid form over time in the presence of a source of esterases, such as pig liver esterase (PLE) or cell lysates.[4]
Methodology:
-
Reaction Setup: Incubate the ester-modified peptide (final concentration 100 µM) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a known concentration of PLE at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or ice-cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS to quantify the remaining amount of the ester-modified peptide and the appearance of the hydrolyzed product.
-
Data Interpretation: Plot the percentage of the remaining ester-modified peptide against time to determine the half-life of the ester bond under these conditions.
Self-Validation: Run control experiments in the absence of the enzyme to account for any chemical hydrolysis.[4]
Diagram: Ester Hydrolysis and Peptide Activation
Caption: The mechanism of action for ester-based peptide prodrugs.
Conclusion: A Strategic Choice for Enhanced Peptide Therapeutics
The modification of peptides with different amino acid esters is a nuanced yet powerful strategy for enhancing their therapeutic potential. The choice of ester group allows for the fine-tuning of critical properties such as lipophilicity, stability, and the rate of conversion to the active drug. A methyl ester may be preferable for rapid intracellular activation, whereas a bulkier benzyl ester could be employed for a more sustained release or to navigate harsher enzymatic environments.
As a senior application scientist, I encourage a data-driven approach. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of your ester-modified peptides. By understanding the intricate interplay between the ester modification, peptide structure, and biological function, you can unlock the full potential of your peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 7. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 9. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Stereochemical Integrity in Synthesized Molecules
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance.[1] The biological activity of a drug, the properties of a polymer, or the efficacy of an agrochemical can be critically dependent on the specific stereoisomer synthesized. Consequently, the rigorous validation of stereochemical integrity after synthesis is not merely a procedural step but a cornerstone of scientific validity and product safety. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of the stereoisomeric composition of new drug substances.[2][3][4]
This guide provides a comparative analysis of the principal analytical techniques for validating stereochemical integrity. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing actionable protocols to ensure the trustworthiness of your results.
The Specter of Stereochemical Instability: Why Validation is Non-Negotiable
During a synthetic sequence, chiral centers can be susceptible to inversion or epimerization, leading to a loss of stereochemical purity, a process known as racemization.[5][6] This can occur under various conditions, such as exposure to heat, acids, or bases, or through the formation of planar intermediates like enolates or carbocations.[5][7][8] The consequences of failing to detect such changes can range from reduced product efficacy to significant safety concerns, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[9]
A Comparative Overview of Analytical Techniques
The choice of analytical method for stereochemical validation depends on several factors, including the nature of the analyte, the required level of accuracy, and the available instrumentation.[9] The most common techniques are chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and X-ray crystallography.
| Technique | Principle | Primary Output | Advantages | Limitations |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[10][11] | Chromatogram showing separated peaks for each enantiomer. | High accuracy and precision for determining enantiomeric excess (ee). Applicable to a wide range of compounds.[11] | Method development can be time-consuming. Requires a suitable chiral stationary phase. |
| NMR Spectroscopy | In a chiral environment, enantiomers can be distinguished. This is achieved using chiral derivatizing agents, chiral solvating agents, or chiral shift reagents.[12][13][14] | NMR spectrum showing distinct signals for diastereomeric derivatives or complexes.[15][16] | Provides structural information in addition to stereochemical assessment. Can be used to determine absolute configuration (e.g., Mosher's method).[13][15] | Lower sensitivity compared to chromatography. May require derivatization, which adds an extra synthetic step. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule. The magnitude and direction of rotation are characteristic of a specific enantiomer.[17][18] | A single value of optical rotation. | Rapid and non-destructive. Useful for quick assessment of optical purity if the specific rotation of the pure enantiomer is known.[19][20] | Not suitable for determining enantiomeric excess without a known standard. Less sensitive and can be affected by impurities. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[21][22] | A 3D model of the molecule, unequivocally establishing its absolute configuration.[21][22] | The "gold standard" for determining absolute configuration.[21][23] | Requires a suitable single crystal, which can be difficult to obtain. Not a quantitative method for determining enantiomeric excess. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[24][25] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[10][11]
Workflow for Chiral HPLC Method Development:
A simplified workflow for chiral HPLC method development.
Step-by-Step Protocol for Enantiomeric Excess (ee) Determination:
-
Column Selection: Choose a CSP based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used.[10]
-
Mobile Phase Preparation: Start with a simple mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography or an aqueous buffer with acetonitrile or methanol for reversed-phase chromatography.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase at a known concentration.
-
Injection and Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
Quantification: Integrate the peak areas of the two enantiomer peaks. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[20]
Causality Behind the Choices: The choice of CSP is critical as it provides the chiral environment necessary for separation. The mobile phase composition is optimized to achieve a balance between resolution and analysis time.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis)
NMR spectroscopy becomes a powerful tool for stereochemical analysis when enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA).[12][14][16] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA used to determine the absolute configuration and enantiomeric purity of alcohols and amines.[15][26][27]
Principle of Mosher's Acid Analysis:
References
- 1. rijournals.com [rijournals.com]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 12. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Chiral_derivitizing_agent [chemeurope.com]
- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. vernier.com [vernier.com]
- 19. rroij.com [rroij.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. purechemistry.org [purechemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. grokipedia.com [grokipedia.com]
- 27. Mosher's acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2-hydroxypropanoate hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 3-amino-2-hydroxypropanoate hydrochloride, a key building block in many synthetic pathways, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation, with the potential for damage if not addressed promptly.[1][2]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity and its potential to cause harm at a physiological level. The hydrochloride salt can contribute to local changes in pH upon contact with moist tissues like the skin, eyes, or respiratory tract, leading to an irritant response. Therefore, a multi-layered PPE strategy is essential to create effective barriers against these routes of exposure.
Core PPE Requirements: A Head-to-Toe Approach
A risk-based assessment is the cornerstone of any laboratory safety plan.[3] For this compound, this assessment mandates the following PPE as the minimum standard for safe handling.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against splashes or fine dusts.[3] Chemical splash goggles are required to prevent contact with this serious eye irritant.[2] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching. |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling this compound.[4][5] Always inspect gloves for tears or pinholes before use. For extended procedures or when handling larger quantities, consider double-gloving to provide an additional protective layer.[3][4] It is crucial to remove gloves using a technique that avoids skin contamination.[6] |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat serves as the primary barrier against accidental spills and contamination of personal clothing.[5][7] Cotton or flame-resistant materials are generally suitable for handling this type of solid chemical. |
| Respiratory | Use in a Ventilated Area | All handling of the solid material should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of dust.[2][8] If engineering controls are insufficient and dust is generated, a NIOSH-approved respirator may be necessary. |
Procedural Guidance: Integrating Safety into Your Workflow
Effective PPE use is not just about wearing the equipment; it's about integrating its use into a holistic safety-conscious workflow. The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocols for Safe Operations
Weighing and Transfer of Solid Compound
-
Preparation : Before handling, ensure your chemical fume hood is operational. Don your lab coat, chemical splash goggles, and nitrile gloves.
-
Execution : Conduct all weighing and transfer operations within the fume hood to contain any airborne dust. Use a spatula and weigh paper or a weighing boat. Minimize the height from which the powder is dropped to prevent dust generation.
-
Post-Transfer : Following the transfer, gently tap the spatula on the receiving container to dislodge any remaining powder. Dispose of the used weigh boat in a designated solid chemical waste container.[2]
Emergency Procedures in Case of Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]
-
Skin Contact : Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6][8]
-
Ingestion : Clean the mouth with water. Do not induce vomiting. Seek medical attention.[6]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle.
-
Unused Product : Unused this compound should be disposed of in a designated, sealed container for hazardous solid chemical waste.[2]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be placed in the solid chemical waste stream.[4]
-
Liquid Waste : Reaction mixtures and solvent washes containing the compound should be collected in a clearly labeled hazardous liquid waste container.[4]
Never dispose of this chemical or its contaminated materials in the general trash or down the drain.[2] Always adhere to your institution's and local regulations for chemical waste disposal.[9]
By adhering to these rigorous PPE and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues, thereby fostering a culture where groundbreaking research and safety advance hand-in-hand.
References
- 1. This compound | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
